molecular formula C19H19N7O5 B15557020 Disperse blue 165:1 CAS No. 86836-00-2

Disperse blue 165:1

カタログ番号: B15557020
CAS番号: 86836-00-2
分子量: 425.4 g/mol
InChIキー: NHBNDXGKNAEBAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Disperse blue 165:1 is a useful research compound. Its molecular formula is C19H19N7O5 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

86836-00-2

分子式

C19H19N7O5

分子量

425.4 g/mol

IUPAC名

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C19H19N7O5/c1-4-24(5-2)14-6-7-16(17(9-14)21-12(3)27)22-23-19-13(11-20)8-15(25(28)29)10-18(19)26(30)31/h6-10H,4-5H2,1-3H3,(H,21,27)

InChIキー

NHBNDXGKNAEBAI-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Disperse Blue 165:1 chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Disperse Blue 165:1

Introduction

C.I. This compound is a monoazo disperse dye known for its dark blue, bright hue.[1][2] It is utilized in the textile industry for dyeing synthetic fibers, such as polyester, nylon, and acrylic, due to its excellent colorfastness.[1] It also finds application as a colorant in the plastics and printing industries.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and experimental protocols.

Chemical Structure and Identity

This compound is chemically identified as N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide.[1] It belongs to the single azo class of dyes.[2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of C.I. This compound is presented in the table below.

PropertyValueReference(s)
CAS Number 86836-00-2[1][2][3]
Molecular Formula C19H19N7O5[1][3][4]
Molecular Weight 425.398 g/mol [1][3][5]
Appearance Dark blue powder[1][2]
Boiling Point 698.9 °C at 760 mmHg[1]
Density 1.37 g/cm³[1]
Flash Point 376.5 °C[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves diazotization, an azo coupling reaction, and a subsequent cyanation step.[2][3]

Synthesis Workflow

Disperse Blue 165_1 Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Cyanation A 2,4-Dinitro-6-bromoaniline B Diazonium Salt Intermediate A->B  NaNO2, H2SO4  0-5 °C D Azo Intermediate B->D C 3-Acetylamino-N,N-diethylaniline C->D  Coupling E This compound D->E  CuCN

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows, based on the known reaction pathway.

Protocol 1: Diazotization of 2,4-Dinitro-6-bromoaniline
  • Preparation: In a suitable reaction vessel, suspend one molar equivalent of 2,4-Dinitro-6-bromoaniline in a mixture of concentrated sulfuric acid and acetic acid.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this temperature range to prevent the decomposition of the diazonium salt.

  • Nitrite (B80452) Addition: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in cold water.

  • Reaction: Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 20-30 minutes to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt.

Protocol 2: Azo Coupling
  • Coupling Solution: In a separate vessel, dissolve one molar equivalent of the coupling agent, 3-Acetylamino-N,N-diethylaniline, in an appropriate solvent.

  • Cooling: Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Reaction: Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the cooled coupling component solution with constant and efficient stirring. An intensely colored precipitate should form.

  • Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Isolation: Isolate the resulting azo intermediate by vacuum filtration, washing it thoroughly with cold water to remove any unreacted starting materials and salts.

Protocol 3: Cyanation
  • Reaction Mixture: The intermediate azo compound is then subjected to a cyanation reaction. This is typically achieved by heating the intermediate with a cyanide source, such as cuprous cyanide, in a suitable solvent like dimethylformamide (DMF).

  • Isolation and Purification: After the reaction is complete, the final product, this compound, is isolated by filtration. The crude product is then washed, ground, and dried to obtain the final dye.

References

An In-depth Technical Guide to the Physicochemical Properties of Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic azo dye, Disperse Blue 165:1. Due to inconsistencies in publicly available data, this guide primarily focuses on the compound associated with CAS number 86836-00-2. It is important to note that the trivial name "Disperse Blue 165" is often associated with the closely related but distinct chemical entity with CAS number 41642-51-7. This document will address the available data for this compound and, where data is lacking, will reference information on Disperse Blue 165 for comparative purposes, with clear demarcation.

Chemical Identity and Molecular Structure

This compound is a monoazo dye recognized for its use in coloring synthetic fibers. The accurate identification of this compound is critical for all research and development applications. However, a review of chemical databases and supplier information reveals discrepancies in its reported molecular formula and weight. The most consistently cited CAS number for this compound is 86836-00-2 .

It is crucial to distinguish this compound from the more frequently documented Disperse Blue 165 (CAS No: 41642-51-7) . While both are dark blue, powdered azo dyes used for similar applications, their molecular structures and, consequently, their physicochemical properties, differ. For the purpose of this guide, the data presented will pertain to this compound (CAS: 86836-00-2) unless explicitly stated otherwise.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound. Due to limited public information, some data points are qualitative or have been extrapolated from data on the closely related Disperse Blue 165.

Identifier Value Notes and References
Chemical Name N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamideSynonyms include C.I. This compound and Disperse Blue BGLS.[1]
CAS Number 86836-00-2This is the most consistently reported CAS number for this compound.[1][2][3][4][5]
Molecular Formula C19H19N7O5[1][2][6] Note: Some sources report C24H21N7O5 for the same CAS number.
Molecular Weight 425.40 g/mol [1][2][6] Note: A molecular weight of 487.47 g/mol is associated with the C24H21N7O5 formula.
Appearance Dark blue powder[1][7]
Property Value Notes and References
Melting Point No data available
Boiling Point 698.9 °C at 760 mmHg[1]
Flash Point 376.5 °C[1][8]
Density 1.37 g/cm³[1][8]
Solubility No quantitative data available. Qualitatively reported as soluble in acetone.[9] Disperse dyes are generally characterized by low water solubility.[7]

Spectroscopic Data

Spectroscopy Parameter Value Solvent/Conditions Reference
UV-Visible λmax570 nmAqueous solution[10]
FTIR Predicted Peak Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3300N-H StretchSecondary Amine/Amide
3100 - 3000C-H StretchAromatic
2970 - 2850C-H StretchAliphatic
2240 - 2220C≡N StretchNitrile
1690 - 1630C=O StretchAmide
1600 - 1585N-H BendAmine
1550 - 1500 & 1350 - 1300N-O StretchNitro Compound
1600, 1580, 1500, 1450C=C StretchAromatic Ring

Experimental Protocols

Determination of Solubility via UV-Visible Spectrophotometry

This protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Objective: To quantify the saturation solubility of this compound at a specific temperature.

Principle: The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with solutions of known concentrations, the concentration of a saturated solution can be determined from its absorbance.

Materials and Equipment:

  • This compound powder

  • Selected organic solvent (e.g., acetone, ethanol, dimethylformamide)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • UV-Visible Spectrophotometer

  • Thermostatically controlled shaker or water bath

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

  • Determination of Maximum Absorbance (λmax):

    • Using the most concentrated standard solution, scan across a relevant wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the suspension to separate the undissolved solid.

  • Analysis of Saturated Solution:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature.

General Protocol for FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Principle: Infrared radiation is absorbed by molecules and converted into molecular vibrations. The wavelengths of absorbed radiation are characteristic of the specific chemical bonds and functional groups present in the molecule.

Materials and Equipment:

  • This compound powder

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the this compound sample and KBr to remove any moisture.

    • Grind a small amount of the dye with KBr in the mortar and pestle.

    • Transfer the mixture to the pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the FTIR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups.

Safety and Toxicological Information

There is a significant lack of specific toxicological data for this compound. Safety Data Sheets (SDS) for CAS number 86836-00-2 consistently report "no data available" for key endpoints such as acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.[6][8]

General Precautions for Handling Disperse Dyes:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid the formation of dust and aerosols.

  • In case of skin or eye contact, rinse thoroughly with water and seek medical advice.

Given the data gap, it is prudent to consider the potential hazards associated with the broader class of disperse dyes. Some disperse dyes have been shown to be skin sensitizers. For example, Disperse Blue 1 has been classified as a moderate sensitizer (B1316253) in guinea pigs and has shown evidence of carcinogenicity in animal studies. However, it is important to emphasize that these findings cannot be directly extrapolated to this compound without specific testing.

Manufacturing and Experimental Workflows

The synthesis of azo disperse dyes like this compound typically involves a multi-step process. A generalized workflow for its manufacturing is described as diazotization of 2,4-Dinitro-6-bromoaniline followed by coupling with 3-Acetylamino-N,N-diethylaniline, and a subsequent cyanation step.[2][3]

Below are Graphviz diagrams illustrating a generalized workflow for the synthesis of a disperse dye and the experimental workflow for determining its solubility.

G Generalized Synthesis of a Disperse Dye A Diazotization of Aromatic Amine B Azo Coupling with Coupling Component A->B Diazonium Salt C Chemical Modification (e.g., Cyanation) B->C Azo Compound D Isolation and Purification C->D E Final Dye Product D->E

Caption: A simplified workflow for the synthesis of a disperse dye.

G Workflow for Determining Dye Solubility cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation A Prepare Standard Solutions B Determine λmax A->B C Generate Calibration Curve B->C F Calculate Concentration C->F D Prepare Saturated Solution E Measure Absorbance D->E E->F G Determine Solubility F->G

Caption: Experimental workflow for solubility determination using UV-Vis spectrophotometry.

References

An In-depth Technical Guide to CAS Number 86836-00-2 (Disperse Blue 165:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 86836-00-2, identified as Disperse Blue 165:1. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its chemical properties, synthesis, and, critically, the current state of its biological and toxicological data. Our extensive review of publicly available scientific literature and safety data reveals that while the chemical synthesis and industrial applications of this compound as a textile dye are documented, there is a significant lack of data regarding its pharmacological activity, mechanism of action in biological systems, and key toxicological endpoints relevant to drug development. This guide summarizes the available information, highlights these critical data gaps, and provides detailed experimental protocols for its synthesis.

Chemical Identity and Properties

This compound is a synthetic monoazo dye known for its application in coloring synthetic fibers.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference(s)
CAS Number 86836-00-2[2][3]
Common Name This compound[2]
Synonyms C.I. This compound, Disperse Blue BGLS, Acetamide, N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)-[2][3]
Molecular Formula C₁₉H₁₉N₇O₅[2]
Molecular Weight 425.40 g/mol [4]
Appearance Dark blue powder[1]
Boiling Point 698.9 °C at 760 mmHg[2]
Density 1.37 g/cm³[2]
Solubility Data not available[2]
Melting Point Data not available[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and a final cyanation step.[1] A detailed experimental protocol, compiled from various sources, is provided below.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Cyanation start Suspend 2,4-Dinitro-6-bromoaniline in acidic solution cool1 Cool to 0-5 °C start->cool1 add_nitrite Slowly add NaNO₂ solution cool1->add_nitrite stir1 Stir for 20-30 min add_nitrite->stir1 diazonium_salt Diazonium Salt Solution (Use Immediately) stir1->diazonium_salt add_diazonium Slowly add Diazonium Salt Solution diazonium_salt->add_diazonium coupler Dissolve 3-Acetylamino-N,N-diethylaniline cool2 Cool to 0-5 °C coupler->cool2 cool2->add_diazonium stir2 Stir for 30-60 min add_diazonium->stir2 precipitate Intermediate Precipitate stir2->precipitate suspend Suspend intermediate in DMF/DMSO precipitate->suspend add_cyanide Add excess Cuprous Cyanide (CuCN) suspend->add_cyanide reflux Heat under reflux for several hours add_cyanide->reflux final_product This compound reflux->final_product G cluster_0 Available Information cluster_1 Data Gaps for R&D available_data Chemical Identity CAS: 86836-00-2 Formula: C₁₉H₁₉N₇O₅ Synonyms: ... Physical Properties Appearance: Dark blue powder Boiling Point: 698.9 °C Synthesis Route Diazotization Azo Coupling Cyanation Industrial Use Textile Dye missing_data Pharmacology Mechanism of Action Target Identification Signaling Pathways Pharmacokinetics Absorption Distribution Metabolism Excretion Toxicology Acute & Chronic Toxicity Carcinogenicity Studies Reproductive Toxicity Genotoxicity Assays Quantitative Data IC₅₀ / EC₅₀ Binding Affinity (Kd) LD₅₀ available_data->missing_data

References

A Comprehensive Technical Overview of Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Blue 165:1 is a monoazo disperse dye recognized for its vibrant blue coloration.[1] It is primarily utilized in the textile and plastics industries for dyeing synthetic fibers such as polyester, nylon, and acrylic, as well as for coloring various plastic materials.[1] Its popularity stems from its excellent colorfastness and stability.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative look at its chemical identity and characteristics.

PropertyValue
Molecular Formula C₁₉H₁₉N₇O₅[1][2][3][4]
Molecular Weight 425.40 g/mol [1][3][5]
CAS Number 86836-00-2[1][2][6]
Appearance Dark blue powder[1][6]
Boiling Point 698.9 °C at 760 mmHg[1]
Density 1.37 g/cm³[1]
Flash Point 376.5 °C[1]

Synthesis of this compound

The manufacturing of this compound involves a multi-step chemical synthesis process. The general method includes the diazotization of 2,4-Dinitro-6-bromoaniline, followed by an azo coupling reaction with 3-Acetylamino-N,N-diethylaniline, and a final cyanation step.[2][4][6]

A simplified workflow of this synthesis process is illustrated in the diagram below.

Synthesis_of_Disperse_Blue_165_1 A 2,4-Dinitro-6-bromoaniline B Diazotization A->B Reactant C Diazonium Salt B->C Product E Azo Coupling C->E Reactant D 3-Acetylamino-N,N-diethylaniline D->E Coupling Agent F Intermediate Azo Compound E->F Product G Cyanation F->G Reactant H This compound G->H Final Product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on the known reaction steps.

1. Diazotization of 2,4-Dinitro-6-bromoaniline:

  • A suspension of 2,4-Dinitro-6-bromoaniline is prepared in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

  • The mixture is cooled to a low temperature (typically 0-5 °C) using an ice bath to ensure the stability of the resulting diazonium salt.

  • A solution of sodium nitrite (B80452) is added dropwise to the cooled suspension with constant stirring to facilitate the diazotization reaction.

2. Azo Coupling:

  • A solution of the coupling agent, 3-Acetylamino-N,N-diethylaniline, is prepared.

  • The previously prepared diazonium salt solution is slowly added to the coupling agent solution, maintaining a low temperature and a controlled pH. This electrophilic substitution reaction forms the intermediate azo compound.

3. Cyanation:

  • The intermediate azo compound is then subjected to a cyanation reaction. This typically involves heating the intermediate with a cyanide source, such as cuprous cyanide, in a suitable solvent like dimethylformamide (DMF). This step replaces the bromine atoms with cyano groups to yield the final this compound dye.

4. Isolation and Purification:

  • The final product is isolated from the reaction mixture, often through precipitation, followed by filtration.

  • The crude dye is then washed and may be further purified to meet specific industry standards.

Due to the nature of this compound as a commercial dye, publicly available literature does not contain information on its involvement in biological signaling pathways or its applications in drug development. Its primary area of research and application remains within the fields of materials science and industrial chemistry.

References

Manufacturing methods for C.I. Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Manufacturing of C.I. Disperse Blue 165:1

This guide provides a comprehensive overview of the manufacturing methods for C.I. This compound (CAS No. 86836-00-2), a monoazo disperse dye. The content is intended for researchers, scientists, and professionals in the fields of dye chemistry and drug development, offering detailed insights into its synthesis, experimental protocols, and physicochemical properties.

Physicochemical Properties

C.I. This compound is a dark blue powder known for its application in dyeing synthetic fibers.[1] A summary of its key properties is presented below.

PropertyValue
C.I. NameThis compound
C.I. Number113357
CAS Number86836-00-2
Molecular FormulaC₂₄H₂₁N₇O₅
Molecular Weight487.47 g/mol
AppearanceDark blue powder
Chemical ClassMonoazo

Manufacturing Process

The synthesis of C.I. This compound is a multi-step process that involves three primary stages:

  • Diazotization: The process begins with the diazotization of 2,4-Dinitro-6-bromoaniline. This reaction converts the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate.

  • Azo Coupling: The freshly prepared diazonium salt is then reacted with a coupling component, 3-Acetylamino-N,N-diethylaniline. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), creating the chromophore of the dye.

  • Cyanation: In the final step, the bromo-substituted intermediate undergoes a cyanation reaction, where the bromine atom is replaced by a cyano group (-CN) to yield the final C.I. This compound dye.

The overall synthesis workflow is illustrated in the diagram below.

CI Disperse Blue 165_1 Synthesis A 2,4-Dinitro-6-bromoaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H₂SO₄) D Bromo-Azo Intermediate B->D Azo Coupling C 3-Acetylamino-N,N-diethylaniline C->D E C.I. This compound D->E Cyanation (e.g., CuCN)

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocols

The following are representative experimental protocols for the laboratory-scale synthesis of C.I. This compound. Note that precise industrial protocols are often proprietary and may vary.

Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline

This protocol describes the formation of the diazonium salt of 2,4-Dinitro-6-bromoaniline.

  • Reagents and Materials:

    • 2,4-Dinitro-6-bromoaniline

    • Concentrated Sulfuric Acid (e.g., 98%) or Nitrosylsulfuric Acid (40%)

    • Sodium Nitrite (if using sulfuric acid)

    • Ice

    • Reaction vessel with stirring and temperature control

  • Procedure:

    • In a reaction vessel, prepare a solution of sulfuric acid.

    • Cool the acid solution to 0-5°C using an ice bath.

    • Slowly add 2,4-Dinitro-6-bromoaniline to the cooled acid with continuous stirring to form a suspension.

    • If using sodium nitrite, prepare a concentrated aqueous solution and add it dropwise to the amine suspension, ensuring the temperature is strictly maintained between 0-5°C to prevent decomposition of the diazonium salt.

    • Alternatively, add nitrosylsulfuric acid dropwise to the amine suspension while maintaining the low temperature.

    • Continue stirring for an additional 30-60 minutes after the addition is complete to ensure the diazotization reaction is finished. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling step.

Step 2: Azo Coupling

This protocol details the reaction of the diazonium salt with the coupling component to form the bromo-azo intermediate.

  • Reagents and Materials:

    • Diazonium salt solution from Step 1

    • 3-Acetylamino-N,N-diethylaniline

    • Aqueous alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate)

    • Ice

    • Reaction vessel with efficient stirring

  • Procedure:

    • In a separate vessel, dissolve 3-Acetylamino-N,N-diethylaniline in an aqueous alkaline solution.

    • Cool the solution of the coupling component to 0-5°C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution from Step 1 to the cooled coupling component solution with constant and vigorous stirring. An intensely colored precipitate of the bromo-azo intermediate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 60-90 minutes to ensure the coupling reaction goes to completion.

    • Isolate the precipitated intermediate by vacuum filtration and wash with cold water to remove excess acid and salts.

Step 3: Cyanation

This protocol describes the replacement of the bromine atom with a cyano group.

  • Reagents and Materials:

    • Bromo-azo intermediate from Step 2

    • Cuprous Cyanide (CuCN) or other suitable cyanide source

    • Solvent (e.g., Dimethylformamide - DMF)

    • Reaction vessel with heating and reflux capabilities

  • Procedure:

    • Suspend the bromo-azo intermediate in a suitable solvent, such as DMF, in a reaction vessel.

    • Add cuprous cyanide to the suspension.

    • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of cold water or an ice/water mixture to precipitate the crude C.I. This compound.

    • Isolate the crude product by vacuum filtration.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to achieve the desired purity.

    • Dry the final product under vacuum.

Data Presentation

The following table summarizes the key reactants and general conditions for the synthesis of C.I. This compound. Quantitative data such as yields and specific reaction times are highly dependent on the reaction scale and specific process parameters and are not consistently reported in publicly available literature.

StepKey ReactantsKey ReagentsGeneral Conditions
Diazotization 2,4-Dinitro-6-bromoanilineNaNO₂ and H₂SO₄, or Nitrosylsulfuric Acid0-5°C, Aqueous acidic medium
Azo Coupling Diazonium Salt, 3-Acetylamino-N,N-diethylanilineAlkaline medium (e.g., NaOH)0-5°C
Cyanation Bromo-Azo IntermediateCuprous Cyanide (CuCN)Elevated temperature in a polar aprotic solvent (e.g., DMF)

The experimental workflow for the synthesis and purification of C.I. This compound is outlined in the diagram below.

Experimental Workflow cluster_0 Synthesis cluster_1 Purification A Diazotization of 2,4-Dinitro-6-bromoaniline B Azo Coupling with 3-Acetylamino-N,N-diethylaniline A->B C Cyanation of Bromo-Azo Intermediate B->C D Precipitation C->D Work-up E Filtration D->E F Recrystallization E->F G Drying F->G H C.I. This compound G->H Final Product

Caption: General experimental workflow for C.I. This compound.

References

Solubility of Disperse Blue 165:1 in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of C.I. Disperse Blue 165:1

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. This compound is an azo dye utilized in the textile industry for coloring synthetic fibers.[1] Characterized by its low water solubility, it exhibits a higher affinity for hydrophobic environments.[1] Understanding its solubility in various organic solvents is crucial for its application in diverse fields, including the formulation of inks, coatings, and in material science research. The dissolution behavior of this compound is primarily influenced by the polarity of the solvent, temperature, and the specific molecular interactions between the dye and the solvent.[1] This guide provides a comprehensive overview of the available data on the solubility of this compound, detailed experimental protocols for its determination, and relevant biological signaling pathways.

Data Presentation: Solubility of this compound

Specific quantitative solubility data for this compound in a wide range of organic and inorganic solvents is not extensively available in public literature.[1] The following table is presented as a template for researchers to populate with their own experimentally determined values, allowing for a structured and comparative analysis.

SolventCAS NumberTemperature (°C)Solubility (g/L)MethodReference
Water7732-18-525Very Low[1]Spectrophotometry[1]
Acetone67-64-125Soluble[2]-[2]
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Experimental Protocols

The following methodologies are standard for determining the solubility of disperse dyes and can be applied to this compound.

Protocol 1: Isothermal Equilibrium Method

This method is widely used to determine the saturation solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents

  • Sealed containers (e.g., screw-cap vials)

  • Constant temperature agitator (e.g., shaking water bath)

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.[1]

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After agitation, the solution is allowed to stand to let the undissolved solid settle.[1] Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

  • Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn.[1]

  • Quantification: The concentration of the dissolved dye is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, after creating a calibration curve with known concentrations of the dye.[1]

Protocol 2: 'Solubility Titration' Method

This is a rapid method for determining the solubility of sparingly soluble compounds.

Principle: The extinction or light scattering of a solution in the UV-visible region changes abruptly when the solubility of the added substance is exceeded. The solubility is determined from the intersection of two curves representing the change in extinction or light scattering.[2]

Procedure:

  • A small, known amount of the disperse dye is gradually added to a fixed volume of the solvent.

  • After each addition, the mixture is stirred until the dye is dissolved.

  • The absorbance or light scattering of the solution is measured.

  • A graph of absorbance/light scattering versus the concentration of the added dye is plotted.

  • The point of intersection of the two linear portions of the graph indicates the saturation solubility.

Mandatory Visualizations

Signaling Pathway in Allergic Contact Dermatitis

Allergic contact dermatitis (ACD) is a T-cell-mediated delayed-type hypersensitivity reaction that can be initiated by haptens such as disperse dyes.[3]

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis/Dermis cluster_lymph Lymph Node Hapten Disperse Dye (Hapten) HaptenProtein Hapten-Protein Complex Hapten->HaptenProtein binds KC Keratinocyte Hapten->KC activates Protein Endogenous Protein Protein->HaptenProtein LC Langerhans Cell (Immature DC) HaptenProtein->LC uptake MatureDC Mature Dendritic Cell LC->MatureDC matures and migrates Cytokines Pro-inflammatory Cytokines (IL-1, TNF-α) KC->Cytokines releases NaiveT Naive T-Cell MatureDC->NaiveT presents antigen EffectorT Effector T-Cell NaiveT->EffectorT clonal expansion & differentiation

Caption: Sensitization phase of allergic contact dermatitis initiated by a disperse dye.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of dye solubility using the isothermal equilibrium method.

Solubility_Determination_Workflow Start Start PrepSolution Prepare Supersaturated Solution (Excess Dye in Solvent) Start->PrepSolution Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) PrepSolution->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation/Filtration) Equilibrate->Separate Sample Collect Clear Supernatant Separate->Sample Analyze Analyze Sample Concentration (e.g., UV-Vis Spectrophotometry) Sample->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for determining dye solubility via isothermal equilibrium.

References

An In-depth Technical Guide to the Spectroscopic Properties of Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoazo dye, Disperse Blue 165:1 (C.I. 113357). The focus is on its Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics. This information is crucial for the identification, characterization, and quality control of this dye in various applications, including textiles and scientific research.

Chemical Identity and Structure

This compound is a synthetic dye belonging to the single azo class. While there is some discrepancy in the reported molecular formula in various databases, based on its synthesis from 2,4-dinitro-6-bromoaniline and 3-acetylamino-N,N-diethylaniline followed by a cyanation step, the correct molecular formula is determined to be C₁₉H₁₉N₇O₅ , with a corresponding molecular weight of 425.40 g/mol .[1]

Key Identifiers:

  • C.I. Name: this compound

  • C.I. Number: 113357

  • CAS Number: 86836-00-2

  • Molecular Formula: C₁₉H₁₉N₇O₅[1]

  • Molecular Weight: 425.40 g/mol [1]

  • Appearance: Dark blue powder

Spectroscopic Data

Due to a lack of publicly available experimental spectra for this compound, the following data is based on predictions for its known chemical structure and data from the closely related Disperse Blue 165.

The color of this compound arises from its absorption of light in the visible region, a characteristic feature of azo dyes. The wavelength of maximum absorbance (λmax) is a key parameter for its identification and quantification.

ParameterPredicted ValueSolvent/Conditions
λmax~570 - 600 nmAqueous or organic solvent (e.g., methanol, acetone)
Table 1: Predicted UV-Visible Spectroscopic Data for this compound. The λmax for the related Disperse Blue 165 is reported to be 570 nm in an aqueous solution.[2]

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The following table lists the predicted characteristic infrared absorption peaks based on its chemical structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H StretchSecondary Amide
3100 - 3000C-H StretchAromatic
2970 - 2850C-H StretchAliphatic (Ethyl groups)
~2230C≡N StretchNitrile
1680 - 1650C=O StretchAmide (Amide I)
1600 - 1450C=C StretchAromatic Ring
1550 - 1500N-O Asymmetric StretchNitro group
1550 - 1510N-H BendSecondary Amide (Amide II)
1450 - 1350N=N StretchAzo group
1350 - 1300N-O Symmetric StretchNitro group
1300 - 1000C-N StretchAromatic Amine
850 - 750C-H BendAromatic (out-of-plane)
Table 2: Predicted FTIR Characteristic Peaks for this compound. These predictions are based on the functional groups present in the molecule's structure.[2]

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following are predicted chemical shifts for ¹H and ¹³C NMR of this compound.

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~1.2Triplet6H-CH₂CH₃
~2.1Singlet3H-C(O)CH₃
~3.4Quartet4H-CH₂ CH₃
7.0 - 8.5Multiplet4HAromatic Protons
~9.0Singlet1H-NH -C(O)
Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~13-CH₂C H₃
~24-C(O)C H₃
~45-C H₂CH₃
110 - 160Aromatic and Azo Carbons
~115C ≡N
~169-C (O)CH₃
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a disperse dye like this compound.

This protocol outlines the procedure for determining the wavelength of maximum absorbance (λmax) of this compound in a solution.

  • Instrumentation: A calibrated UV-Visible spectrophotometer with a wavelength range of at least 200-800 nm.

  • Materials: this compound dye powder, a suitable solvent (e.g., methanol, acetone, or deionized water with a dispersing agent), volumetric flasks, pipettes, and quartz or glass cuvettes (1 cm path length).

  • Procedure:

    • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution.

    • Preparation of Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Spectrophotometer Setup: Power on the spectrophotometer and allow it to stabilize. Set the desired wavelength range for scanning (e.g., 300-800 nm).

    • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

    • Spectral Measurement: Rinse and fill a cuvette with the sample solution and record the absorbance spectrum. The peak of the absorbance curve corresponds to the λmax.[2]

This protocol describes the analysis of solid this compound powder using the potassium bromide (KBr) pellet technique.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Materials: this compound dye powder, spectroscopy-grade KBr (dried), agate mortar and pestle, and a hydraulic press with a pellet-forming die.

  • Procedure:

    • Sample Preparation: Grind 1-2 mg of this compound powder with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Pellet Formation: Transfer a portion of the mixture into the pellet die and apply pressure (typically 8-10 tons) for a few minutes to form a thin, translucent pellet.

    • FTIR Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Spectrum Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the FTIR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.[2]

This protocol provides a general procedure for preparing a sample of this compound for NMR analysis.

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.

  • Materials: this compound dye powder, a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃), NMR tube, and micropipette.

  • Procedure:

    • Sample Dissolution: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

    • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be used if necessary.

    • Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

G cluster_0 Synthesis of this compound A 2,4-Dinitro-6-bromoaniline C Diazotization A->C B 3-Acetylamino-N,N-diethylaniline D Azo Coupling B->D C->D E Intermediate Azo Compound D->E F Cyanation E->F G This compound F->G

Caption: General synthetic workflow for this compound.

G cluster_1 Spectroscopic Analysis Workflow Sample This compound Sample Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep UVVis UV-Vis Spectroscopy Prep->UVVis FTIR FTIR Spectroscopy Prep->FTIR NMR NMR Spectroscopy Prep->NMR Data Data Analysis & Interpretation UVVis->Data FTIR->Data NMR->Data Report Spectroscopic Profile Data->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unraveling the Thermal Behavior of Disperse Blue 165:1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the monoazo dye, Disperse Blue 165:1 (CAS No. 86836-00-2). Utilized primarily in the textile industry for coloring synthetic fibers like polyester, an understanding of its thermal properties is critical for process optimization, product quality, and safety assessment. Due to a lack of publicly available, specific experimental data on the thermal decomposition of this compound, this guide synthesizes information from its close analog, Disperse Blue 165 (CAS No. 41642-51-7), and the established principles of thermal degradation for azo dyes.

Physicochemical Properties

This compound is a dark blue powder.[1] Key physicochemical properties, including a comparison with the closely related Disperse Blue 165, are summarized below.

PropertyThis compoundDisperse Blue 165
CAS Number 86836-00-2[2]41642-51-7[3]
Molecular Formula C₁₉H₁₉N₇O₅[2]C₂₀H₁₉N₇O₃[3]
Molecular Weight 425.40 g/mol [2]405.41 g/mol [3]
Appearance Dark blue powder[1]Dark blue powder[3]
Boiling Point 698.9 °C at 760 mmHg[4]Not available
Flash Point 376.5 °C[4]Not available
Melting Point Not available257-259 °C[3]

Thermal Stability and Decomposition Analysis

The thermal stability of disperse dyes is paramount, especially in high-temperature dyeing processes.[3] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for evaluating the thermal behavior of these compounds.[3]

While specific experimental TGA/DSC data for this compound are not available in the public domain, the following table presents hypothetical but representative data for a typical disperse azo dye to illustrate the expected thermal behavior.[3]

Analysis TechniqueParameterRepresentative ValueSignificance
TGA Onset of Decomposition (Tₒ)~280 °CIndicates the initial temperature at which significant weight loss begins.[3]
Temperature of Maximum Decomposition Rate (Tₘₐₓ)~350 °CThe temperature at which the rate of weight loss is highest.[3]
Residual Weight at 600 °C~30%The percentage of the initial mass remaining at the end of the analysis.[3]
DSC Melting Point (Tₘ)~260 °C (Endotherm)The temperature at which the dye transitions from a solid to a liquid state.[3]
Decomposition>300 °C (Exotherm)Exothermic peaks at higher temperatures indicate the decomposition of the molecule.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and comparative analysis of thermal stability.

Thermogravimetric Analysis (TGA)

This protocol outlines the methodology for determining the thermal stability of a disperse dye using TGA.

  • Sample Preparation: Accurately weigh 5-10 mg of the dye powder into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. To prevent oxidative degradation, purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to 800 °C at a linear heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample's weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and other thermal events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

G cluster_workflow Experimental Workflow for Thermal Analysis Sample_Preparation Sample Preparation (5-10 mg of dye) TGA_DSC_Setup Instrument Setup (TGA/DSC) Sample_Preparation->TGA_DSC_Setup Inert_Atmosphere Inert Atmosphere (Nitrogen Purge) TGA_DSC_Setup->Inert_Atmosphere Heating_Program Temperature Program (e.g., 10 °C/min) Inert_Atmosphere->Heating_Program Data_Acquisition Data Acquisition (Weight Loss / Heat Flow) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (TGA/DSC Curves) Data_Acquisition->Data_Analysis

Experimental workflow for thermal analysis.
Differential Scanning Calorimetry (DSC)

This protocol outlines the methodology for determining the thermal transitions of a disperse dye using DSC.

  • Sample Preparation: Accurately weigh 2-5 mg of the dye powder into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: A typical heating-cooling-heating cycle is used to erase the sample's thermal history. For example:

    • Heat from 30 °C to 300 °C at 10 °C/min.

    • Cool from 300 °C to 30 °C at 10 °C/min.

    • Heat from 30 °C to 400 °C at 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Postulated Thermal Decomposition Pathway

The primary mechanism of thermal degradation for azo dyes involves the cleavage of the labile azo bond (-N=N-). This homolytic cleavage results in the formation of various aromatic radical species which can then undergo further reactions to form a complex mixture of smaller, volatile compounds. For this compound, the initial cleavage of the azo bond is expected to be the principal decomposition step.

The anticipated decomposition would lead to the formation of two primary radical fragments: one derived from the 2,6-dicyano-4-nitrophenyl group and the other from the N,N-diethyl-m-acetamidoaniline moiety. These highly reactive species would then likely undergo further fragmentation and rearrangement.

G cluster_pathway Postulated Thermal Decomposition Pathway of this compound Disperse_Blue_165_1 This compound C₁₉H₁₉N₇O₅ Cleavage Azo Bond Cleavage Disperse_Blue_165_1->Cleavage Heat Heat Heat (Δ) Radical_1 2,6-dicyano-4-nitrophenyl Radical Cleavage->Radical_1 Radical_2 N,N-diethyl-m-acetamidoaniline Radical Cleavage->Radical_2 Decomposition_Products Further Decomposition Products (e.g., Aromatic Amines, Nitriles) Radical_1->Decomposition_Products Radical_2->Decomposition_Products

Postulated decomposition of this compound.

Analytical Techniques for Decomposition Product Identification

To identify the chemical composition of the thermal degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique.

Experimental Protocol for Py-GC-MS:

  • Sample Preparation: A very small amount of the azo dye (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., the temperature of maximum degradation rate determined by TGA) in an inert atmosphere within a pyrolyzer that is directly coupled to a GC-MS system.

  • GC-MS Analysis: The volatile and semi-volatile decomposition products are separated by the gas chromatograph and subsequently identified by the mass spectrometer.

Conclusion

This technical guide has synthesized the available information to provide a foundational understanding of the thermal stability and decomposition of this compound. While specific, experimentally-derived thermal analysis data for this particular dye remains elusive in public literature, the provided information, based on its close analog and the general behavior of azo dyes, offers a robust starting point for researchers and professionals. The primary thermal event is the cleavage of the azo bond, leading to the formation of aromatic fragments. For definitive analysis, experimental determination of the thermal decomposition profile using TGA and DSC, coupled with the identification of degradation products by techniques such as Py-GC-MS, is recommended.

References

Toxicological profile and safety data for Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and professional use only. It is a compilation and analysis of publicly available data and does not constitute a definitive safety assessment. All handling of chemical substances should be performed by trained professionals with appropriate personal protective equipment in a controlled laboratory setting.

Executive Summary

Disperse Blue 165:1 (CAS No. 86836-00-2) is a single azo dye used in various industrial applications, including textiles.[1] This technical guide provides a comprehensive overview of its toxicological profile and safety data. A thorough review of scientific literature and safety databases reveals a significant lack of specific experimental data for this compound across all major toxicological endpoints. Safety Data Sheets (SDS) consistently report "no data available" for parameters such as acute toxicity, skin and eye irritation, sensitization, mutagenicity, and carcinogenicity.[2]

Given the absence of direct data, this guide adopts a precautionary approach by:

  • Detailing the standardized experimental protocols that would be required to assess the toxicological profile of this compound, in accordance with OECD guidelines.

  • Providing a toxicological context by summarizing available data for structurally related disperse dyes.

  • Elucidating the primary metabolic pathway for azo dyes, which involves the formation of potentially hazardous aromatic amines.

This information is critical for researchers and professionals to understand the existing data gaps and potential hazards associated with this class of compounds, ensuring informed decision-making and appropriate safety measures.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are essential for understanding its potential behavior and for designing relevant toxicological and environmental fate studies.

PropertyValueReference
CAS Number 86836-00-2[1]
Molecular Formula C₁₉H₁₉N₇O₅[1]
Molecular Weight 425.398 g/mol [1]
Appearance Dark blue powder[1]
Class Single Azo Dye
Boiling Point 698.9 °C at 760 mmHg[1]
Density 1.37 g/cm³[1]
Flash Point 376.5 °C[1]

Toxicological Data Summary for this compound

There is a significant and critical lack of publicly available toxicological data for this compound. The following table summarizes the absence of information for key toxicological endpoints.

Toxicological EndpointResult
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Toxicological Data for Structurally Related Disperse Dyes (Surrogate Data)

Due to the data gap for this compound, it is informative to review the toxicological profiles of other disperse dyes. This data provides context on the potential hazards associated with this class of chemicals but cannot be directly extrapolated to this compound without specific testing.

Skin Sensitization Data for Other Disperse Dyes

Several disperse dyes are recognized as potent skin sensitizers, a common cause of textile dermatitis.[3][4] The murine Local Lymph Node Assay (LLNA) is a standard method for quantifying sensitizing potential.

Dye NameChemical ClassCAS NumberSensitizing Potency (LLNA)Reference
Disperse Blue 106 Anthraquinone12223-01-7Strong[3][4]
Disperse Blue 124 Azo61951-51-7Strong[3][4]
Disperse Red 1 Azo2872-52-8Moderate[5]
Disperse Blue 1 Anthraquinone2475-45-8Moderate[6][7]
Genotoxicity and Carcinogenicity of Disperse Blue 1

Disperse Blue 1 (CAS No. 2475-45-8) has undergone more extensive testing and is classified as "reasonably anticipated to be a human carcinogen".[8][9]

EndpointResult for Disperse Blue 1Reference
Bacterial Reverse Mutation (Ames Test) Weakly mutagenic in S. typhimurium strains TA1537, TA1535, TA97, and TA98.[8][10]
Carcinogenicity (Oral, Rat) Clear evidence of carcinogenicity. Produced benign and malignant tumors of the urinary bladder.[7][8][9]
Carcinogenicity (Oral, Mouse) Equivocal evidence of carcinogenicity.[7]

Metabolic Activation of Azo Dyes

The primary toxicological concern for azo dyes, including potentially this compound, stems from their metabolism. The characteristic azo bond (R₁-N=N-R₂) can be cleaved by azoreductase enzymes, which are prominently found in anaerobic bacteria of the human gastrointestinal tract.[11][12][13] This reductive cleavage is a critical activation step, as it releases the constituent aromatic amines.[11][13] Many aromatic amines are known or suspected carcinogens, with their toxicity often initiated by subsequent metabolic N-oxidation to form reactive electrophilic species that can bind to DNA, leading to mutations.[12][14]

Azo_Dye_Metabolism cluster_ingestion Ingestion & Transit cluster_gut Intestinal Microbiota cluster_absorption Systemic Circulation cluster_liver Hepatic Metabolism cluster_toxicity Toxicological Outcome AzoDye This compound (Parent Azo Dye) Azoreductase Azoreductase Enzymes AzoDye->Azoreductase Reductive Cleavage of Azo Bond AromaticAmines Aromatic Amines (Metabolites) Azoreductase->AromaticAmines MetabolicActivation Metabolic Activation (e.g., N-oxidation) AromaticAmines->MetabolicActivation Absorption ReactiveSpecies Reactive Electrophiles MetabolicActivation->ReactiveSpecies DNA_Adducts DNA Adducts ReactiveSpecies->DNA_Adducts Covalent Binding Mutations Mutations DNA_Adducts->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

Metabolic activation pathway for azo dyes.

Standard Experimental Protocols

The following sections detail the methodologies for key toxicological assays as prescribed by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines. These protocols would be necessary to generate the missing safety data for this compound.

Skin Sensitization: Local Lymph Node Assay (OECD 429)

The Local Lymph Node Assay (LLNA) is the preferred in vivo method for identifying potential skin sensitizers. It measures lymphocyte proliferation in the lymph nodes draining the site of chemical application.[15][16][17]

LLNA_Workflow cluster_prep Preparation (Day 0) cluster_application Topical Application (Days 1-3) cluster_proliferation Proliferation Measurement (Day 6) cluster_analysis Data Analysis Animal_Selection Select Mice (min. 4 per group) Application Apply 25µL of Test Substance to Dorsal Surface of Each Ear Animal_Selection->Application Dose_Prep Prepare Test Substance in Vehicle (e.g., AOO) Dose_Prep->Application IV_Injection Inject Radiolabeled Thymidine (³H-TdR) via Tail Vein Application->IV_Injection Wait 3 days Harvest Harvest Auricular Lymph Nodes IV_Injection->Harvest Wait 5 hours Cell_Suspension Prepare Single Cell Suspensions Harvest->Cell_Suspension Scintillation Measure Radioactivity (Disintegrations Per Minute - DPM) Cell_Suspension->Scintillation Calc_SI Calculate Stimulation Index (SI) SI = Mean DPM (Test Group) / Mean DPM (Vehicle Control) Scintillation->Calc_SI Classification Classification SI ≥ 3 indicates Sensitizer Calc_SI->Classification

Workflow for the Local Lymph Node Assay (OECD 429).

Methodology:

  • Animals: Typically, young adult female CBA/Ca or CBA/J mice are used.[15]

  • Dose Groups: A minimum of three concentrations of the test substance, a vehicle control group, and often a positive control group are used, with at least four animals per group.[16]

  • Application: For three consecutive days, 25 µL of the test substance formulation or vehicle is applied to the dorsal surface of each ear.[15]

  • Proliferation Measurement: On day 6, animals are injected intravenously with ³H-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[16]

  • Data Analysis: Single-cell suspensions of lymph node cells are prepared, and the incorporation of radioactivity is measured by β-scintillation counting. A Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) by the mean DPM of the vehicle control group. An SI ≥ 3 is considered a positive result, indicating the substance is a skin sensitizer.[15]

Germ Cell Mutagenicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[5][6][18]

Ames_Test_Workflow cluster_setup Assay Setup cluster_exposure Exposure cluster_plating Plating & Incubation cluster_results Results Strains Select Bacterial Strains (e.g., S. typhimurium TA98, TA100) Mix_Plus_S9 Combine: Bacteria + Test Substance + S9 Mix Strains->Mix_Plus_S9 Mix_Minus_S9 Combine: Bacteria + Test Substance - S9 Mix Strains->Mix_Minus_S9 Doses Prepare Test Substance at multiple concentrations Doses->Mix_Plus_S9 Doses->Mix_Minus_S9 S9_Prep Prepare S9 Mix (for metabolic activation) S9_Prep->Mix_Plus_S9 Incubate Pre-incubate mixture Mix_Plus_S9->Incubate Mix_Minus_S9->Incubate Add_Agar Add Top Agar (B569324) Incubate->Add_Agar Plate Pour onto minimal glucose agar plates Add_Agar->Plate Incubate_Plates Incubate at 37°C for 48-72 hours Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Compare Compare to Negative Control Count->Compare Result Positive Result: Dose-dependent increase in revertants (typically ≥ 2-fold over control) Compare->Result

Workflow for the Ames Test (OECD 471).

Methodology:

  • Bacterial Strains: The test uses several strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These mutations are designed to detect different types of mutagens.[5]

  • Metabolic Activation: Because many chemicals only become mutagenic after being metabolized, the test is performed both with and without an exogenous metabolic activation system, typically a liver fraction from rats treated with an enzyme-inducing agent (S9 mix).[18]

  • Procedure: The bacterial tester strains are exposed to the test substance at various concentrations, with and without S9 mix. In the plate incorporation method, the mixture is combined with molten top agar and poured onto minimal agar plates. In the pre-incubation method, the mixture is incubated first and then plated.[5]

  • Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. A positive result is indicated by a concentration-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative (solvent) control.[18]

Acute Dermal & Eye Irritation/Corrosion (OECD 404 & 405)

These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to skin and eyes, respectively. They follow a sequential testing strategy to minimize animal use.[2][19][20][21]

Irritation_Test_Logic Start Start Hazard Assessment Existing_Data Review Existing Data (Human, Animal, in vitro, pH) Start->Existing_Data Corrosive Substance is Corrosive? Existing_Data->Corrosive Stop_Corrosive Classify as Corrosive No Further Testing Corrosive->Stop_Corrosive Yes Initial_Test Initial In Vivo Test (1 Animal) Corrosive->Initial_Test No / Insufficient Data Observe_Initial Observe for 48-72h Initial_Test->Observe_Initial Corrosive_Initial Corrosion Observed? Observe_Initial->Corrosive_Initial Corrosive_Initial->Stop_Corrosive Yes Confirm_Test Confirmatory Test (up to 2 additional animals) Corrosive_Initial->Confirm_Test No Observe_Confirm Observe up to 14 days (for reversibility) Confirm_Test->Observe_Confirm Final_Classification Final Classification (Corrosive, Irritant, or Not Classified) Observe_Confirm->Final_Classification

Logical workflow for in vivo irritation/corrosion testing.

Methodology (Skin - OECD 404):

  • Animal Model: The albino rabbit is the recommended species.[19]

  • Procedure: A 0.5 g (solid) or 0.5 mL (liquid) dose of the test substance is applied to a small area of clipped skin (approx. 6 cm²). The patch is covered with a gauze dressing for a 4-hour exposure period.[22]

  • Observations: After patch removal, skin reactions (erythema and edema) are scored at 60 minutes, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of the effects.[20]

Methodology (Eye - OECD 405):

  • Animal Model: The albino rabbit is the recommended species.[2]

  • Procedure: A single dose (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye. The other eye serves as an untreated control.[1][23]

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular lesions (in the cornea, iris, and conjunctivae) are scored. Observations may continue for up to 21 days to assess reversibility.[21]

Conclusion and Recommendations

There is a profound lack of specific toxicological and safety data for this compound. Standard safety data sheets uniformly indicate "no data available" for all critical toxicological endpoints.

Based on its chemical class as a single azo dye, the primary toxicological concern is the potential for metabolic activation via reductive cleavage of the azo bond to form aromatic amines. Aromatic amines as a class are associated with genotoxicity and carcinogenicity. Furthermore, many disperse dyes are known skin sensitizers.

Recommendations for Professionals:

  • Precautionary Principle: In the absence of data, this compound should be handled with a high degree of caution, assuming it may possess hazards typical of this chemical class, including potential skin sensitization and carcinogenicity.

  • Data Generation: It is strongly recommended that the full suite of toxicological tests, as outlined by OECD guidelines, be conducted for this compound to fill the existing data gaps and allow for a scientifically robust risk assessment.

  • Exposure Control: Until such data is available, all handling should occur under stringent engineering controls (e.g., fume hoods, glove boxes) with appropriate personal protective equipment (gloves, lab coat, eye protection) to minimize any potential for dermal, ocular, or inhalation exposure.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant data gap in publicly available scientific literature regarding the specific ecotoxicity of C.I. Disperse Blue 165:1.[1] Safety Data Sheets consistently report "no data available" for key toxicological endpoints.[1][2] This guide summarizes the available information on structurally and functionally related azo and disperse dyes to provide a comprehensive overview of potential environmental risks and toxicological mechanisms.

Introduction to Disperse Dyes and Azo Colorants

Disperse dyes are a class of synthetic organic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester (B1180765) and acetate.[3][4] A significant portion of these dyes belongs to the azo class, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.[5] The extensive use of these dyes in the textile industry leads to their release into aquatic environments through wastewater effluents, raising concerns about their potential ecotoxicological effects.[6][7] The complex aromatic structures of many azo dyes make them resistant to biodegradation, leading to their persistence in the environment.[4]

This compound is a single azo dye.[5] While specific ecotoxicity data for this compound is lacking, studies on other disperse and azo dyes provide insights into their potential environmental impact. This guide will synthesize the available data on related compounds to build a comprehensive toxicological profile.

Quantitative Ecotoxicity Data for Azo and Disperse Dyes

Due to the lack of specific data for this compound, this section presents a summary of ecotoxicity data for other relevant disperse and azo dyes. This information is crucial for understanding the potential range of toxicity within this class of compounds.

Dye NameTest OrganismEndpointConcentrationReference
Disperse Yellow 7 Silurana tropicalis (Western clawed frog) larvaeSurvivorshipSignificant decrease at 209 µg/g in sediment[8]
MalformationsSignificant increase at the two highest concentrations in sediment[8]
Dermocybin (natural anthraquinone (B42736) dye) Daphnia similisEC50 (48h)0.51 mg L-1[9]
Ceriodaphnia dubiaIC100.13 mg L-1[9]
Danio rerio (Zebrafish) embryosLC50 (extrapolated)2.44 mg L-1[9]
Dermorubin (natural anthraquinone dye) Various aquatic organismsAcute and chronic toxicityNot toxic at the highest test concentration of 1 mg L-1[9]
Tartrazine (azo food dye) Danio rerio (Zebrafish) embryosNeurodevelopmental toxicityObserved at an environmentally relevant concentration of 50 mg/L[10]
Disperse Blue 291 Mouse bone marrowGenotoxicity (Micronucleated polychromatic erythrocytes)Increased frequency at 50 mg/kg bw[11]

Experimental Protocols

Standardized ecotoxicity testing is essential for evaluating the environmental risk of chemical substances. The following are detailed methodologies for key experiments commonly cited in the assessment of dye toxicity.

Algal Growth Inhibition Test (ISO 8692)

This test assesses the effects of a substance on the growth of unicellular green algae.

Principle: A monospecific algal culture is exposed to various concentrations of the test substance in a defined nutrient medium over several generations. The inhibition of growth is determined by comparing the algal biomass in the test cultures to that of control cultures.

Experimental Workflow:

Algal_Growth_Inhibition_Test cluster_prep Preparation cluster_exposure Exposure cluster_measurement Measurement & Analysis prep_medium Prepare Growth Medium inoculate Inoculate Test Solutions with Algae prep_medium->inoculate prep_algae Prepare Algal Inoculum prep_algae->inoculate prep_test Prepare Test Solutions (Geometric Series) prep_test->inoculate incubate Incubate for 72h (21-24°C, continuous light) inoculate->incubate measure_density Measure Cell Density (e.g., spectrophotometry) at 24, 48, 72h incubate->measure_density calculate_growth Calculate Specific Growth Rate measure_density->calculate_growth determine_ec50 Determine EC50 calculate_growth->determine_ec50

Caption: Workflow for the Algal Growth Inhibition Test (ISO 8692).

Daphnia magna Immobilization Test (ISO 6341)

This acute toxicity test evaluates the effects of a substance on the mobility of the freshwater crustacean, Daphnia magna.

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for a period of 48 hours. The concentration that causes immobilization of 50% of the daphnids (EC50) is determined.

Experimental Workflow:

Daphnia_Immobilization_Test cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment & Analysis prep_daphnia Culture Daphnia magna and select neonates (<24h old) expose_daphnia Expose Daphnids to Test Solutions (20°C, dark) prep_daphnia->expose_daphnia prep_solutions Prepare Test Solutions and Controls prep_solutions->expose_daphnia assess_immobilization Assess Immobilization at 24h and 48h expose_daphnia->assess_immobilization calculate_ec50 Calculate 48h EC50 assess_immobilization->calculate_ec50

Caption: Workflow for the Daphnia magna Immobilization Test (ISO 6341).

Zebrafish Embryo Acute Toxicity Test (OECD TG 236)

This test assesses the acute toxicity of substances on the embryonic stages of the zebrafish, Danio rerio.

Principle: Fertilized zebrafish eggs are exposed to a range of concentrations of the test substance for up to 96 hours. Lethal and sublethal endpoints are recorded to determine the concentration that is lethal to 50% of the embryos (LC50).

Experimental Workflow:

Zebrafish_Embryo_Toxicity_Test cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Analysis collect_eggs Collect Fertilized Zebrafish Eggs expose_embryos Expose Embryos in 96-well plates collect_eggs->expose_embryos prep_solutions Prepare Test Solutions and Controls prep_solutions->expose_embryos incubate Incubate at 26-28°C expose_embryos->incubate observe_endpoints Observe Lethal & Sublethal Endpoints at 24, 48, 72, 96h incubate->observe_endpoints calculate_lc50 Calculate 96h LC50 observe_endpoints->calculate_lc50

Caption: Workflow for the Zebrafish Embryo Acute Toxicity Test.

Signaling Pathways and Mechanisms of Toxicity

Azo dyes can exert their toxic effects through various mechanisms, often involving metabolic activation and the induction of cellular stress.

Reductive Cleavage of the Azo Bond and Formation of Aromatic Amines

A primary mechanism of azo dye toxicity involves the reductive cleavage of the azo bond, a reaction catalyzed by azoreductase enzymes present in various microorganisms and in the liver of vertebrates.[12][13] This process breaks the dye molecule into its constituent aromatic amines, which are often more toxic and potentially carcinogenic than the parent dye.[14][15]

Azo_Bond_Cleavage AzoDye Azo Dye (R1-N=N-R2) Azoreductase Azoreductase (Microbial / Hepatic) AzoDye->Azoreductase AromaticAmines Aromatic Amines (R1-NH2 + R2-NH2) Azoreductase->AromaticAmines ToxicEffects Toxic Effects (e.g., Genotoxicity, Carcinogenicity) AromaticAmines->ToxicEffects Oxidative_Stress_Pathway AzoDye Azo Dye Exposure ROS Increased Reactive Oxygen Species (ROS) AzoDye->ROS AntioxidantDefense Antioxidant Defense System (e.g., SOD, CAT, GSH) ROS->AntioxidantDefense induces CellularDamage Cellular Damage ROS->CellularDamage causes LipidPeroxidation Lipid Peroxidation CellularDamage->LipidPeroxidation DNADamage DNA Damage CellularDamage->DNADamage Apoptosis Apoptosis CellularDamage->Apoptosis Endocrine_Disruption_Pathway AzoDye Azo Dye Exposure (e.g., Disperse Yellow 7) HormoneReceptor Hormone Receptor (e.g., Androgen Receptor) AzoDye->HormoneReceptor interacts with GeneExpression Altered Gene Expression (e.g., ar, srd5a2) HormoneReceptor->GeneExpression regulates AdverseEffects Adverse Reproductive and Developmental Effects GeneExpression->AdverseEffects leads to

References

Disperse Blue 165:1 - An In-Depth Technical Guide to its Mechanism of Action in Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 165:1, a monoazo disperse dye, is a significant colorant for hydrophobic synthetic fibers, particularly polyester (B1180765). Its dyeing mechanism is a complex process governed by the principles of thermodynamics and kinetics, involving the dispersion of the sparingly soluble dye in an aqueous medium, its subsequent adsorption onto the fiber surface, and diffusion into the amorphous regions of the polymer matrix. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in dyeing processes. It details the physicochemical properties of the dye, the thermodynamics and kinetics of the dyeing process, and the critical role of process parameters such as temperature and pH. Furthermore, this guide furnishes detailed experimental protocols for the application of this compound and the evaluation of the resulting dyed substrate, alongside a compilation of relevant quantitative data.

Introduction

Disperse dyes are non-ionic, organic colorants with low water solubility, designed specifically for coloring hydrophobic fibers like polyester, which lack the ionic sites necessary for binding with other dye classes. The dyeing process can be conceptualized as the transfer of the dye from a solid state (dispersion) to a liquid solvent (water) and finally to a solid organic solvent (the fiber)[1]. This transfer is facilitated by high temperatures, which swell the fiber structure and increase the kinetic energy of the dye molecules[1][2].

This compound is a bright blue monoazo dye valued for its good overall fastness properties on polyester. Understanding its mechanism of action is crucial for optimizing dyeing processes to achieve desired color yield, levelness, and fastness, while also addressing environmental considerations.

Physicochemical Properties of this compound

The dyeing behavior of this compound is intrinsically linked to its chemical and physical properties.

PropertyValue
C.I. Name This compound
CAS Number 86836-00-2
Chemical Class Single Azo
Molecular Formula C₁₉H₁₉N₇O₅
Molecular Weight 425.40 g/mol
Appearance Dark blue powder

Mechanism of Action in Dyeing Processes

The dyeing of polyester with this compound is a multi-step process that can be understood through its thermodynamics and kinetics. The overall mechanism involves the dye partitioning itself between the aqueous dyebath and the solid polyester fiber, a process driven by the principles of equilibrium and rate of reaction.

The Dyeing Process: A Step-by-Step Breakdown

The dyeing process unfolds in three primary stages:

  • Dispersion in the Dyebath: Due to its low water solubility, this compound is finely ground and dispersed in the aqueous dyebath with the aid of dispersing agents. These agents prevent the aggregation of dye particles, ensuring a stable and uniform dispersion for consistent dyeing[3].

  • Adsorption onto the Fiber Surface: The dispersed dye molecules slowly dissolve in the water and are then adsorbed onto the surface of the polyester fibers[1]. This is a surface phenomenon where the dye molecules are held by weak intermolecular forces.

  • Diffusion into the Fiber Matrix: This is the rate-determining step in the dyeing process[1]. At temperatures above the glass transition temperature of polyester (typically > 80°C), the amorphous regions of the polymer chains become more mobile, creating transient voids. The adsorbed dye molecules, possessing sufficient kinetic energy, diffuse from the fiber surface into these amorphous regions[4].

  • Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by van der Waals forces and hydrogen bonds, resulting in a colored fiber with good fastness properties[2][4]. The dye is essentially in a solid solution within the polyester.

References

Disperse Blue 165:1 - A Technical Review of the Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 165:1 is a synthetic monoazo dye utilized in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1][2] Its chemical formula is C₂₀H₁₉N₇O₃, and it has a molecular weight of 405.41 g/mol .[1][3][4] This document provides a comprehensive technical overview of the existing scientific literature on this compound, focusing on its physicochemical properties, analytical quantification methods, environmental degradation pathways, and toxicological profile.

Physicochemical Properties

This compound is characterized as a dark blue powder.[1][5] It is soluble in acetone (B3395972) but insoluble in water.[1][5] Key identifying information and spectroscopic data are summarized in the tables below.

PropertyValueReference
CAS Number41642-51-7[1][5]
Molecular FormulaC₂₀H₁₉N₇O₃[1][4]
Molecular Weight405.41 g/mol [1][3][4]
AppearanceDark blue powder[1][5]
SolubilitySoluble in acetone[1]
Chemical ClassAnthraquinone, Monoazo Dye[1][3]
Spectroscopic ParameterValueSolvent/Conditions
λmax (UV-Vis)570 nmAqueous solution

Analytical Methodologies

Accurate quantification of this compound in various matrices, particularly textiles, is crucial for quality control and regulatory compliance due to potential allergenicity and environmental concerns.[6] High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the primary analytical methods employed.[6]

Quantitative Performance Data for Disperse Dye Analysis
ParameterTypical Value Range for Disperse Dyes (HPLC)Notes
Limit of Detection (LOD)0.01 - 1.35 ng/mLInfluenced by the detector; MS is generally more sensitive than DAD.[6]
Limit of Quantification (LOQ)0.06 - 4.09 ng/mLDependent on instrument sensitivity and sample matrix.[6]
Linearity (r²)> 0.99Typically observed over a relevant concentration range.[6]
Recovery70 - 103%Varies with extraction efficiency from different textile types.[6]
Repeatability (%RSD)1.1 - 16.3%Dependent on concentration and method precision.[6]
ParameterTypical Value Range (UV-Visible Spectrophotometry)Notes
Limit of Detection (LOD)~0.3 - 10 ppmHighly dependent on the molar absorptivity of the dye.[6]
Linearity (r²)> 0.99Over a defined concentration range following Beer's Law.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A detailed protocol for the quantification of Disperse Blue 165 in textiles using HPLC is as follows:

  • Extraction :

    • Accurately weigh a textile sample.

    • Extract the dye using a suitable solvent (e.g., methanol, dimethylformamide) under sonication or reflux.

    • Filter the extract to remove any solid particles.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column.

    • Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used.

    • Flow Rate : Typically 1.0 mL/min.

    • Injection Volume : 10-20 µL.

    • Detection : Diode Array Detector (DAD) monitoring at the λmax of Disperse Blue 165, or a Mass Spectrometer (MS) for higher sensitivity and specificity.[6]

  • Quantification :

    • Prepare a series of calibration standards of Disperse Blue 165.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of Disperse Blue 165 in the sample extract from the calibration curve.[6]

UV-Visible Spectrophotometry

A general procedure for the quantification of Disperse Blue 165 using UV-Visible Spectrophotometry:

  • Sample Preparation :

    • Follow the extraction procedure as outlined for HPLC.

    • Dilute the extract with a suitable solvent to a concentration within the linear range of the spectrophotometer.[6]

  • Measurement :

    • Scan a standard solution of Disperse Blue 165 across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).[6]

    • Measure the absorbance of the sample extract and a series of calibration standards at the determined λmax.[6]

  • Quantification :

    • Create a calibration curve by plotting absorbance versus the concentration of the standards.

    • Use the absorbance of the sample to determine its concentration from the calibration curve.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Weigh Textile Sample extraction Solvent Extraction (Sonication/Reflux) start->extraction filtration Filtration extraction->filtration hplc Inject into HPLC (C18 Column) filtration->hplc Filtered Extract detection Detection (DAD/MS) hplc->detection curve Construct Calibration Curve detection->curve Peak Area Data standards Prepare Calibration Standards standards->curve concentration Determine Concentration curve->concentration AOP_Degradation_Workflow cluster_photocatalysis Photocatalytic Degradation cluster_ozonation Ozonation p_start Dye Solution + Photocatalyst (e.g., TiO2) p_ph Adjust pH p_start->p_ph p_uv UV/Solar Irradiation p_ph->p_uv p_sample Sample Collection (Time Intervals) p_uv->p_sample p_measure Measure Absorbance (Degradation %) p_sample->p_measure o_start Dye Solution in Bubble Column Reactor o_ozone Introduce Ozone/Oxygen Mixture o_start->o_ozone o_sample Sample Collection (Time Intervals) o_ozone->o_sample o_measure Measure Absorbance (Decolorization %) o_sample->o_measure DPRA_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_result Result start Test Chemical incubation Incubate at Room Temperature start->incubation peptides Cysteine or Lysine Containing Peptides peptides->incubation hplc_uv HPLC-UV Analysis incubation->hplc_uv quantification Quantify Remaining Peptide hplc_uv->quantification depletion Calculate Peptide Depletion (%) quantification->depletion reactivity Classify Reactivity (Low, Moderate, High) depletion->reactivity

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 165 (C.I. 11077; CAS 41642-51-7) is a monoazo disperse dye recognized for its vibrant blue hue and good fastness properties, making it a significant colorant for synthetic fibers, particularly polyester (B1180765). This technical guide provides a comprehensive overview of the early research and patents related to Disperse Blue 165, focusing on its synthesis, characterization, and performance data.

Physicochemical and Fastness Properties

Disperse Blue 165 is a dark blue powder with the molecular formula C₂₀H₁₉N₇O₃ and a molecular weight of 405.41 g/mol .[1][2] Its performance as a dye is largely determined by its fastness to various environmental and processing factors. The tables below summarize key physicochemical and fastness properties of Disperse Blue 165.

Table 1: Physicochemical Properties of Disperse Blue 165

PropertyValue
Molecular FormulaC₂₀H₁₉N₇O₃[1]
Molecular Weight405.41 g/mol [1]
Melting Point257-259 °C[3]
Boiling Point (Predicted)691.2 ± 55.0 °C[3]
Density (Predicted)1.28 ± 0.1 g/cm³[3]
SolubilitySoluble in acetone[4]
λmax570 nm (in aqueous solution)[5]

Table 2: Fastness Properties of Disperse Blue 165 on Polyester

Fastness PropertyRating
Light Fastness5-6[6]
Washing Fastness4[6]
Rubbing Fastness (Dry)4-5[3]
Rubbing Fastness (Wet)4[3]
Sublimation FastnessGood[7]
Ironing Fastness4-5[3]
Perspiration Fastness (Staining)5[3]
Perspiration Fastness (Fading)4-5[3]

Synthesis of Disperse Blue 165

The synthesis of Disperse Blue 165 is a multi-step process that involves diazotization, azo coupling, and a final cyanation step.[7][8] The general manufacturing method starts with the diazotization of 2,6-dibromo-4-nitroaniline (B165464), which is then coupled with 3-acetylamino-N,N-diethylaniline.[7] The resulting intermediate undergoes a cyanation reaction to replace the bromine atoms with cyano groups, yielding the final Disperse Blue 165 dye.[7]

Experimental Protocol for Synthesis

The following is a representative laboratory-scale protocol for the synthesis of Disperse Blue 165:

Step 1: Diazotization of 2,6-Dibromo-4-nitroaniline

  • Suspend a molar equivalent of 2,6-dibromo-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite (B80452) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring for an additional 20-30 minutes to ensure the diazotization reaction is complete. The resulting diazonium salt solution should be used immediately in the next step.[7]

Step 2: Azo Coupling

  • In a separate vessel, dissolve a molar equivalent of 3-acetylamino-N,N-diethylaniline in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the cooled coupling component solution with constant, efficient stirring. An intensely colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the resulting dibromo-azo intermediate by vacuum filtration, washing it thoroughly with cold water.[7]

Step 3: Cyanation

  • Suspend the isolated dibromo-azo intermediate in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Add an excess of cuprous cyanide (CuCN) to the suspension.

  • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into a large volume of water or an ice/water mixture to precipitate the crude product.

  • Isolate the crude Disperse Blue 165 dye by vacuum filtration.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.

  • Dry the final product under a vacuum.[7]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and quality control of Disperse Blue 165.

UV-Visible Spectroscopy

The UV-Vis spectrum of Disperse Blue 165 in an aqueous solution shows a maximum absorbance (λmax) at 570 nm, which is responsible for its characteristic blue color.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Disperse Blue 165 exhibits characteristic peaks corresponding to its various functional groups. The predicted vibrational frequencies are listed in the table below.

Table 3: Predicted FTIR Characteristic Peaks for Disperse Blue 165

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H StretchSecondary Amide
3100 - 3000C-H StretchAromatic
2970 - 2850C-H StretchAliphatic
2240 - 2220C≡N StretchNitrile
1680 - 1650C=O StretchAmide (Amide I)
1600 - 1450C=C StretchAromatic Ring
1550 - 1500N-O Asymmetric StretchNitro group
1550 - 1510N-H BendSecondary Amide (Amide II)
1450 - 1350N=N StretchAzo group
1350 - 1300N-O Symmetric StretchNitro group
1300 - 1000C-N StretchAromatic Amine
850 - 750C-H BendAromatic (out-of-plane)

Data from[5]

Application in Textile Dyeing

Disperse Blue 165 is primarily used for dyeing polyester and its blended fabrics.[2] High-temperature and high-pressure dyeing methods are most effective for achieving deep shades with good fastness.[3]

Experimental Protocol for High-Temperature Exhaust Dyeing of Polyester
  • Fabric Preparation: Scour the polyester fabric in a bath containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly with hot and then cold water.

  • Dye Bath Preparation: Set the dye bath at 60°C. Add a dispersing agent (1-2 g/L). Adjust the pH of the bath to 4.5-5.5 using acetic acid. Prepare a dispersion of the required amount of Disperse Blue 165 with a small amount of dispersing agent and warm water, and add it to the dye bath.

  • Dyeing Cycle: Introduce the scoured polyester fabric into the dye bath. Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute. Hold the temperature at 130°C for 45-60 minutes. Cool the dye bath to 70°C.

  • Reduction Clearing: Drain the dye bath and prepare a fresh bath at 70-80°C containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide. Treat the dyed fabric in this solution for 15-20 minutes to remove unfixed surface dye.

  • Final Rinse: Rinse the fabric thoroughly with hot water, followed by a cold water rinse. Neutralize with a dilute solution of acetic acid, rinse with cold water, and dry.

Visualized Workflows

Synthesis of Disperse Blue 165

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_cyanation Step 3: Cyanation A 2,6-Dibromo-4-nitroaniline B HCl, H₂O, 0-5°C A->B C NaNO₂ B->C + D Diazonium Salt Solution C->D F Aqueous NaOH, 0-5°C D->F + E 3-Acetylamino-N,N-diethylaniline E->F G Dibromo-azo Intermediate F->G H CuCN, DMF/DMSO G->H I Disperse Blue 165 H->I G A Fabric Scouring B Dye Bath Preparation (Dye, Dispersant, pH 4.5-5.5) A->B C Dyeing at 130°C B->C D Cooling to 70°C C->D E Reduction Clearing D->E F Rinsing and Neutralization E->F G Drying F->G

References

Disperse Blue 165:1: A Technical Examination of a Single Azo Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Internal Research & Development Use Only

Abstract

Disperse Blue 165:1 (C.I. 113357) is a synthetic organic dye belonging to the single azo class, characterized by the presence of one azo (-N=N-) group which acts as the primary chromophore.[1] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are presented. Furthermore, this document addresses the toxicological considerations relevant to the azo dye class, a critical aspect for researchers, scientists, and drug development professionals. While specific biological signaling pathway data for this compound is not available in public literature, a generalized metabolic pathway for azo dyes is described and visualized.

Chemical Identity and Physicochemical Properties

This compound is chemically distinct from its related compound, Disperse Blue 165 (C.I. 11077), although they share a similar structural backbone and application profile.[2] The key identifiers and properties are summarized below for clarity and comparison.

Table 1: Chemical Identification of this compound and Disperse Blue 165

PropertyThis compoundDisperse Blue 165
C.I. Name C.I. This compoundC.I. Disperse Blue 165
C.I. Number 113357[1]11077[3]
CAS Number 86836-00-2[1]41642-51-7[2][3]
Molecular Formula C₂₄H₂₁N₇O₅[1]C₂₀H₁₉N₇O₃[2][3]
Molecular Weight 487.47 g/mol [1]405.41 g/mol [2][3]
Chemical Class Single Azo Dye[1]Monoazo Dye[2][3]

Table 2: Physicochemical Properties

PropertyThis compoundDisperse Blue 165
Appearance Dark blue powder[1]Dark blue powder[2][3]
Melting Point No data available257-259 °C[2][3]
Boiling Point (Predicted) 698.9 °C at 760 mmHg[4]691.2 ± 55.0 °C[2][3]
Density (Predicted) 1.37 g/cm³[4]1.28 ± 0.1 g/cm³[2][3]
Solubility No data availableInsoluble in water; Soluble in acetone[2][3][5]
λmax (Absorbance Maximum) No specific data available~570 nm (in aqueous solution)[6]

Synthesis and Manufacturing

The synthesis of this compound, like other related azo dyes, is a multi-step process involving diazotization, azo coupling, and a subsequent nucleophilic substitution (cyanation).[1][7]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Cyanation A 2,4-Dinitro-6-bromoaniline C Diazonium Salt Intermediate A->C 0-5 °C B Diazotizing Agent (e.g., NaNO₂ in Acid) B->C E Bromo-Azo Intermediate C->E Electrophilic Aromatic Substitution D 3-Acetylamino-N,N-diethylaniline (Coupling Component) D->E < 10 °C G Final Product: This compound E->G Nucleophilic Aromatic Substitution F Cyanide Source (e.g., Cuprous Cyanide) F->G Heat in Solvent (e.g., DMF) G A Dye Dispersion Preparation (Dye, Water, Dispersing Agent) B Dye Bath Preparation (pH adjusted to 4.5-5.5) A->B C Introduction of Polyester Fabric B->C D Temperature Ramp (Increase to 130 °C over 45-60 min) C->D E High-Temperature Dyeing (Hold at 130 °C for 60 min under pressure) D->E F Cooling and Rinsing E->F G Reduction Clearing (Removes surface dye) F->G H Final Washing and Drying G->H G Generalized Metabolic Pathway of Azo Dyes in the Gut A Azo Dye (e.g., this compound) Ingested or Absorbed C Reductive Cleavage of Azo Bond (-N=N-  ->  -NH₂ + H₂N-) A->C B Gut Microbiota B->C Azoreductase Enzymes D Formation of Aromatic Amines (Potentially Carcinogenic Metabolites) C->D E Systemic Absorption D->E F Further Metabolism (e.g., in Liver) Detoxification or Bioactivation E->F G Excretion F->G

References

Methodological & Application

High-performance liquid chromatography (HPLC) analysis of Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the High-Performance Liquid Chromatography (HPLC) analysis of Disperse Blue 165:1, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Application Note: HPLC Analysis of this compound

Introduction

This compound is a synthetic monoazo dye used in the textile industry, particularly for dyeing polyester (B1180765) fibers.[1][2] Due to its chemical structure, there is a potential for the release of aromatic amines, which are known to be carcinogenic.[3] Therefore, the accurate and sensitive quantification of this compound in various matrices is crucial for quality control, safety assessment, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for its analysis due to its high specificity and sensitivity.[3][4]

Analytical Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is typically achieved on a C18 stationary phase with a gradient elution of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid solution).[5][6] Detection is performed by monitoring the absorbance at the maximum wavelength (λmax) of this compound, which is approximately 570 nm, or by using mass spectrometry for enhanced sensitivity and confirmation.[1][3] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from reference standards.[5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the HPLC analysis of disperse dyes. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: HPLC Performance Characteristics for Disperse Dyes

ParameterTypical Value RangeNotes
Limit of Detection (LOD)0.01 - 1.35 ng/mLCan be influenced by the detector, with MS generally being more sensitive than DAD.[5]
Limit of Quantification (LOQ)0.06 - 4.09 ng/mLDependent on instrument sensitivity and the complexity of the sample matrix.[5]
Linearity (r²)> 0.99Typically observed over a relevant concentration range.[5]
Recovery70 - 103%Varies with the efficiency of the extraction method from different sample types.[5]
Repeatability (%RSD)1.1 - 16.3%Dependent on the concentration of the analyte and the precision of the method.[5]

Experimental Protocols

1. Sample Preparation (from Textile Matrix)

This protocol is based on general methods for extracting disperse dyes from textiles.[5]

  • Sample Comminution: Cut a representative textile sample into small pieces (approximately 5x5 mm).

  • Weighing: Accurately weigh about 1.0 g of the textile sample into a conical flask.

  • Extraction: Add 20 mL of methanol (B129727) to the flask. Other solvents like dimethylformamide (DMF) may also be effective.[5]

  • Ultrasonication: Place the flask in an ultrasonic bath at 50°C for 30 minutes to facilitate extraction.[5]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet the fabric pieces and other insoluble materials.[5]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[5]

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[5]

2. Standard Preparation

  • Stock Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile (B52724) and water.[3]

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase.[3]

  • Filtration: Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.[3][4]

3. HPLC Method

The following are typical starting parameters and may require optimization.

  • Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a DAD or MS detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3]

  • Mobile Phase A: 10 mmol/L ammonium acetate in water or 0.1% formic acid in water.[5][6]

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 45
    20.0 95
    25.0 95
    25.1 45

    | 30.0 | 45 |

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 35 °C.[3]

  • Injection Volume: 5 µL.[5]

  • Detection (DAD): Monitor at the λmax of this compound (approximately 570 nm). A lower wavelength (e.g., 254 nm) can also be monitored to detect a wider range of impurities.[1][3]

  • Detection (MS - Optional): Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecule [M+H]⁺.[5]

4. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantification: Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Textile Sample extract Extraction with Methanol sample->extract concentrate Evaporation & Reconstitution extract->concentrate filter_sample 0.22 µm Filtration concentrate->filter_sample inject Inject into HPLC filter_sample->inject standard Reference Standard stock Prepare Stock Solution standard->stock working Prepare Working Standards stock->working filter_standard 0.45 µm Filtration working->filter_standard filter_standard->inject separation C18 Column Separation (Gradient Elution) inject->separation detection DAD (570 nm) or MS Detection separation->detection calibration Construct Calibration Curve detection->calibration quantification Quantify Analyte detection->quantification calibration->quantification report Generate Report quantification->report

References

Application Notes and Protocols for Dyeing Polyester Fibers with C.I. Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for dyeing 100% polyester (B1180765) fibers with C.I. Disperse Blue 165:1 (CAS No: 41642-51-7). The information is intended for research and development settings requiring precise and reproducible dyeing processes.

Overview of C.I. This compound

C.I. This compound is a monoazo disperse dye known for its dark blue shade, high tinctorial strength, and good overall fastness properties on polyester fabrics.[1] It is primarily applied via high-temperature exhaust dyeing methods to ensure proper diffusion and fixation within the polyester fiber's molecular structure.[2]

Chemical Properties:

PropertyValue
C.I. NameDisperse Blue 165
C.I. Number11077
CAS Number41642-51-7
Molecular FormulaC₂₀H₁₉N₇O₃
Molecular Weight405.41 g/mol
Chemical ClassMonoazo

Experimental Protocols

The most common and effective method for applying this compound to polyester is the high-temperature exhaust dyeing method.[1][3] This process involves dyeing the fabric in an aqueous bath at elevated temperatures and pressures.

1. Fabric Preparation (Scouring)

Prior to dyeing, it is crucial to remove any impurities, oils, or sizing agents from the polyester fabric to ensure uniform dye uptake.

  • Procedure:

    • Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent.[2]

    • Treat the fabric in the bath at 60-70°C for 20-30 minutes.[2]

    • Rinse the fabric thoroughly with hot and then cold water.[2]

2. High-Temperature Exhaust Dyeing

This process is typically carried out in a high-temperature, high-pressure (HTHP) dyeing machine.

  • Dye Bath Preparation and Dyeing Cycle Parameters:

ParameterValuePurpose
Liquor Ratio1:10 - 1:20Ratio of the weight of the goods to the volume of the dye liquor.
Dispersing Agent1-2 g/LPrevents dye aggregation and ensures a stable dispersion.[1][2][4]
pH4.5-5.5Maintained with acetic acid for optimal dye exhaustion.[1][2][5]
Leveling AgentOptionalImproves uniform dyeing.[4]
This compound1-3% o.w.f.On weight of fabric, depending on the desired shade depth.[4]
Initial Temperature60°CFabric is introduced into the dye bath at this temperature.[1][2]
Temperature Ramp Rate1-2°C/minuteGradual increase to the final dyeing temperature.[1]
Final Dyeing Temperature130-135°COptimal temperature for dye diffusion into polyester fibers.[1][6][7]
Holding Time45-60 minutesTime at final temperature to ensure complete dye penetration.[1]
Cooling Rate2°C/minuteGradual cooling to avoid shocking the fabric.[1]
  • Procedure:

    • Set the dye bath at 60°C and add the dispersing agent and acetic acid to achieve a pH of 4.5-5.5.[1][2]

    • Prepare a separate dispersion of this compound by pasting the dye with a small amount of dispersing agent and cold water, then add it to the dye bath.[2]

    • Introduce the scoured polyester fabric into the dye bath.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[1]

    • Hold the temperature at 130°C for 45-60 minutes.[1]

    • Cool the dye bath down to 70°C at a rate of 2°C per minute.[1]

3. Post-Treatment (Reduction Clearing)

This step is essential for removing any unfixed dye from the fiber surface, which improves the wash and rubbing fastness of the dyed fabric.[4]

  • Reduction Clearing Bath Recipe:

ChemicalConcentration
Sodium Hydrosulfite1-2 g/L[4]
Sodium Hydroxide1-2 g/L[4]
  • Procedure:

    • Drain the dye bath.

    • Prepare a fresh bath at 70-80°C with sodium hydrosulfite and sodium hydroxide.[1][2][4]

    • Treat the dyed fabric in this solution for 15-20 minutes.[1][2]

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.[1][2]

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).[2]

    • Rinse with cold water and dry.[2]

Visualizations

Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing High-Temperature Exhaust Dyeing cluster_post Post-Treatment scouring Scouring (1-2 g/L Non-ionic Detergent, 60-70°C, 20-30 min) rinsing1 Hot & Cold Rinse scouring->rinsing1 dye_bath_prep Dye Bath Preparation (pH 4.5-5.5, 60°C) rinsing1->dye_bath_prep Scoured Fabric add_fabric Introduce Fabric dye_bath_prep->add_fabric temp_ramp_up Raise Temperature to 130°C (1-2°C/min) add_fabric->temp_ramp_up hold_temp Hold at 130°C (45-60 min) temp_ramp_up->hold_temp temp_ramp_down Cool to 70°C (2°C/min) hold_temp->temp_ramp_down reduction_clearing Reduction Clearing (NaOH & Na₂S₂O₄, 70-80°C, 15-20 min) temp_ramp_down->reduction_clearing Dyed Fabric rinsing2 Hot & Cold Rinse reduction_clearing->rinsing2 neutralization Neutralization (Acetic Acid) rinsing2->neutralization final_rinse Final Rinse & Dry neutralization->final_rinse

Caption: Experimental workflow for dyeing polyester with this compound.

Dyeing_Mechanism cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber Dye_Aggregates Dye Aggregates Single_Dye_Molecules Single Dye Molecules Dye_Aggregates->Single_Dye_Molecules Dispersion Dispersing_Agent Dispersing Agent Dispersing_Agent->Dye_Aggregates Fiber_Surface Fiber Surface Single_Dye_Molecules->Fiber_Surface Adsorption Fiber_Interior Fiber Interior Fiber_Surface->Fiber_Interior Diffusion (High Temp. & Pressure)

Caption: Generalized mechanism of disperse dyeing on polyester fibers.

References

Application Notes and Protocols for the Use of Disperse Blue 165:1 in Coloring Plastics and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Blue 165:1 as a colorant for various plastics and polymers. The information is intended to guide researchers and scientists in the effective application and evaluation of this dye in a laboratory and development setting.

Introduction

This compound is a monoazo disperse dye recognized for its bright, vibrant blue shade.[1] While its primary application is in the dyeing of synthetic textile fibers such as polyester, it is also utilized as a colorant in the plastics industry.[1][2] Its non-ionic nature and hydrophobicity allow for its dispersion into the polymer matrix during processing, resulting in integral coloration.[3] This document outlines the known properties, application protocols, and performance evaluation of this compound in various polymer systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its application in polymer processing.

PropertyValueReference
C.I. Name This compound
CAS Number 86836-00-2[1]
Molecular Formula C₂₄H₂₁N₇O₅
Molecular Weight 487.47 g/mol
Appearance Dark blue powder[1]
Chemical Class Single Azo
Solubility Soluble in acetone[4]
Boiling Point 698.9 °C at 760 mmHg[1]
Flash Point 376.5 °C[1][5]
Density 1.37 g/cm³[1][5]

Performance in Polymer Systems

Performance ParameterTest MethodResultPolymer SystemNotesReference
Heat Stability DIN 12877Data not availableGeneral PlasticsProcessing temperatures should be carefully evaluated for each polymer to avoid degradation of the dye.
Lightfastness ISO 105-B02 / ASTM D43296 (on polyester)Polyester (textile)This value is indicative for textiles; testing on the specific polymer is required. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).[6][7][6]
Migration Resistance DIN 53775Data not availablePlasticized PolymersDisperse dyes may have a tendency to migrate in plasticized polymers. Testing is crucial for applications with surface contact.
Washing Fastness ISO 105-C064-5 (on polyester)Polyester (textile)Not directly applicable to most plastic applications but indicates good resistance to extraction.[6]
Sublimation Fastness ISO 105-P014-5 (on polyester, 180°C for 30s)Polyester (textile)Indicates good heat stability, relevant for high-temperature processing of some polymers.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in plastic and polymer systems.

Protocol for Incorporation of this compound into Thermoplastics

Objective: To prepare colored plastic specimens for performance testing.

Materials and Equipment:

  • This compound dye powder

  • Thermoplastic polymer resin (e.g., PE, PP, PS, ABS, PC)

  • Two-roll mill or twin-screw extruder

  • Injection molding machine

  • Compression molding press

  • Standard test specimen molds (e.g., for tensile bars, impact testing, color plaques)

Procedure:

  • Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture.

  • Pre-mixing: In a sealed container, dry blend the polymer resin with the desired concentration of this compound (typically 0.1% to 1.0% by weight). Tumble the mixture for at least 15 minutes to ensure a homogenous blend.

  • Compounding:

    • Two-Roll Mill: Set the mill rolls to the appropriate processing temperature for the polymer. Add the pre-mixed material to the nip of the rolls and mill until a uniform color is achieved.

    • Twin-Screw Extruder: Feed the pre-mixed material into the extruder. The screw design and temperature profile should be optimized for the specific polymer to ensure proper melting, mixing, and dispersion of the dye. Extrude the molten polymer into strands, cool in a water bath, and pelletize.

  • Specimen Preparation:

    • Injection Molding: Use an injection molding machine to produce test specimens from the compounded pellets. Ensure that the molding parameters (temperature, pressure, and cycle time) are appropriate for the polymer.

    • Compression Molding: Place the compounded material (sheet from the two-roll mill or pellets) into a mold and press at the specified temperature and pressure.

Protocol for Heat Stability Testing

Objective: To determine the maximum processing temperature at which this compound remains color-stable in a specific polymer.

Procedure:

  • Prepare a series of colored polymer samples as described in Protocol 4.1, using a consistent concentration of the dye.

  • Using an injection molding machine, mold specimens at increasing temperatures (e.g., in 10°C increments) above the normal processing temperature of the polymer.

  • Maintain a consistent dwell time (e.g., 5 minutes) for the molten polymer in the barrel at each temperature.

  • Visually compare the color of the specimens molded at different temperatures against a control specimen molded at the optimal processing temperature.

  • The heat stability is the highest temperature at which no significant color change is observed.

Protocol for Lightfastness Testing

Objective: To evaluate the resistance of this compound to fading when exposed to light.

Procedure:

  • Use the colored plastic specimens prepared in Protocol 4.1.

  • Expose the specimens to a controlled light source (e.g., Xenon arc lamp) in a weathering chamber according to ISO 105-B02 or ASTM D4329.

  • Simultaneously expose a set of Blue Wool standards (Scale 1-8).[7]

  • Partially mask the specimens and the Blue Wool standards to provide an unexposed area for comparison.

  • Periodically inspect the specimens and the standards for color change.

  • The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading to the colored specimen.

Protocol for Migration Resistance Testing

Objective: To assess the tendency of this compound to migrate from a colored plastic to a material in contact.

Procedure:

  • Prepare colored plastic specimens (typically from a plasticized polymer like flexible PVC).

  • Place the colored specimen in direct contact with a white, uncolored sheet of the same polymer.

  • Apply uniform pressure to the assembly and place it in an oven at a specified temperature (e.g., 50°C) for a set period (e.g., 24 hours), as per DIN 53775.

  • After the test period, separate the sheets and visually assess the white sheet for any color transfer.

  • The degree of staining on the white sheet indicates the migration resistance.

Visualizations

Chemical Structure of this compound

G A Polymer Resin & this compound B Drying A->B C Dry Blending B->C D Compounding (Extrusion/Milling) C->D E Pelletizing D->E F Specimen Preparation (Injection/Compression Molding) E->F G Performance Testing F->G G start Start: Select Polymer proc_temp Processing Temp < Dye Stability? start->proc_temp migration Migration Risk? proc_temp->migration Yes reselect_dye Reselect Dye proc_temp->reselect_dye No lightfastness Lightfastness Requirement? migration->lightfastness Low test_migration Conduct Migration Test migration->test_migration High proceed Proceed with Testing lightfastness->proceed Requirement Met test_lightfastness Conduct Lightfastness Test lightfastness->test_lightfastness Requirement High test_migration->lightfastness test_lightfastness->proceed

References

Application Notes and Protocols for Disperse Blue 165:1 as a Colorant in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: These application notes and protocols are intended for researchers, scientists, and drug development professionals. Disperse Blue 165:1 is a colorant for which there is a significant lack of publicly available toxicological data. Therefore, a thorough safety evaluation is mandatory before its inclusion in any cosmetic formulation intended for consumer use. The following information provides a framework for such an evaluation based on current regulatory science and best practices for cosmetic ingredients with limited safety profiles.

Introduction to this compound

This compound (CAS No. 86836-00-2) is a synthetic organic dye belonging to the azo class of colorants.[1] It is used in various industries, including as a color additive in cosmetic products like eyeshadows, lipsticks, and nail polishes to impart a vibrant blue shade.[1] Its chemical formula is C19H19N7O5, and it has a molecular weight of 425.4 g/mol .[1] A significant challenge with this compound is the absence of comprehensive toxicological data in the public domain, with safety data sheets often stating "no data available" for critical endpoints such as skin irritation, eye irritation, sensitization, mutagenicity, and carcinogenicity.[2]

Due to this data gap, a precautionary approach is necessary, involving a rigorous safety assessment before any application in cosmetic formulations. This document outlines the recommended protocols for evaluating the safety and stability of this compound for cosmetic use.

Proposed Safety Evaluation Strategy for New Cosmetic Colorants with Limited Data

Given the lack of specific toxicological data for this compound, a tiered, weight-of-evidence approach is recommended, prioritizing in vitro and in chemico methods in line with the increasing global trend to move away from animal testing in the cosmetics industry.

cluster_0 Phase 1: Physicochemical & In Silico Analysis cluster_1 Phase 2: In Vitro Toxicological Assessment cluster_2 Phase 3: Dermal Absorption cluster_3 Phase 4: Risk Assessment & Formulation a Physicochemical Characterization (Purity, Stability, Solubility) b In Silico Toxicological Prediction (QSAR, Read-Across) a->b Data Input c Genotoxicity & Mutagenicity (Ames Test, Micronucleus Assay) b->c Prioritize Testing d Skin Sensitization (DPRA, KeratinoSens™) c->d e Eye Irritation (RhCE, BCOP) d->e f Phototoxicity (3T3 NRU Phototoxicity Test) e->f g In Vitro Dermal Penetration (Reconstructed Human Epidermis) f->g If all negative h Margin of Safety (MoS) Calculation g->h i Final Formulation & Stability Testing h->i

Caption: Proposed safety evaluation workflow for this compound.

Experimental Protocols

The following are generalized protocols for key in vitro experiments to assess the safety of this compound. These should be adapted based on the specific properties of the colorant and the cosmetic formulation.

Genotoxicity and Mutagenicity Assessment

Genotoxicity is a critical endpoint for cosmetic ingredients. A battery of in vitro tests is recommended to assess the potential for mutagenicity, clastogenicity, and aneugenicity.[3][4]

3.1.1. Bacterial Reverse Mutation Test (Ames Test) - OECD 471

  • Objective: To detect gene mutations induced by the test substance.

  • Methodology:

    • Select at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

    • Prepare a range of concentrations of this compound in a suitable solvent.

    • In the plate incorporation method, add the test substance, bacterial culture, and, for assays with metabolic activation, S9 mix to molten top agar (B569324) and pour onto minimal glucose agar plates.

    • In the pre-incubation method, incubate the test substance with the bacterial culture and S9 mix (if applicable) before adding to the top agar.

    • Incubate plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies and compare with the negative control.

  • Data Presentation:

Concentration (µ g/plate )Metabolic Activation (S9)StrainMean Revertant Colonies ± SDFold Increase over ControlResult
0 (Vehicle Control)-TA981.0
10-TA98
50-TA98
100-TA98
0 (Vehicle Control)+TA981.0
10+TA98
50+TA98
100+TA98
..................

3.1.2. In Vitro Mammalian Cell Micronucleus Test - OECD 487

  • Objective: To detect chromosomal damage (clastogenicity and aneugenicity).

  • Methodology:

    • Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

    • Expose cell cultures to a range of concentrations of this compound for a short (3-6 hours) and long (18-24 hours) duration, with and without metabolic activation (S9).

    • After exposure, add cytochalasin B to block cytokinesis.

    • Harvest and stain the cells with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide).

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Presentation:

Concentration (µg/mL)Metabolic Activation (S9)Treatment Duration (h)% Binucleated Cells with MicronucleiCytotoxicity (%)Result
0 (Vehicle Control)-40
X-4
Y-4
Z-4
0 (Vehicle Control)+40
X+4
Y+4
Z+4
..................
Skin Sensitization Assessment

Assessment of skin sensitization potential is crucial for any ingredient applied to the skin. A combination of in chemico and in vitro methods targeting key events in the Adverse Outcome Pathway (AOP) for skin sensitization is recommended.[5]

3.2.1. Direct Peptide Reactivity Assay (DPRA) - OECD 442C

  • Objective: To assess the reactivity of the test substance with synthetic peptides containing cysteine and lysine, mimicking the first key event of skin sensitization (haptenation).

  • Methodology:

    • Prepare solutions of this compound and the synthetic peptides (cysteine and lysine).

    • Incubate the test substance with each peptide solution for 24 hours at 25°C.

    • Analyze the concentration of the remaining peptide using high-performance liquid chromatography (HPLC) with UV detection.

    • Calculate the percentage of peptide depletion.

  • Data Presentation:

PeptideReplicate% DepletionMean % DepletionReactivity Class
Cysteine1
2
3
Lysine1
2
3
Eye Irritation Assessment

In vitro methods using reconstructed human cornea-like epithelium (RhCE) or the Bovine Corneal Opacity and Permeability (BCOP) test are validated alternatives to the traditional Draize rabbit eye test.[6]

3.3.1. Reconstructed Human Cornea-like Epithelium (RhCE) Test Method - OECD 492

  • Objective: To assess the potential of a substance to cause serious eye damage or eye irritation.

  • Methodology:

    • Use a commercially available RhCE tissue model.

    • Apply a defined amount of this compound (as a solid or liquid) to the surface of the tissue.

    • Expose the tissue for a specified duration (e.g., 30 minutes).

    • Rinse the tissue and incubate for a post-exposure period.

    • Assess cell viability using the MTT assay.

    • Compare the viability of the treated tissues to the negative control.

  • Data Presentation:

Test SubstanceReplicate% ViabilityMean % ViabilityIrritation Classification
Negative Control1, 2, 3100Non-Irritant
This compound1
2
3
Positive Control1, 2, 3Irritant
Phototoxicity Assessment

For a colorant that may be used in products applied to sun-exposed skin, phototoxicity testing is recommended.[7]

3.4.1. 3T3 Neutral Red Uptake (NRU) Phototoxicity Test - OECD 432

  • Objective: To assess the phototoxic potential of a substance after exposure to UV light.

  • Methodology:

    • Culture Balb/c 3T3 fibroblasts in two separate 96-well plates.

    • Treat the cells with a range of concentrations of this compound.

    • Expose one plate to a non-cytotoxic dose of UVA light, and keep the other plate in the dark.

    • After incubation, assess cell viability using the neutral red uptake assay.

    • Compare the cytotoxicity of the substance in the presence and absence of UV light.

  • Data Presentation:

Concentration (µg/mL)IC50 (-UV)IC50 (+UV)Photo Irritation Factor (PIF)Mean Photo Effect (MPE)Phototoxicity Prediction
This compound

Application in Cosmetic Formulations

Formulation and Stability Considerations

Disperse dyes are characteristically insoluble in water and require careful formulation to ensure stability and uniform color distribution in cosmetic products.[8]

  • Dispersion: Proper dispersion is critical to prevent agglomeration, which can lead to color streaking and an undesirable texture.[9] The use of wetting agents and dispersants is recommended.[10] The dye should be pre-dispersed in a suitable vehicle (e.g., oil, ester, or silicone) using high-shear mixing before being incorporated into the main formulation.

  • Stability Testing: Once formulated, the cosmetic product containing this compound must undergo rigorous stability testing.[11][12] This includes assessing changes in color, odor, pH, viscosity, and microbial contamination under various conditions (e.g., elevated temperature, freeze-thaw cycles, and light exposure).[13]

  • Compatibility Testing: The compatibility of the formulation with the intended packaging must also be evaluated to ensure there is no leaching from the packaging into the product or interaction between the product and the packaging that could affect stability or safety.[12][13]

cluster_0 Pre-Formulation cluster_1 Dispersion Phase cluster_2 Formulation Phase cluster_3 Quality Control & Stability a Select Wetting Agent & Dispersant c Pre-disperse this compound in vehicle with wetting agent a->c b Choose Formulation Base (Oil, Water, Silicone) e Incorporate dispersion into the main cosmetic base b->e d High-Shear Mixing to break agglomerates c->d d->e f Homogenize final formulation e->f g Physical & Chemical Stability Testing f->g h Microbiological Testing g->h i Packaging Compatibility Testing h->i

Caption: General workflow for incorporating this compound into a cosmetic formulation.
Analytical Methods for Quality Control

To ensure the quality and safety of the final product, analytical methods should be in place to identify and quantify this compound in the cosmetic matrix. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or mass spectrometry (MS) is a suitable technique for this purpose.[14][15]

Regulatory Considerations

The use of colorants in cosmetics is strictly regulated in major markets such as the European Union and the United States.[16][17][18][19] In the EU, colorants must be on the positive list in Annex IV of the Cosmetics Regulation (EC) No 1223/2009.[17] In the US, color additives must be approved by the FDA and, in many cases, are subject to batch certification.[16][17] As a new colorant with limited safety data, a comprehensive safety dossier would need to be submitted to regulatory authorities for approval before this compound could be legally used in cosmetics in these regions.

Conclusion

The use of this compound as a colorant in cosmetic formulations presents a significant challenge due to the lack of available safety data. A comprehensive and rigorous safety assessment, based on the principles of new approach methodologies (NAMs), is essential to ensure consumer safety. The protocols and workflows outlined in this document provide a framework for researchers and formulators to systematically evaluate the toxicological profile and formulation stability of this compound, paving the way for its potential safe use in the cosmetics industry. It is imperative that all testing is conducted in accordance with international guidelines and that regulatory approval is obtained before market introduction.

References

Application Notes: Dyeing Cellulose Acetate Nanofibers with C.I. Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dyeing of cellulose (B213188) acetate (B1210297) nanofibers (CANF) using C.I. Disperse Blue 165:1. The protocols detailed below are based on the high-temperature exhaust method, utilizing environmentally friendly deep eutectic solvents (DES) as a dyeing medium, which has been shown to provide excellent colorimetric properties and good color fixation.[1]

Introduction

Cellulose acetate nanofibers have garnered significant attention in various fields, including biomedical applications and textiles, due to their high surface area, mechanical strength, and absorption capacity. The coloration of these nanofibers is crucial for many applications. Disperse dyes, such as C.I. This compound, are suitable for dyeing hydrophobic fibers like cellulose acetate.[2][3] This document outlines a detailed protocol for dyeing CANF with this compound in a choline (B1196258) chloride-based deep eutectic solvent system, which serves as a green alternative to conventional aqueous dyeing methods.[1][4] This method has been demonstrated to be efficient, requiring shorter dyeing times compared to traditional processes.[5][4]

Data Presentation

The following tables summarize the key materials used in the dyeing process and the color fastness properties of cellulose acetate nanofibers dyed with C.I. This compound in a choline chloride:ethylene (B1197577) glycol (CC:EG) medium.

Table 1: Materials for Dyeing Process

MaterialSupplierPurpose
Cellulose Acetate (CA)Sigma-AldrichNanofiber production
C.I. This compoundHuntsmanDye
Choline Chloride (CC)SCR CompanyComponent of DES
Ethylene Glycol (EG)Sigma-AldrichComponent of DES
Acetone (B3395972)-Solvent for CA
Dimethylacetamide (DMAc)-Solvent for CA

Source: Information compiled from multiple sources.[6]

Table 2: Color Fastness Properties of CANF Dyed with this compound in CC:EG Medium

Fastness TestStandardResult
Light FastnessISO 105-B02Good
Washing FastnessISO 105-C10:2006Good

Note: The results indicate that the choline chloride:ethylene glycol (CC:EG) medium provides superior color fixation properties compared to a choline chloride:urea (CC:Urea) medium.[1]

Experimental Protocols

This section provides detailed methodologies for the preparation of cellulose acetate nanofibers and the subsequent dyeing process with this compound.

1. Preparation of Cellulose Acetate Nanofibers (CANF) via Electrospinning

This protocol describes the fabrication of CANF using an electrospinning apparatus.

  • Materials and Equipment:

    • Cellulose Acetate (CA)

    • Acetone/Dimethylacetamide (DMAc) solvent mixture

    • Electrospinning apparatus (e.g., Tong Li Tech, TL-PRO-BM)

    • Syringe with a metallic tip

    • Digital syringe pump (e.g., Tong Li Tech, TL-F6)

    • Rotating drum collector covered with aluminum foil

  • Procedure:

    • Prepare a 12% (w/v) solution of cellulose acetate in a 2:1 mixture of acetone and dimethylacetamide.

    • Load the polymer solution into a syringe fitted with a metallic tip.

    • Mount the syringe on a digital syringe pump and set the feed rate to 0.10 mL/h.

    • Connect the metallic tip of the syringe to a positive electrode and a negative electrode to the rotating drum collector.

    • Position the syringe tip at a distance of 14 cm from the collector.

    • Set the drum rotation speed to 150 rpm.

    • Apply a voltage of 15 kV to initiate the electrospinning process.

    • Maintain the temperature at 27–29 °C and a relative humidity of 50–55% during the process.

    • Collect the nanofiber web on the aluminum foil.

    • Air-dry the resulting nanofibers for 24 hours.[4]

2. Dyeing of CANF with this compound using a Deep Eutectic Solvent

This protocol details the high-temperature exhaust dyeing method in a choline chloride:ethylene glycol (CC:EG) deep eutectic solvent.

  • Materials and Equipment:

    • Cellulose Acetate Nanofibers (CANF)

    • C.I. This compound

    • Choline Chloride (CC)

    • Ethylene Glycol (EG)

    • Glass tubes

    • High-temperature dyeing apparatus

  • Procedure:

    • Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol in a 1:2 molar ratio to create the CC:EG (1:2) medium.

    • Prepare a dye bath in a glass tube with a liquor-to-goods ratio of 1:100.

    • Disperse the C.I. This compound dye in the CC:EG medium.

    • Immerse the CANF sample in the dye bath.

    • Place the glass tube in the high-temperature dyeing apparatus.

    • Raise the temperature to the optimal dyeing temperature of 75 °C. The color strength has been observed to be highest at this temperature.[7]

    • Maintain the dyeing process for an optimal duration of 30 minutes to achieve significant dye adsorption.[1]

    • After dyeing, remove the sample from the dye bath. No extensive washing is required after the process.[1]

    • Allow the dyed nanofibers to dry.

Visualizations

The following diagrams illustrate the experimental workflow for preparing and dyeing the cellulose acetate nanofibers.

G cluster_prep CANF Preparation Workflow prep_solution Prepare 12% CA Solution (Acetone/DMAc 2:1) electrospinning Electrospinning (15 kV, 14 cm, 0.10 mL/h) prep_solution->electrospinning collection Collect Nanofibers on Rotating Drum (150 rpm) electrospinning->collection drying Air Dry for 24 hours collection->drying

Caption: Workflow for the preparation of cellulose acetate nanofibers.

G cluster_dyeing Dyeing Process Workflow prep_des Prepare CC:EG (1:2) Deep Eutectic Solvent prep_bath Prepare Dye Bath (this compound in DES) prep_des->prep_bath immersion Immerse CANF Sample (Liquor Ratio 1:100) prep_bath->immersion dyeing High-Temperature Dyeing (75 °C for 30 min) immersion->dyeing post_dyeing Remove and Dry Sample dyeing->post_dyeing

Caption: Workflow for dyeing cellulose acetate nanofibers.

References

Application Notes and Protocols for Deep Eutectic Solvent-Based Dyeing of Textiles with Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Deep Eutectic Solvents (DESs) as a sustainable and efficient medium for dyeing textiles with C.I. Disperse Blue 165:1. This document is intended to guide researchers and scientists in material science, textile chemistry, and sustainable technology development in applying this innovative dyeing method.

Introduction

Deep Eutectic Solvents (DESs) are emerging as environmentally benign alternatives to traditional aqueous dyeing media.[1] Composed of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), these solvents are characterized by their low volatility, high thermal stability, and tunable physicochemical properties. In textile dyeing, DESs offer several advantages, including enhanced dye solubility, reduced water consumption, and improved dyeing kinetics, leading to more sustainable and efficient processes.[2][3] this compound, a monoazo disperse dye, is widely used for its vibrant blue shade and good fastness properties on hydrophobic fibers like polyester (B1180765).[4] The application of DES in the dyeing process with this compound has shown promising results in achieving high color yield and excellent fastness, presenting a viable green alternative to conventional high-temperature aqueous dyeing.[5][6]

Data Presentation

The following tables summarize the key performance indicators for dyeing with this compound in different media. The data for DES dyeing is based on studies using choline (B1196258) chloride-based DESs, which have demonstrated superior performance.[3][5]

Table 1: Comparison of Color Strength (K/S Values) in Different Dyeing Media

Dyeing MediumSubstrateTypical K/S ValueReference
Conventional AqueousPolyester19.86[1]
Choline Chloride:Ethylene (B1197577) Glycol (CC:EG)Cellulose (B213188) Acetate (B1210297) NanofibersHigher than CC:Urea (B33335) and Aqueous[3][5]
Choline Chloride:Urea (CC:Urea)Cellulose Acetate NanofibersLower than CC:EG[3][5]

Note: Higher K/S values indicate greater color strength.

Table 2: Comparative Fastness Properties of this compound

Fastness PropertyTest Method (ISO)Conventional Aqueous Dyeing RatingExpected DES Dyeing RatingReference
Light FastnessISO 105-B026Similar or slightly improved[4][7]
Wash Fastness (Color Change)ISO 105-C064-54-5[4][7]
Rubbing Fastness (Dry)ISO 105-X124-54-5[7]
Rubbing Fastness (Wet)ISO 105-X1244[7]
Sublimation FastnessISO 105-P014-5Improved[4][8]
Perspiration FastnessISO 105-E0455[8]

Note: Fastness is rated on a scale of 1-5 for most tests (5 being excellent) and 1-8 for light fastness (8 being maximum). The expected DES dyeing ratings are based on general findings of improved or similar fastness in DES media compared to aqueous dyeing.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of DES, and the subsequent dyeing and post-treatment of textile substrates with this compound.

Protocol 1: Preparation of Deep Eutectic Solvents (DES)

This protocol describes the synthesis of two common choline chloride-based DESs used in textile dyeing.

Materials:

  • Choline chloride (CC)

  • Ethylene glycol (EG)

  • Urea

  • Magnetic stirrer with heating plate

  • Beakers

  • Analytical balance

Procedure for Choline Chloride:Ethylene Glycol (CC:EG) (1:2 molar ratio):

  • Weigh one molar equivalent of choline chloride.

  • Weigh two molar equivalents of ethylene glycol.

  • Combine the choline chloride and ethylene glycol in a beaker.

  • Gently heat the mixture to approximately 60-80°C while stirring continuously with a magnetic stirrer until a clear, homogeneous liquid is formed.

Procedure for Choline Chloride:Urea (CC:Urea) (1:2 molar ratio):

  • Weigh one molar equivalent of choline chloride.

  • Weigh two molar equivalents of urea.

  • Combine the choline chloride and urea in a beaker.

  • Heat the mixture to approximately 80°C with constant stirring until a transparent, colorless liquid is obtained.

Protocol 2: High-Temperature Exhaust Dyeing in DES Medium

This protocol outlines the procedure for dyeing polyester or cellulose acetate nanofibers with this compound using a DES medium.

Materials and Equipment:

  • Textile substrate (e.g., polyester fabric, cellulose acetate nanofibers)

  • This compound

  • Prepared Deep Eutectic Solvent (CC:EG or CC:Urea)

  • High-temperature laboratory dyeing machine

  • Beakers, graduated cylinders

  • Analytical balance

Procedure:

  • Fabric Preparation: Scour the textile substrate with a non-ionic detergent (e.g., 2 g/L) at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly with water and dry.

  • Dye Bath Preparation:

    • Prepare the dye bath with a liquor-to-goods ratio of 1:50.

    • Add the required amount of this compound (e.g., 2% on weight of fabric) to the prepared DES.

    • Stir the mixture until the dye is completely dissolved.

  • Dyeing Process:

    • Introduce the prepared textile substrate into the dye bath at room temperature.

    • Raise the temperature to the optimal dyeing temperature (e.g., 75°C for cellulose acetate nanofibers, or higher for polyester, up to 120°C) at a rate of 2°C/minute.[5]

    • Maintain the dyeing temperature for the optimized duration (e.g., 30-60 minutes).[5]

    • After dyeing, cool the bath down to approximately 70°C.

  • Rinsing: Remove the dyed substrate from the bath and rinse thoroughly with water to remove the residual DES and unfixed dye.

Protocol 3: Post-Treatment - Reduction Clearing

This step is crucial for removing unfixed dye from the fiber surface, thereby improving wash fastness.[9]

Materials:

  • Dyed textile substrate

  • Sodium hydrosulfite

  • Sodium hydroxide (B78521)

  • Non-ionic detergent

  • Acetic acid

  • Beakers, heating and stirring equipment

Procedure:

  • Prepare a fresh bath with a liquor ratio of 1:20.

  • Add sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) to the bath. A non-ionic detergent (1 g/L) can also be added.[9]

  • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.

  • Drain the reduction clearing bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid (1 g/L).

  • Perform a final rinse with cold water and then dry the fabric.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of DES-assisted dyeing.

DES_Dyeing_Workflow Experimental Workflow for DES Dyeing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment DES_Prep DES Preparation (e.g., CC:EG 1:2) Dye_Bath Dye Bath Preparation (this compound in DES) DES_Prep->Dye_Bath Fabric_Prep Fabric Scouring (Non-ionic detergent) Dyeing High-Temperature Dyeing (e.g., 75-120°C, 30-60 min) Fabric_Prep->Dyeing Dye_Bath->Dyeing Rinsing Rinsing Dyeing->Rinsing Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4) Rinsing->Reduction_Clearing Final_Rinse Neutralization & Final Rinse Reduction_Clearing->Final_Rinse Drying Drying Final_Rinse->Drying DES_Dyeing_Mechanism Proposed DES Dyeing Mechanism cluster_system Dyeing System DES Deep Eutectic Solvent Fiber Polyester Fiber DES->Fiber Fiber Swelling Dissolved_Dye This compound (Molecularly Dissolved) DES->Dissolved_Dye Dye This compound (Aggregated) Dye->DES Solubilization Dissolved_Dye->Fiber Diffusion & Adsorption

References

Application Notes and Protocols for High-Temperature and High-Pressure Dyeing with C.I. Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of C.I. Disperse Blue 165:1 in high-temperature, high-pressure dyeing processes, primarily for polyester (B1180765) and its blends. The information is intended for use in research and development settings where precise and repeatable dyeing methodologies are required.

Overview and Chemical Properties

C.I. This compound is a monoazo disperse dye known for its bright blue coloration and good overall fastness properties on synthetic fibers.[1][2] Due to its non-ionic nature and low water solubility, it is particularly well-suited for dyeing hydrophobic fibers like polyester, which lack the reactive sites for ionic dyes.[3] The high-temperature and high-pressure dyeing method is necessary to overcome the compact molecular structure of polyester, allowing the dye molecules to penetrate and fix within the fiber matrix.[4]

Table 1: Chemical and Physical Properties of C.I. Disperse Blue 165 and C.I. This compound

PropertyC.I. Disperse Blue 165C.I. This compound
C.I. NameDisperse Blue 165This compound
C.I. Number11077Not specified in results
CAS Number41642-51-7[5][6][7]86836-00-2[1]
Molecular FormulaC₂₀H₁₉N₇O₃[5][6]C₁₉H₁₉N₇O₅[1]
Molecular Weight405.41 g/mol [5][6]425.40 g/mol [1]
Chemical ClassMonoazo[5]Monoazo
Physical FormDark blue powder[6][7]Dark blue powder[1]
SolubilitySoluble in acetone[8]Not specified in results

High-Temperature Exhaust Dyeing Protocol for Polyester

This protocol outlines a standard laboratory procedure for the high-temperature exhaust dyeing of 100% polyester fabric with C.I. This compound.

Materials and Reagents
  • 100% Polyester fabric (scoured and pre-treated)

  • C.I. This compound

  • Dispersing agent (e.g., naphthalene (B1677914) sulfonic acid condensate)

  • Levelling agent (e.g., a blend of fatty acid ethoxylates)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (B78521) (for reduction clearing)

  • Deionized water

Equipment
  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

Experimental Workflow

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep_fabric Fabric Preparation (Scouring) prep_dyebath Dye Bath Preparation (Dye Dispersion, Auxiliaries, pH Adjustment) load_fabric Load Fabric into Dye Bath prep_dyebath->load_fabric temp_ramp_up Temperature Ramp-up (e.g., 1-2°C/min to 130°C) load_fabric->temp_ramp_up hold_temp Hold at 130°C (45-60 min) temp_ramp_up->hold_temp temp_ramp_down Controlled Cooling (e.g., 2°C/min to 70-80°C) hold_temp->temp_ramp_down drain_bath Drain Dye Bath temp_ramp_down->drain_bath reduct_clear Reduction Clearing (Sodium Hydrosulfite & NaOH) drain_bath->reduct_clear rinse_neutralize Rinsing and Neutralization (Hot & Cold Water, Acetic Acid) reduct_clear->rinse_neutralize drying Drying rinse_neutralize->drying

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

Detailed Procedure
  • Fabric Preparation: Ensure the polyester fabric is thoroughly scoured to remove any oils, waxes, and other impurities that may hinder dye uptake.

  • Dye Dispersion Preparation: Create a paste of the required amount of C.I. This compound with a small quantity of dispersing agent and cold water. Gradually add more water to form a stable dispersion.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric), for example, at 10:1.

    • Fill the dyeing machine with the required volume of deionized water.

    • Add the dispersing agent and a leveling agent to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2][4]

    • Add the prepared dye dispersion to the dye bath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.

    • Gradually increase the temperature to 130°C at a rate of 1-2°C per minute.

    • Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[2][9]

    • After the dyeing phase, cool the dye bath down to 70-80°C at a controlled rate of approximately 2°C per minute.

  • Post-Treatment (Reduction Clearing):

    • Drain the exhausted dye bath.

    • Prepare a new bath with sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L) at 70-80°C.

    • Treat the dyed fabric in this reduction clearing bath for 15-20 minutes to remove any unfixed dye from the fiber surface, which is crucial for improving wash fastness.

    • Drain the reduction clearing bath.

  • Rinsing and Neutralization:

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Perform a final cold water rinse.

  • Drying: Dry the fabric in an oven or air-dry.

Key Process Parameters and Their Effects

The success of the dyeing process is dependent on several critical parameters that influence the final quality of the dyed fabric.

Table 2: Influence of Key Dyeing Parameters

ParameterTypical RangeEffect on Dyeing
Temperature120-135°CHigher temperatures increase the kinetic energy of the dye molecules and swell the polyester fibers, facilitating dye penetration and fixation.[3][4]
pH4.5-5.5An acidic pH is necessary for the stability of most disperse dyes and to prevent the degradation of the dye molecule at high temperatures.[2]
Dispersing AgentVaries by productPrevents the aggregation of dye particles, ensuring a stable dispersion and preventing spotting on the fabric.
Leveling AgentVaries by productPromotes even distribution of the dye on the fabric surface, preventing unlevel dyeing.
Reduction Clearing70-80°CChemically strips unfixed dye from the fiber surface, significantly improving wash and crocking (rubbing) fastness.

Fastness Properties

The fastness properties of a dye indicate the resistance of the color to various external factors. C.I. Disperse Blue 165 is known for its good overall fastness on polyester.

Table 3: Fastness Properties of C.I. Disperse Blue 165 on Polyester

Fastness PropertyRating
Light Fastness (Xenon Arc)6 (Good)[6][10]
Wash Fastness (ISO 105-C06)4-5 (Very Good to Excellent)[6][10]
Sublimation Fastness4-5 (Good)[11]
Rubbing Fastness (Dry)4-5 (Very Good to Excellent)[10]
Rubbing Fastness (Wet)4 (Good)[10]

Note: Ratings are based on a scale of 1-5 for wash, sublimation, and rubbing fastness (where 5 is the best), and 1-8 for light fastness (where 8 is the best).

Mechanism of Dyeing

The dyeing of polyester with disperse dyes is a complex process involving the transfer of the dye from the aqueous phase to the solid fiber phase.

G cluster_process Dyeing Mechanism cluster_factors Influencing Factors dispersion Dye Dispersion in Water (with Dispersing Agent) adsorption Adsorption onto Fiber Surface dispersion->adsorption diffusion Diffusion into Fiber Matrix (High Temperature & Pressure) adsorption->diffusion fixation Fixation within Amorphous Regions (Van der Waals Forces & Hydrogen Bonds) diffusion->fixation temp High Temperature (Swells Fibers) temp->diffusion pressure High Pressure (Prevents Boiling) auxiliaries Chemical Auxiliaries (Dispersion & Leveling) auxiliaries->dispersion

Caption: Simplified mechanism of disperse dyeing on polyester fibers.

The process can be summarized in the following steps:

  • Dispersion: The sparingly soluble dye is dispersed in the aqueous dye bath with the aid of a dispersing agent.[2][12]

  • Adsorption: Individual dye molecules are adsorbed onto the surface of the polyester fibers.[12]

  • Diffusion: At high temperatures (typically 130°C), the amorphous regions of the polyester fibers swell, allowing the adsorbed dye molecules to diffuse into the fiber structure.[2][4][12]

  • Fixation: Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, such as van der Waals forces and hydrogen bonds.[2][12]

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound and the associated dyeing auxiliaries. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be carried out in a well-ventilated area or under a fume hood.

References

Application Note: Spectrophotometric Determination of Disperse Blue 165:1 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 165:1 is a synthetic azo dye utilized in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1] Accurate quantification of its concentration is crucial for quality control, process optimization, and environmental monitoring. This application note provides a detailed protocol for the determination of this compound concentration in a methanolic solution using UV-Visible spectrophotometry. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the dye and its concentration at a specific wavelength.

Principle

The concentration of this compound in a solution can be determined by measuring its absorbance of light at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance (A) is directly proportional to the molar concentration (c) of the analyte and the path length (l) of the light through the solution. The relationship is expressed as:

A = εcl

where ε is the molar absorptivity, a constant specific to the substance at a given wavelength. By preparing a series of standard solutions with known concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by interpolating its absorbance value on this curve.

Materials and Methods

Materials and Equipment
  • This compound (analytical standard)

  • Methanol (B129727) (HPLC grade)

  • Calibrated UV-Visible Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Calibrated analytical balance

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Experimental Protocol

3.2.1 Determination of Wavelength of Maximum Absorbance (λmax)

  • Prepare a dilute solution of this compound in methanol. A concentration of approximately 5 mg/L is suitable for this purpose.

  • Scan the absorbance of the solution over a wavelength range of 400-800 nm using the spectrophotometer.

  • Identify the wavelength that exhibits the highest absorbance. This is the λmax for this compound in methanol. For the purpose of this application note, a representative λmax of 615 nm will be used for all subsequent measurements.

3.2.2 Preparation of Standard Solutions

  • Prepare a stock solution (100 mg/L): Accurately weigh 10.0 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol. Ensure the dye is completely dissolved.

  • Prepare a series of working standard solutions by serial dilution from the stock solution using methanol, as detailed in Table 1.

Table 1: Preparation of Standard Solutions

Standard IDConcentration (mg/L)Volume of Stock Solution (100 mg/L)Final Volume (mL)
STD-11.0100 µL10
STD-22.5250 µL10
STD-35.0500 µL10
STD-47.5750 µL10
STD-510.01.0 mL10

3.2.3 Calibration Curve Construction

  • Set the spectrophotometer to the determined λmax (615 nm).

  • Use methanol as a blank to zero the instrument.

  • Measure the absorbance of each standard solution (STD-1 to STD-5) in a 1 cm cuvette.

  • Plot the absorbance values versus the corresponding concentrations to generate a calibration curve.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

3.2.4 Measurement of Unknown Sample Concentration

  • Prepare the unknown sample by dissolving it in methanol. Dilute if necessary to ensure the absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the unknown sample at 615 nm.

  • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Data Presentation

A summary of the quantitative data obtained from the spectrophotometric analysis is presented in the following tables.

Table 2: Hypothetical Calibration Curve Data for this compound in Methanol

Concentration (mg/L)Absorbance at 615 nm
1.00.125
2.50.310
5.00.620
7.50.935
10.01.245

Table 3: Performance Characteristics of the Spectrophotometric Method

ParameterValue
Wavelength of Maximum Absorbance (λmax)615 nm
Linear Range1.0 - 10.0 mg/L
Regression Equation (y = mx + c)y = 0.124x + 0.001
Coefficient of Determination (R²)> 0.99
Limit of Detection (LOD)~0.3 ppm
Limit of Quantification (LOQ)~1.0 ppm

Visualizations

experimental_workflow prep_stock Prepare 100 mg/L Stock Solution prep_standards Prepare Working Standards (1.0, 2.5, 5.0, 7.5, 10.0 mg/L) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards set_lambda_max Set Spectrophotometer to λmax (615 nm) measure_blank Measure Blank (Methanol) set_lambda_max->measure_blank measure_blank->measure_standards plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_curve linear_regression Perform Linear Regression plot_curve->linear_regression calculate_conc Calculate Unknown Concentration linear_regression->calculate_conc prep_unknown Prepare and Dilute Unknown Sample measure_unknown Measure Absorbance of Unknown prep_unknown->measure_unknown measure_unknown->calculate_conc

Caption: Experimental workflow for spectrophotometric determination.

logical_relationship concentration Concentration of This compound beer_lambert Beer-Lambert Law (A = εcl) concentration->beer_lambert is proportional to calibration_curve Calibration Curve concentration->calibration_curve determines absorbance Absorbance at λmax beer_lambert->absorbance calibration_curve->absorbance relates to

Caption: Logical relationship based on Beer-Lambert Law.

Conclusion

The described UV-Visible spectrophotometric method provides a simple, rapid, and cost-effective approach for the quantitative determination of this compound in methanolic solutions. The method demonstrates good linearity and is suitable for routine analysis in quality control and research settings. For complex matrices, sample preparation techniques such as solid-phase extraction may be necessary to remove interfering substances. It is recommended to validate the method in the specific sample matrix to ensure accuracy and precision.

References

Application Notes: Analytical Methods for Detecting Disperse Blue 165:1 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 165 is a synthetic monoazo dye frequently used in the textile industry for coloring polyester (B1180765) and other synthetic fibers due to its bright blue hue and good fastness properties.[1][2] However, concerns regarding its potential as a skin allergen have led to increased scrutiny and the need for reliable analytical methods to ensure textile products comply with safety standards and regulations.[1][3] The detection and quantification of Disperse Blue 165:1 are crucial for quality control, regulatory compliance, and ensuring consumer safety. This document outlines detailed protocols for the analysis of this compound in textile matrices using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Chemical Identity: It is important to note that the nomenclature can be inconsistent in literature. Disperse Blue 165 is a general name for a class of dyes. For this document, we refer to the analytical procedures applicable to this class of disperse dyes. The specific compound this compound is identified by CAS No. 24170-60-3 with the molecular formula C19H19N7O5.[4]

Analytical Methodologies

The primary methods for the determination of disperse dyes in textiles involve a solvent extraction step followed by chromatographic or spectrophotometric analysis.

  • High-Performance Liquid Chromatography (HPLC) : This is the most common and robust method. Coupled with a Photodiode Array (PDA) or Diode Array Detector (DAD), it allows for the identification and quantification of the dye based on its retention time and UV-Vis spectrum.[5] For enhanced sensitivity and selectivity, HPLC can be coupled with a Mass Spectrometry (MS) detector (LC-MS/MS).[6] This technique provides confirmation based on the mass-to-charge ratio (m/z) of the molecule, making it highly specific and capable of detecting trace amounts.[5]

  • UV-Visible Spectrophotometry : This is a simpler and more accessible method for quantification.[1] It relies on measuring the absorbance of the dye extract at its wavelength of maximum absorbance (λmax) and correlating it to concentration using Beer's Law.[1][7] While cost-effective, it is less specific than HPLC and can be prone to interference from other substances extracted from the textile matrix.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : While less common for intact disperse dyes due to their low volatility, GC-MS can be used. The textile extract must be in a volatile solvent compatible with the GC system.[1]

Quantitative Data Summary

The performance of analytical methods for disperse dyes can vary based on the textile matrix, instrumentation, and specific experimental conditions. The table below summarizes typical quantitative data for the analysis of disperse dyes in textiles.

ParameterHPLC-DAD/MSUV-Visible SpectrophotometryNotes
Limit of Detection (LOD) 0.01 - 1.35 ng/mL[1][9]~0.3 - 10 ppm[1]MS detectors are generally more sensitive than DAD.[1] Spectrophotometry LOD is highly dependent on the molar absorptivity of the dye.[1]
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL[1][9]Not specifiedDependent on instrument sensitivity and sample matrix.[1]
Linearity (r²) > 0.99[1][9]> 0.99[1]Typically observed over a relevant concentration range.
Recovery 70 - 103%[1]Not specifiedVaries significantly with the efficiency of the extraction from different textile types.
Repeatability (%RSD) 1.1 - 16.3%[1][9]Not specifiedDependent on the concentration of the analyte and the precision of the method.[1]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is based on the general principles of the DIN 54231 standard and is suitable for preparing samples for subsequent HPLC analysis.[1][5]

Materials:

  • Textile sample

  • Scissors

  • Analytical balance

  • 50 mL conical flasks or extraction vessels

  • Methanol (B129727) (HPLC grade)[1] (Alternatively, Dimethylformamide (DMF) can be used[1])

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Sample Comminution: Cut a representative portion of the textile sample into small pieces (approx. 5x5 mm).[1]

  • Weighing: Accurately weigh approximately 1.0 g of the cut textile sample into a conical flask.[1]

  • Solvent Addition: Add 20 mL of methanol to the flask.[1][9]

  • Extraction: Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[1][9]

  • Centrifugation: After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the textile fibers and any suspended particles.[1][9]

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for analysis.[1]

  • Concentration (Optional): If necessary, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to increase the concentration of the analyte.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC-DAD/MS) Analysis

Instrumentation & Conditions:

  • HPLC System: An ACQUITY Arc System or similar, equipped with a PDA/DAD detector and/or a mass spectrometer.[5]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.[10]

  • Mobile Phase B: Acetonitrile[10] or Methanol.

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 5 µL.[1]

  • DAD Detection: Monitor at the λmax of this compound.

  • MS Detection (Optional): Use an electrospray ionization (ESI) source in positive ion mode.[1][5] Monitor for the protonated molecule [M+H]⁺.

Procedure:

  • Calibration Standards: Prepare a series of calibration standards of this compound in the initial mobile phase composition.[1]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the filtered sample extract (from Protocol 1) and the calibration standards.

  • Data Acquisition: Acquire chromatograms and/or mass spectra for all injections.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards.[1] Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.[1] The final concentration is reported in mg/kg of the textile material.

Protocol 3: UV-Visible Spectrophotometry Analysis

Instrumentation & Materials:

  • Calibrated UV-Visible spectrophotometer with a wavelength range of 200-800 nm.[7]

  • This compound standard powder.

  • Methanol (spectrophotometric grade).

  • Volumetric flasks and pipettes.

  • Quartz or glass cuvettes (1 cm path length).[7]

Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in methanol in a volumetric flask to create a stock solution of a specific concentration.[7]

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of at least five calibration standards with decreasing concentrations.[7]

  • Determine λmax:

    • Use methanol as a blank to zero the spectrophotometer.

    • Scan the absorbance of one of the standard solutions across the visible spectrum (e.g., 400-800 nm) to find the wavelength of maximum absorbance (λmax).[1][7]

  • Measure Absorbance: Set the spectrophotometer to the determined λmax. Measure and record the absorbance of each calibration standard and the sample extract (from Protocol 1, potentially diluted to fall within the linear range).[1][7]

  • Quantification:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.[7]

    • Use the absorbance of the sample extract to determine its concentration from the calibration curve.[7]

Visualizations

The following diagram illustrates a typical experimental workflow for the analysis of this compound in textiles by HPLC-MS.

Disperse_Blue_165_Analysis_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Sample Textile Sample Cut Cut into Small Pieces (5x5 mm) Sample->Cut Weigh Weigh 1.0 g Cut->Weigh Solvent Add 20 mL Methanol Weigh->Solvent Sonicate Ultrasonicate (50°C, 30 min) Solvent->Sonicate Centrifuge Centrifuge (10,000 rpm, 10 min) Sonicate->Centrifuge Filter Filter Extract (0.22 µm) Centrifuge->Filter Inject Inject into HPLC-MS Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detect (DAD & MS) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Peak Area Detect->Quantify Calibrate->Quantify Report Calculate Concentration (mg/kg) & Report Quantify->Report

References

Application Notes and Protocol: Kinetic Studies of Disperse Blue 165:1 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 165:1 is a non-ionic monoazo dye widely used for coloring hydrophobic synthetic fibers like polyester (B1180765), cellulose (B213188) acetate (B1210297), and polyamide. Understanding the kinetics of the dyeing process is crucial for optimizing efficiency, ensuring color consistency, and minimizing environmental impact. The study of dyeing kinetics involves analyzing the rate of dye uptake by the fiber over time, which helps in determining the mechanism of dyeing and the rate-limiting steps.[1][2]

This document provides a detailed experimental protocol for investigating the dyeing kinetics of this compound on polyester fabric. It covers the experimental setup, data analysis using common kinetic models, and presentation of results.

Key Kinetic Models

The adsorption of dye onto a textile substrate can be described by several kinetic models. The most frequently used models are the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.[2]

  • Pseudo-First-Order (PFO) Model: This model, developed by Lagergren, suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface.[2][3] It is generally most applicable to the initial phase of the adsorption process.[2]

  • Pseudo-Second-Order (PSO) Model: The PSO model assumes that the rate-limiting step is chemisorption, where dye molecules are adsorbed through the sharing or exchange of electrons with the fiber.[2][4] This model often provides a better fit for the entire duration of the dyeing process.[2][5]

  • Intraparticle Diffusion Model: Proposed by Weber and Morris, this model helps to identify the diffusion mechanism.[2] If the plot of dye uptake versus the square root of time is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step.[6] However, multiple linear regions in the plot suggest that the adsorption process involves more than one step, such as film diffusion and intraparticle diffusion.[7]

Experimental Setup and Protocols

This protocol outlines the high-temperature exhaust dyeing method for studying the kinetics of this compound on polyester fabric.

Materials and Equipment

  • Dye: C.I. This compound (powder form)

  • Substrate: 100% Polyester fabric, scoured and pre-wetted.

  • Reagents:

    • Dispersing agent (e.g., lignin (B12514952) sulfonate-based)[8]

    • Levelling agent

    • Acetic acid (for pH adjustment)[9]

    • Sodium acetate (for buffer solution)[10]

    • Deionized (DI) water

  • Equipment:

    • High-temperature dyeing machine (e.g., Flexi Dyer)[11]

    • UV-Vis Spectrophotometer

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Orbital shaker[2]

    • Syringe filters (0.45 µm)[2]

Preparation of Solutions

  • Dye Stock Solution (e.g., 500 mg/L): Accurately weigh 500 mg of this compound powder. Create a paste with a small amount of dispersing agent, then gradually add cold DI water. Transfer the dispersion to a 1 L volumetric flask and fill to the mark with DI water.[2][9]

  • Calibration Curve Standards: Prepare a series of standard solutions with known concentrations (e.g., 5, 10, 20, 30, 40, 50 mg/L) by diluting the stock solution.

  • Dye Bath: Prepare the dye bath according to the parameters specified in Table 1. Adjust the pH to 4.5-5.5 using an acetic acid/sodium acetate buffer.[9][10]

Spectrophotometric Analysis

  • Determine λmax: Scan one of the standard solutions using the UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Create Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. This curve will be used to determine the dye concentration in unknown samples.[2]

Dyeing Protocol (Isothermal Method)

  • Setup: Place a known weight of the pre-wetted polyester fabric into the dyeing machine vessel. Add the prepared dye bath to achieve the desired liquor ratio (e.g., 20:1).[10]

  • Initial Temperature: Set the initial temperature of the dye bath to 60°C and run for 15 minutes.[9]

  • Heating: Increase the temperature at a controlled rate of 2°C per minute until the target dyeing temperature (e.g., 110°C, 120°C, or 130°C) is reached.[9][11]

  • Kinetic Sampling: Once the target temperature is reached, start a timer. At regular intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 2 mL) of the dye bath.

  • Sample Analysis: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any fabric lint or undissolved dye particles.[2] Allow the sample to cool to room temperature.

  • Concentration Measurement: Dilute the sample if necessary and measure its absorbance at λmax using the UV-Vis spectrophotometer. Use the calibration curve to determine the residual dye concentration (Cₜ) in the dye bath at each time point (t).[2]

  • Equilibrium: Continue sampling until the dye concentration in the bath becomes constant, indicating that equilibrium has been reached.

Data Analysis

  • Calculate Dye Uptake: The amount of dye adsorbed onto the fabric at time t (qₜ, in mg/g) is calculated using the following equation:

    qₜ = (C₀ - Cₜ) * V / W

    Where:

    • C₀ = Initial dye concentration (mg/L)

    • Cₜ = Dye concentration at time t (mg/L)

    • V = Volume of the dye bath (L)

    • W = Weight of the fabric (g)[12]

  • Apply Kinetic Models: Fit the experimental data (qₜ vs. t) to the linearized forms of the kinetic models presented in Table 2 to determine the rate constants and correlation coefficients (R²). The model that yields an R² value closest to 1.0 is considered the best fit for the experimental data.[12][13]

Data Presentation

Quantitative data from the kinetic study should be organized into clear tables for easy interpretation and comparison.

Table 1: Recommended Experimental Dyeing Parameters

Parameter Recommended Value Reference
Substrate 100% Polyester [9]
Liquor Ratio 10:1 to 20:1 [9][10]
pH 4.5 - 5.5 [9][10]
Dispersing Agent 1 g/L [10]
Dyeing Temperature 110°C, 120°C, 130°C [11]

| Heating Rate | 2°C / minute |[9] |

Table 2: Linearized Forms of Common Kinetic Models

Kinetic Model Linear Equation Plot Parameters Determined
Pseudo-First-Order log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t log(qₑ - qₜ) vs. t k₁ and qₑ
Pseudo-Second-Order t/qₜ = 1/(k₂qₑ²) + (1/qₑ)t t/qₜ vs. t k₂ and qₑ

| Intraparticle Diffusion | qₜ = kᵢd * t⁰·⁵ + C | qₜ vs. t⁰·⁵ | kᵢd and C |

Where qₑ is the amount of dye adsorbed at equilibrium (mg/g), qₜ is the amount adsorbed at time t (mg/g), k₁ is the PFO rate constant (min⁻¹), k₂ is the PSO rate constant (g/mg·min), kᵢd is the intraparticle diffusion rate constant (mg/g·min⁰·⁵), and C is a constant related to the boundary layer thickness.[2][6]

Table 3: Example of Kinetic Parameters for Dyeing at 130°C

Kinetic Model Parameters Value
Pseudo-First-Order qₑ (exp) (mg/g) Value
qₑ (cal) (mg/g) Value Value
k₁ (min⁻¹) Value
Pseudo-Second-Order qₑ (cal) (mg/g) Value Value
k₂ (g/mg·min) Value
Intraparticle Diffusion kᵢd (mg/g·min⁰·⁵) Value Value

| | C | Value | |

Visualizations

G Experimental Workflow for Dyeing Kinetics Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Dye Stock Solution prep_cal Prepare Calibration Standards prep_dye->prep_cal prep_bath Prepare Dye Bath (pH, Auxiliaries) prep_dye->prep_bath setup Setup Dyeing Machine (Fabric + Dye Bath) prep_bath->setup prep_fabric Prepare Polyester Fabric (Scour, Wet) prep_fabric->setup heat Heat to Target Temp (e.g., 130°C) setup->heat sample Isothermal Sampling at Time Intervals (t) heat->sample measure Measure Absorbance (UV-Vis Spec) sample->measure calc_conc Calculate Concentration (Cₜ) using Calibration Curve measure->calc_conc calc_uptake Calculate Dye Uptake (qₜ) calc_conc->calc_uptake fit_models Fit Data to Kinetic Models calc_uptake->fit_models

Caption: Workflow for the kinetic study of this compound dyeing.

G Kinetic Model Analysis Pathway cluster_models Kinetic Models cluster_output Model Outputs data Experimental Data (qₜ vs. t) pfo Pseudo-First-Order data->pfo pso Pseudo-Second-Order data->pso ipd Intraparticle Diffusion data->ipd pfo_out Rate Constant (k₁) Correlation (R²) pfo->pfo_out pso_out Rate Constant (k₂) Correlation (R²) pso->pso_out ipd_out Rate Constant (kᵢd) Correlation (R²) ipd->ipd_out result Determine Best Fit Model (Highest R²) pfo_out->result pso_out->result ipd_out->result

Caption: Logical pathway for kinetic model data analysis.

References

Use of Disperse Blue 165:1 in biological staining or as a fluorescent marker

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Disperse Blue 165:1 in Biological Staining or as a Fluorescent Marker

Content Type: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Foreword for Researchers

This compound is a synthetic dye primarily utilized in the textile industry for coloring polyester (B1180765) and acetate (B1210297) fabrics.[1][2] While it is classified by some suppliers as a fluorescent dye, a comprehensive review of scientific literature reveals a significant lack of data and established protocols for its application in biological staining or as a fluorescent marker in a research setting.[3][4]

Studies on the biological effects of disperse dyes have raised concerns about their potential toxicity. For instance, Disperse Blue 1, a related compound, has been shown to impair cell viability and mitochondrial function.[5] The broader class of disperse dyes has been associated with health risks, including skin sensitization and potential carcinogenicity.[6] Due to the absence of specific toxicological studies on this compound, a cautious approach is warranted.[6]

Therefore, the following sections summarize the available physicochemical data for Disperse Blue 165 and 165:1 and present a general protocol for assessing the suitability of a novel dye for biological applications. It is crucial to note that these are not established protocols for this compound but rather a general guideline for researchers who may wish to investigate its potential use.

Physicochemical Properties

A clear distinction must be made between Disperse Blue 165 and this compound, as they are different compounds with distinct chemical structures and properties.

PropertyDisperse Blue 165This compound
C.I. Name Disperse Blue 165This compound
C.I. Number 11077[7]113357[8]
CAS Number 41642-51-7[7]86836-00-2[8]
Molecular Formula C₂₀H₁₉N₇O₃[7]C₂₄H₂₁N₇O₅[8]
Molecular Weight 405.41 g/mol [7]487.47 g/mol [8]
Appearance Dark blue powder[7]Dark blue powder[8]
Solubility Insoluble in water; Soluble in acetone[7]Not specified
Melting Point 257-259 °C[7]Not specified
λmax 570 nm (in aqueous solution)[9]Not specified

General Protocol for Evaluating a Novel Dye for Biological Staining

This protocol is a general guideline and has not been validated for this compound. Significant optimization will be required.

Objective: To determine if this compound can be used for staining cells or tissues and to assess its basic spectral properties for fluorescence microscopy.

1. Stock Solution Preparation:

  • Due to its predicted low water solubility, dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 1-10 mM).

  • Store the stock solution protected from light at -20°C.

2. Cytotoxicity Assessment:

  • Culture a common cell line (e.g., HeLa, HEK293) in appropriate media.

  • Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for various durations (e.g., 1, 6, 24 hours).

  • Assess cell viability using a standard method such as an MTT assay or a live/dead cell staining kit.

  • Determine the maximum non-toxic concentration for subsequent staining experiments.

3. Staining Protocol for Cultured Cells:

  • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Once cells have adhered, replace the culture medium with a staining solution containing this compound at a non-toxic concentration in a buffered saline solution (e.g., PBS).

  • Incubate for a short period (e.g., 15-60 minutes) at 37°C.

  • Wash the cells several times with PBS to remove unbound dye.

  • Fix the cells with 4% paraformaldehyde (optional, depending on the experimental goal).

  • Mount the coverslips with an appropriate mounting medium.

4. Fluorescence Microscopy and Spectral Analysis:

  • Examine the stained cells using a fluorescence microscope.

  • Since the excitation and emission spectra are unknown, start by using standard filter sets (DAPI, FITC, TRITC, Cy5) to see if any fluorescence is detectable.

  • For a more precise determination, use a spectrophotometer or a microscope equipped with a spectral detector to measure the excitation and emission maxima.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis node_stock Prepare Stock Solution (e.g., 1-10 mM in DMSO) node_cyto Cytotoxicity Assay (e.g., MTT) node_stock->node_cyto Dilute to working concentrations node_toxic Determine Max Non-Toxic Concentration node_cyto->node_toxic node_stain Cell Staining Protocol node_micro Fluorescence Microscopy & Spectral Analysis node_stain->node_micro node_spectra Determine Excitation/ Emission Maxima node_micro->node_spectra node_localize Analyze Subcellular Localization node_micro->node_localize node_toxic->node_stain Use non-toxic concentration

Caption: General workflow for evaluating a novel dye for biological applications.

Concluding Remarks

The current body of scientific knowledge does not support the use of this compound as a biological stain or fluorescent marker. Significant research, including comprehensive toxicological evaluation and characterization of its spectral properties in biological environments, is required before it can be considered for any research applications. Researchers interested in using this dye should proceed with caution and be prepared to conduct extensive validation experiments.

References

Application Notes and Protocols for Formulating Stable Aqueous Dispersions of Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 165:1 is a non-ionic monoazo dye characterized by its bright blue hue and is primarily utilized for dyeing hydrophobic synthetic fibers such as polyester (B1180765).[1] Its low water solubility necessitates formulation into stable aqueous dispersions for effective application. The stability of these dispersions is paramount to prevent aggregation, sedimentation, and ensure uniform color application. This document provides detailed methodologies for preparing and characterizing stable aqueous dispersions of this compound, including illustrative quantitative data for guidance.

Physicochemical Properties of this compound

PropertyValue
C.I. NameThis compound
CAS Number86836-00-2[2]
Molecular FormulaC₂₄H₂₁N₇O₅[3]
Molecular Weight487.47 g/mol [3]
Chemical ClassSingle Azo[3]
AppearanceDark blue powder[3]
SolubilityInsoluble in water; Soluble in acetone[4]

Key Formulation Components and Considerations

The formulation of a stable aqueous dispersion of this compound involves the careful selection and optimization of several key components:

  • Dispersing Agents: These are crucial for preventing the agglomeration of dye particles. They function by adsorbing onto the particle surface, providing stability through electrostatic or steric hindrance. Commonly used dispersants include:

    • Anionic Dispersants: Lignosulfonates and naphthalene (B1677914) sulfonic acid condensates provide stability through electrostatic repulsion.

    • Non-ionic Dispersants: Alkylphenol polyoxyethylene derivatives offer steric stabilization.[5]

  • Wetting Agents: Non-ionic surfactants are often used to improve the wetting of the hydrophobic dye powder in the aqueous medium.

  • pH Control: The pH of the dispersion significantly impacts stability. For Disperse Blue 165, a weakly acidic pH range of 5-6 is considered optimal.[6]

  • Co-solvents: Glycols, such as diethylene glycol, can be included to improve the solubility of the dye and prevent drying at nozzle tips in applications like inkjet printing.[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Dispersion of this compound by Wet Milling

This protocol describes a common method for producing a fine and stable dispersion of this compound using a bead mill.

Materials:

  • This compound powder

  • Dispersing agent (e.g., a naphthalene sulphonic acid condensate or a hydrophilic polyacrylic acid block copolymer)[1][7]

  • Wetting agent (e.g., non-ionic surfactant)

  • Diethylene glycol (optional, for applications like inkjet inks)[7]

  • Deionized water

  • Zirconia beads (0.4–0.6 mm diameter)[7]

  • Planetary ball mill or other suitable bead mill[7]

Procedure:

  • Premix Preparation:

    • In a suitable vessel, combine the following components in the specified weight percentages (wt%):

      • This compound: 15-20%

      • Dispersing Agent: 5-10%[7]

      • Diethylene Glycol (optional): 15-20%[7]

      • Deionized Water: 50-65%[7]

    • Stir the mixture at a low speed until a homogenous slurry is formed.

  • Milling:

    • Transfer the premix to the milling chamber of the bead mill, which has been charged with zirconia beads.

    • Mill the dispersion at a high speed (e.g., 800 rpm) for a predetermined time (e.g., 3 hours).[7] The milling time should be optimized to achieve the desired particle size.

    • Monitor the temperature during milling and use a cooling jacket if necessary to prevent overheating.

  • Post-Milling:

    • Separate the milled dispersion from the grinding media.

    • Characterize the dispersion for particle size, zeta potential, and stability.

Protocol 2: High-Temperature Dispersion Stability Test

This test evaluates the stability of the prepared dispersion under conditions simulating high-temperature dyeing processes.[6]

Materials:

  • Prepared this compound dispersion

  • Deionized water

  • Acetic acid

  • High-temperature laboratory dyeing machine or a pressure-resistant glass vessel

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a specific concentration of the this compound dispersion (e.g., 2.5% on the weight of fabric) and a liquor ratio of 1:30.[6]

    • Adjust the pH to 5.0 using acetic acid.[6]

  • Heating Cycle:

    • Place the prepared dye bath in the high-temperature dyeing apparatus.

    • Heat the dispersion to 130°C and hold at this temperature for 30 minutes.[6]

  • Observation:

    • After the heating cycle, carefully cool down and remove the sample.

    • Visually inspect the dispersion for any signs of aggregation, precipitation, or color change. A stable dispersion will remain homogenous.[6]

Protocol 3: Filter Paper Test for Dispersion Stability

This is a qualitative method to quickly assess the dispersion stability at room temperature.[6]

Materials:

  • Prepared this compound dispersion

  • Deionized water

  • Whatman #2 filter paper

  • Suction filtration apparatus

Procedure:

  • Sample Preparation:

    • Prepare a 10 g/L solution of the this compound dispersion in deionized water.

  • Filtration:

    • Filter 500 mL of the prepared solution through the filter paper using suction.

  • Observation:

    • Observe the filter paper for any visible dye particles or residue. A stable dispersion should pass through the filter paper without leaving significant residue.[6]

Data Presentation

The following tables provide illustrative data on the factors affecting the stability of disperse dye dispersions. This data is representative of typical behavior and should be used as a guideline for optimizing a specific formulation of this compound.

Table 1: Illustrative Effect of pH on the Dispersion Stability of a Representative Disperse Dye [6]

pHDispersion StabilityObservations
3.5ModerateSlight tendency for aggregation over time.
4.5GoodStable dispersion with minimal settling.
5.5 Excellent Optimal dispersion, no visible aggregation.
6.5FairNoticeable aggregation and settling.
7.5PoorSignificant flocculation and precipitation.
Note: The optimal pH for Disperse Blue 165 is reported to be between 5 and 6.[6]

Table 2: Illustrative Influence of Temperature on the Dispersion Stability of a Representative Disperse Dye [6]

Temperature (°C)Dispersion StabilityObservations
90GoodStable dispersion.
110ExcellentOptimal dispersion stability.
130GoodGenerally stable, may show slight aggregation.
140Fair to PoorIncreased risk of aggregation and instability.
Note: Disperse Blue 165 is designed for high-temperature applications, but exceeding the manufacturer's recommended temperature can lead to instability.[6]

Table 3: Illustrative Impact of Dispersing Agent Concentration on Dispersion Stability [6]

Dispersing Agent Conc. (g/L)Dispersion StabilityObservations
0.5PoorInsufficient to prevent aggregation, leading to color spots.
1.0GoodProvides adequate dispersion for most applications.
1.5 Excellent Optimal concentration for maintaining a stable dispersion at high temperatures.
2.0GoodStable, but excessive amounts can sometimes lead to foaming or other issues.
Note: The optimal concentration depends on the specific dispersing agent, dye concentration, and other dye bath components.[6]

Visualization of Experimental Workflows and Signaling Pathways

Formulation_Workflow cluster_materials Raw Materials cluster_process Dispersion Process cluster_characterization Characterization DB165 This compound Powder Premix Premixing DB165->Premix Dispersant Dispersing Agent Dispersant->Premix Water Deionized Water Water->Premix Additives Additives (e.g., Glycols) Additives->Premix Milling Wet Milling (Bead Mill) Premix->Milling Dispersion Aqueous Dispersion Milling->Dispersion ParticleSize Particle Size Analysis Dispersion->ParticleSize ZetaPotential Zeta Potential Measurement Dispersion->ZetaPotential Stability Stability Testing (Thermal, Storage) Dispersion->Stability

Caption: Workflow for the formulation and characterization of aqueous this compound dispersions.

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Dispersion Outcomes StableDispersion Stable Aqueous Dispersion of this compound Aggregation Aggregation/ Flocculation Sedimentation Sedimentation pH Optimal pH (5-6) pH->StableDispersion pH->Aggregation Dispersant Dispersant Type & Concentration Dispersant->StableDispersion Dispersant->Aggregation ParticleSize Small & Uniform Particle Size ParticleSize->StableDispersion ParticleSize->Sedimentation Temperature Controlled Temperature Temperature->StableDispersion Temperature->Sedimentation

Caption: Key factors influencing the stability of this compound aqueous dispersions.

References

Application Notes and Protocols: Inkjet Printing with Disperse Blue 165:1 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 165:1 is a monoazo disperse dye recognized for its bright blue coloration and suitability for coloring synthetic fibers, particularly polyester (B1180765).[1][2] Its application extends to the printing industry, where it serves as a colorant in inks for various substrates, including textiles.[1][3] With the advancement of digital printing technologies, formulating stable and reliable inkjet inks with disperse dyes like this compound is critical. Digital textile printing offers significant advantages over traditional methods, including reduced wastewater, energy savings, and the ability to produce high-resolution patterns.[4]

These application notes provide detailed protocols for the formulation, characterization, and application of this compound in water-based inkjet inks for digital textile printing on polyester fabrics. The methodologies are intended for researchers and scientists in material science and textile chemistry.

Physicochemical Properties of C.I. This compound

A summary of the key properties of C.I. This compound is presented in the table below. Understanding these characteristics is fundamental to developing stable ink formulations.

PropertyValueReference(s)
C.I. Name This compound[1]
CAS Number 86836-00-2[1]
Chemical Class Monoazo[2][5]
Molecular Formula C₁₉H₁₉N₇O₅[1]
Molecular Weight 425.4 g/mol [1]
Appearance Dark blue powder[1]
Solubility Insoluble in water; Soluble in acetone[2][5]

Ink Formulation and Key Parameters

The formulation of a stable disperse dye inkjet ink is a multi-component system where each ingredient performs a critical function. The primary challenge is to maintain the dye as a fine, stable dispersion to prevent nozzle clogging and ensure consistent jetting.

Representative Inkjet Ink Formulation

The following table outlines a typical composition for a water-based inkjet ink using this compound. Concentrations may require optimization based on specific printhead requirements and substrate characteristics.

ComponentFunctionConcentration (% w/w)
This compound Colorant3.0 - 10.0[6]
Dispersing Agent Prevents dye particle agglomeration1.0 - 5.0
Humectant (e.g., Glycerol, Ethylene Glycol) Controls drying, adjusts viscosity15.0 - 30.0
Surfactant (e.g., Acetylenic Diol-based) Adjusts surface tension for proper jetting and wetting0.1 - 1.5
Biocide Prevents microbial growth0.1 - 0.3
Deionized Water Solvent/VehicleBalance to 100

Logical Relationship of Ink Components

G Diagram 1: Ink Component Functions cluster_components Components cluster_functions Functions DB165 This compound Color Provides Color DB165->Color Dispersant Dispersant Stability Prevents Aggregation Dispersant->Stability Humectant Humectant Viscosity Controls Viscosity & Drying Humectant->Viscosity Surfactant Surfactant Wetting Adjusts Surface Tension Surfactant->Wetting Water Water Solvent Vehicle / Solvent Water->Solvent

Caption: Logical relationship of key ink components to their primary functions.

Key Ink Performance Parameters

For reliable performance in inkjet systems, the physical properties of the ink must be tightly controlled.

ParameterTypical Target RangePurpose
Viscosity (at 25°C) 3 - 6 cPEnsures proper fluid dynamics for droplet formation.[7]
Surface Tension 25 - 40 mN/mControls droplet jetting, shape, and wetting on the substrate.[8]
Particle Size (D₅₀) < 150 nmPrevents printhead nozzle clogging and ensures color consistency.[8]
pH 7.0 - 9.0Maintains dispersion stability and compatibility with printer components.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Nano-Dispersion

This protocol describes the preparation of a concentrated dye dispersion, which serves as the base for the final ink formulation.

Materials & Equipment:

  • This compound press cake

  • Dispersing agent

  • Deionized water

  • High-speed stirrer

  • Media mill (e.g., bead mill) with zirconia beads (0.1 - 0.3 mm)

  • Analytical balance

Procedure:

  • In a beaker, create a slurry by combining this compound, the dispersing agent, and a portion of the deionized water.

  • Mix the slurry with a high-speed stirrer for 30 minutes to achieve a homogenous pre-mixture.

  • Transfer the pre-mixture to the media mill.

  • Mill the dispersion for 4-8 hours. Monitor the particle size distribution periodically using a dynamic light scattering (DLS) particle size analyzer.

  • Continue milling until the average particle size (D₅₀) is consistently below 150 nm.

  • Separate the milled concentrate from the milling media.

Protocol 2: Ink Formulation and Characterization

Materials & Equipment:

  • This compound nano-dispersion (from Protocol 1)

  • Humectant(s), Surfactant(s), Biocide

  • Deionized water

  • Magnetic stirrer and filtration apparatus (1.0 µm filter)

  • Viscometer, Tensiometer, Particle Size Analyzer, pH meter

Procedure:

  • In a clean vessel, combine the required amounts of humectants and deionized water. Stir until fully mixed.

  • Slowly add the calculated amount of the this compound nano-dispersion to the solvent mixture under constant, gentle agitation.

  • Add the surfactant and biocide to the mixture and continue stirring for 1 hour.

  • Measure the pH of the ink and adjust to the 7.0-9.0 range if necessary, using a suitable pH adjuster.[7]

  • Filter the final ink formulation through a 1.0 µm filter to remove any potential oversized particles or contaminants.

  • Characterization:

    • Viscosity: Measure using a cone-and-plate or rotational viscometer at a controlled temperature (25°C).

    • Surface Tension: Measure using the Du Noüy ring or Wilhelmy plate method.

    • Particle Size: Confirm the final particle size distribution using a dynamic light scattering (DLS) instrument.

    • pH: Measure using a calibrated pH meter.

Protocol 3: Digital Textile Printing and Post-Treatment

This protocol outlines the workflow for applying the formulated ink onto polyester fabric.

Materials & Equipment:

  • Prepared polyester fabric (pre-washed and dried)

  • Piezoelectric drop-on-demand inkjet printer

  • Heat press or thermofixation unit (e.g., hot air oven)

  • Washing baths

Procedure:

  • Printing: Load the formulated this compound ink into a compatible inkjet printer. Print the desired design onto the polyester fabric.

  • Drying: Allow the printed fabric to air dry or use a low-temperature dryer (e.g., 80-100°C) to evaporate the water and solvents without prematurely sublimating the dye.[5]

  • Fixation (Thermofixation): This is a critical step to ensure the dye penetrates the polyester fibers. Heat the dried fabric in a hot air oven at 190-210°C for 1-2 minutes.[5] This process sublimates the dye, allowing it to diffuse into the amorphous regions of the polyester fibers.

  • After-Treatment:

    • Rinsing: Rinse the fabric in cold water to remove thickeners and other auxiliaries from the surface.[5]

    • Reduction Clearing: To improve wash fastness, treat the fabric in a bath containing sodium hydrosulfite and sodium hydroxide (B78521) (e.g., 2 g/L each) at 60-70°C for 10-15 minutes. This step removes any unfixed dye from the fiber surface.[5]

    • Final Rinsing & Drying: Rinse the fabric thoroughly with hot water followed by cold water, then dry the final printed textile.[5]

Experimental Workflow for Digital Textile Printing

G Diagram 2: Digital Textile Printing Workflow Formulation Ink Formulation & Characterization Printing Inkjet Printing on Polyester Formulation->Printing Drying Low-Temp Drying Printing->Drying Fixation Thermofixation (190-210°C) Drying->Fixation Washing Post-Treatment (Rinsing & Washing) Fixation->Washing Final Final Printed Fabric Washing->Final

Caption: The sequential workflow from ink formulation to the final printed fabric.

Performance Data

The performance of the printed fabric is evaluated by its colorfastness, which indicates the resistance of the color to various environmental factors.

Typical Colorfastness Performance on Polyester

The following data represents typical fastness ratings for disperse dyes on polyester fabric. Ratings are based on a scale of 1 to 5, where 5 signifies excellent performance.

Fastness TestStandard MethodTypical Rating
Light Fastness AATCC 16 / ISO 105-B024-5
Wash Fastness AATCC 61 / ISO 105-C064-5
Rubbing (Crocking) AATCC 8 / ISO 105-X124-5 (Dry), 4 (Wet)
Sublimation AATCC 117 / ISO 105-P014-5

Disclaimer: The information provided is intended for Research Use Only (RUO). These protocols and formulations should be regarded as starting points, and further optimization is likely required for specific applications and equipment. All laboratory work should be conducted in accordance with standard safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: Disperse Blue 165:1 Lightfastness Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and textile professionals with in-depth troubleshooting assistance and frequently asked questions (FAQs) for enhancing the lightfastness of C.I. Disperse Blue 165:1 on synthetic fabrics, particularly polyester (B1180765).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general fastness properties? this compound is a single azo disperse dye valued for its brilliant blue shade and high tinctorial strength, making it a cost-effective choice for dyeing polyester and its blends.[1][2] It is generally recognized as having good light and sublimation fastness, rendering it suitable for high-temperature and high-pressure dyeing methods.[1][3][4]

Q2: What are the primary factors that cause poor lightfastness in fabrics dyed with this compound? Several factors can negatively impact the lightfastness of this compound:

  • Unfixed Surface Dye: Residual dye molecules that are not fully diffused and fixed within the fiber structure have significantly lower lightfastness.[5][6] This is a primary cause of premature fading.

  • Dye Structure: As an azo-based dye, this compound can be inherently susceptible to photodegradation when exposed to UV radiation.[1][7]

  • Shade Depth: Lighter or paler shades are more vulnerable to UV attack and tend to exhibit lower lightfastness compared to deeper shades, which benefit from a higher concentration of dye molecules.[1][7][8]

  • Finishing Chemicals: The application of certain finishing agents, especially cationic softeners, can adversely affect the lightfastness of disperse dyes.[5][6]

  • Thermal Migration: High-temperature finishing processes, such as heat-setting, can cause dye molecules to migrate from the fiber's interior to its surface, where they are more susceptible to fading.[5][9]

Q3: How does reduction clearing improve the lightfastness of this compound? Reduction clearing is a critical post-dyeing treatment that removes unfixed disperse dye from the surface of polyester fibers.[10] The process uses a reducing agent, typically sodium hydrosulfite, under alkaline conditions to chemically destroy and solubilize the surface dye, allowing it to be washed away.[5][10] By eliminating the less-resistant surface dye, the overall lightfastness of the fabric is significantly improved, leading to a more durable and stable color.[5]

Q4: What is the role of UV absorbers in preventing color fading? UV absorbers are chemical compounds that protect the dye by absorbing harmful ultraviolet radiation.[11][12] When applied to the fabric, they act as a protective shield, absorbing UV energy and dissipating it as harmless heat, thus preventing the high-energy radiation from reaching and breaking down the dye molecules.[7][12] Benzotriazole-type UV absorbers are commonly used for this purpose in post-dyeing applications.[7]

Q5: Can the choice of synthetic fiber affect the lightfastness of this compound? Yes, the type of synthetic fiber plays a crucial role. Disperse dyes generally show better lightfastness on polyester than on polyamide (nylon) or cellulose (B213188) acetate.[11][13] Polyester itself has good resistance to UV light, which contributes to the overall stability of the dyed fabric.[11] In contrast, nylon exhibits poorer lightfastness in both the visible and UV light ranges when dyed with the same dye.[13]

Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at improving the lightfastness of this compound.

Issue / Symptom Potential Cause Recommended Solution
Color fades or changes significantly upon light exposure. Unfixed Dye on Fiber Surface: The most common cause. Surface dye has poor resistance to photodegradation.[5]Implement a thorough reduction clearing process after dyeing to strip unfixed dye from the surface.[5] See Protocol 2.
Incompatible Finishing Agents: Cationic softeners or other finishes are negatively interacting with the dye.[5][6]Evaluate all finishing chemicals for their effect on lightfastness. Select non-ionic or other compatible softeners.
Thermal Migration of Dye: Post-dyeing heat treatments (e.g., heat-setting) are causing dye to migrate to the surface.[5][9]Optimize finishing temperatures, keeping them as low as possible while still achieving the desired fabric properties. Select dyes with high sublimation fastness.[5]
Inadequate Dye Penetration: Dyeing conditions (temperature, time, pH) were not optimal, leading to poor dye fixation inside the fiber.[10][14]Ensure the dyeing cycle reaches and holds at the recommended temperature (typically 130°C for polyester) for an adequate duration (45-60 minutes) to promote full diffusion.[1] Maintain a stable pH of 4.5-5.5.[1]
Lightfastness is inconsistent across different batches. Process Parameter Variation: Inconsistent temperature, time, or pH during dyeing or finishing.[1]Standardize and strictly control all dyeing and finishing parameters. Use a buffer system (e.g., acetic acid/acetate) to maintain a stable pH.[1]
Water Hardness: Presence of metal ions in the water can affect dye dispersion and performance.[1]Use a sequestering agent to chelate metal ions in hard water.[1]
UV absorber treatment is not effective. Insufficient Application: The concentration of the UV absorber is too low to provide adequate protection.Increase the concentration of the UV absorber (e.g., 2% on weight of fabric) as per supplier recommendations. See Protocol 3.[1]
Improper Application Method: The UV absorber was not applied under the correct conditions (temperature, pH) to ensure exhaustion onto the fiber.Follow the recommended application protocol for the specific UV absorber, paying close attention to temperature and pH.[1]

Data Presentation

The following table summarizes the expected improvement in lightfastness based on different after-treatments for polyester dyed with this compound.

Table 1: Enhancement of Light Fastness of Polyester Dyed with this compound

TreatmentLight Fastness Rating (ISO 105-B02)
Standard Dyeing (No After-treatment)5-6
Standard Dyeing + Reduction Clearing6
Standard Dyeing + Reduction Clearing + UV Absorber (2% owf)6-7
Data is illustrative and may vary based on specific experimental conditions, dye concentration, and substrate.[1]

Experimental Protocols

Protocol 1: High-Temperature Dyeing of Polyester with this compound

  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 2 g/L) at 60-70°C for 20 minutes to remove impurities. Rinse thoroughly.[1]

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the liquor to the weight of the goods) to 10:1.

    • Add a dispersing agent (e.g., 1 g/L).

    • If using hard water, add a sequestering agent (e.g., 0.5 g/L).

    • Adjust the pH of the bath to 4.5-5.5 using an acetic acid/acetate buffer system.[1]

  • Dyeing Procedure:

    • Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric, owf) in warm water with a small amount of dispersing agent.

    • Add the dye dispersion to the bath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.[1]

    • Hold at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[1]

    • Cool the dyebath down to 70°C before draining.[1]

Protocol 2: Reduction Clearing

  • Initial Rinse: After dyeing, drain the dyebath and rinse the fabric thoroughly with hot water (approximately 70°C).[5]

  • Bath Preparation: Prepare a fresh bath with a liquor ratio of 10:1 containing:

    • Sodium Hydrosulfite: 2 g/L

    • Sodium Hydroxide: 2 g/L

    • Non-ionic Detergent: 1 g/L

  • Treatment:

    • Introduce the dyed fabric to the clearing bath at 40-50°C.

    • Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes.[1][10]

  • Rinsing and Neutralization:

    • Drain the bath and rinse thoroughly with hot water, followed by a cold water rinse.[10]

    • Neutralize the fabric with acetic acid (1 g/L) at 40°C for 10 minutes.[1]

    • Perform a final cold rinse and dry.

Protocol 3: Application of UV Absorber

  • Bath Preparation: Following the reduction clearing and rinsing steps, prepare a fresh bath with:

    • A benzotriazole-based UV absorber (e.g., 2% owf).[1]

    • A dispersing agent (e.g., 0.5 g/L).

    • Adjust the pH to 5.0 with acetic acid.[1]

  • Treatment:

    • Introduce the fabric at 50°C.

    • Raise the temperature to 120°C and hold for 30 minutes.[1]

    • Cool, rinse, and dry the fabric.

Visualizations

G Troubleshooting Workflow for Poor Lightfastness A Identify Issue: Poor Lightfastness B Initial Investigation A->B C Analyze Dyeing Parameters (Temp, Time, pH) B->C Check Process D Review Reduction Clearing Process B->D Check After-treatment E Evaluate Finishing Chemicals (Softeners) B->E Check Finishing F Corrective Actions C->F D->F E->F G Optimize Dyeing Cycle & Auxiliaries F->G H Enhance Reduction Clearing F->H I Apply UV Absorber / Select Compatible Finishes F->I J Verification G->J H->J I->J K Perform Light Fastness Test (ISO 105-B02) J->K L Issue Resolved K->L

Caption: Troubleshooting workflow for lightfastness issues.

G Experimental Workflow for Enhancing Lightfastness cluster_prep 1. Preparation cluster_dye 2. Dyeing cluster_after 3. After-treatment cluster_test 4. Testing A Scour Polyester Fabric B High-Temp Dyeing (130°C, pH 4.5-5.5) with this compound A->B C Reduction Clearing (Removes Surface Dye) B->C D UV Absorber Application C->D Optional, for max protection E Light Fastness Test (ISO 105-B02) C->E D->E

Caption: Experimental workflow for enhancing fastness.

G Mechanism: UV Absorber Protection cluster_fiber Polyester Fiber UV UV Radiation UVA UV Absorber Molecule UV->UVA Absorbed Dye This compound (Fixed in Fiber) UV->Dye Blocked Fade Photodegradation (Fading) Heat Harmless Heat Dissipated UVA->Heat Energy Conversion

Caption: How UV absorbers protect dye from fading.

References

Technical Support Center: Optimizing Sublimation Fastness of Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers and scientists with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the sublimation fastness of C.I. Disperse Blue 165:1 on synthetic fibers, particularly polyester (B1180765).

Frequently Asked Questions (FAQs)

Q1: What is sublimation fastness and why is it a critical parameter for this compound?

A1: Sublimation fastness refers to the resistance of a dye to transitioning directly from a solid to a gaseous state when subjected to heat.[1][2][3] This property is crucial for disperse dyes like this compound, which are used on polyester fabrics that undergo high-temperature processes such as heat-setting, pleating, or ironing (typically 180°C - 210°C).[1][2] Poor sublimation fastness can lead to several problems, including a change in the original shade, staining of adjacent fabrics during processing or storage, and a decrease in overall color quality.[2][3]

Q2: What are the primary factors that influence the sublimation fastness of this compound?

A2: The primary factors include:

  • Dye Properties: The molecular weight and structure of the dye are key; dyes with larger molecules generally exhibit higher sublimation fastness.[4][5]

  • Processing Temperatures: High temperatures used during dyeing and subsequent heat-setting are the direct cause of sublimation.[1][4]

  • Unfixed Surface Dye: Dye particles that are not properly fixed within the polyester fiber and remain on the surface are highly prone to sublimation.[6]

  • Finishing Agents: Certain chemical finishes, especially cationic softeners, can promote the thermal migration of dye molecules to the fiber surface, reducing sublimation fastness.[1][4][6]

  • Dyeing Process: Incomplete dye penetration and fixation due to a suboptimal dyeing cycle (time, temperature, pH) can result in poor fastness.[2]

Q3: How does reduction clearing enhance the sublimation fastness of this compound?

A3: Reduction clearing is a vital post-dyeing washing process that effectively removes unfixed disperse dye particles from the surface of the polyester fibers.[6] The process uses a reducing agent, such as sodium hydrosulfite, and an alkali to destroy the chromophore of the surface dye, making it colorless and more water-soluble.[6] By washing away this loose surface dye, the primary source of sublimation is eliminated, which significantly improves sublimation fastness as well as wash fastness.[4][6]

Q4: Can the choice of auxiliaries and finishing agents affect the sublimation fastness?

A4: Yes, the selection of auxiliaries is critical. While dispersing agents are necessary for a stable dye bath, other chemicals can have a negative impact.[6] Cationic softeners are particularly known to reduce sublimation fastness by facilitating the thermal migration of the dye.[1][4][6] It is advisable to use non-ionic or weakly cationic softeners and to select any finishing agents carefully, evaluating their compatibility and impact on fastness properties.[6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Sublimation Fastness (Staining on adjacent fabric after heat treatment)1. Excessive Surface Dye: A significant amount of unfixed dye remains on the fiber surface.[6]2. Inadequate Dye Fixation: The dyeing cycle (temperature, time) was insufficient for full dye penetration.[6]3. Improper Heat Setting: The temperature or duration of heat setting is too high.[1][4]4. Inappropriate Finishing Agents: Use of cationic softeners or other agents that promote dye migration.[1][4][6]1. Implement Reduction Clearing: Perform a thorough reduction clearing step after dyeing to remove all surface dye. (See Experimental Protocol 2).2. Optimize Dyeing Cycle: Ensure the high-temperature dyeing is carried out at 130°C for 45-60 minutes to maximize dye fixation.[6][7]3. Control Heat Setting: Lower the heat setting temperature to the minimum required for dimensional stability (e.g., 180°C) and reduce the dwell time.[4][6]4. Select Appropriate Auxiliaries: Avoid cationic softeners. Opt for non-ionic or specialized fastness-improving agents.[6]
Color Change or Fading After Heat Setting 1. Thermal Migration: Dye molecules migrate from within the fiber to the surface during heat treatment.[8]2. Chemical Interaction: The dye interacts with auxiliaries or finishing agents at high temperatures.[6]1. Lower Heat Treatment Temperature: If possible, reduce the temperature of post-dyeing heat treatments.[9]2. Evaluate Chemical Compatibility: Test all finishing agents for potential adverse interactions with the dye at high temperatures.
Inconsistent Fastness Across Fabric 1. Uneven Heat Distribution: The heat press or stenter has inconsistent temperature zones.2. Uneven Application of Finishes: Finishing agents were not applied uniformly.[6]1. Calibrate Equipment: Ensure heating equipment provides uniform temperature across the entire fabric width.2. Ensure Uniform Application: Check padding and application procedures to guarantee even distribution of all chemical finishes.[6]

Data Presentation

Table 1: Expected Sublimation Fastness Ratings for this compound

The following table provides an illustrative summary of expected sublimation fastness ratings under various processing conditions. Ratings are based on the standard 1-5 grey scale, where 5 is excellent and 1 is poor.[5][10]

Dyeing Process Reduction Clearing Heat Setting Temp. Expected Staining Rating (ISO 105-P01) Expected Color Change Rating
Standard High Temp.No200°C2-33-4
Standard High Temp.No180°C34
Standard High Temp.Yes200°C3-44
Optimized Process Yes 180°C 4-5 4-5

Note: Actual ratings can vary based on the depth of shade, specific fabric construction, and precision of the process controls.

Experimental Protocols

Protocol 1: High-Temperature Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.

  • Fabric Preparation: Scour the polyester fabric with 2 g/L of a non-ionic detergent at 60-70°C for 20 minutes to remove impurities. Rinse thoroughly.[7]

  • Dye Bath Preparation:

    • Set the liquor-to-goods ratio (e.g., 10:1).[7]

    • Add 1 g/L of a suitable dispersing agent.[7]

    • Adjust the pH of the bath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.[6][11]

  • Dye Dispersion: Create a paste of the required amount of this compound (e.g., 2% on weight of fabric) with a small amount of dispersing agent and warm water. Add this dispersion to the dye bath.[6]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at 60°C.[7]

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.[7]

    • Hold the temperature at 130°C for 45-60 minutes to ensure full dye diffusion.[7]

    • Cool the dye bath to 70°C before draining.

    • Rinse the fabric thoroughly.

Protocol 2: Reduction Clearing

This process is critical for removing surface dye and should be performed immediately after dyeing and rinsing.

  • Bath Preparation: Prepare a fresh bath with a liquor ratio of 10:1 to 20:1.[6][9] Add the following:

    • Sodium Hydrosulfite: 2 g/L[9]

    • Caustic Soda (Sodium Hydroxide): 2 g/L[9]

    • Non-ionic Detergent: 1 g/L[9]

  • Treatment:

    • Introduce the dyed fabric into the bath at 40-50°C.[9]

    • Raise the temperature to 70-80°C.[9]

    • Treat the fabric for 15-20 minutes at this temperature.[7][9]

  • Rinsing and Neutralization:

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold rinse.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes to remove any residual alkali.[6]

    • Perform a final cold rinse and dry the fabric.

Protocol 3: Sublimation Fastness Testing (Adapted from ISO 105-P01)

This protocol outlines the method for evaluating the sublimation fastness of the dyed fabric.

  • Apparatus and Materials:

    • Sublimation fastness tester or heat press with precise temperature and pressure control.[10]

    • Standard multifiber or white polyester fabric for staining assessment.

    • ISO Grey Scale for assessing staining and color change.[10]

  • Sample Preparation: Cut a specimen of the dyed fabric (e.g., 40 x 100 mm). Place it between two pieces of the white polyester test fabric.[10]

  • Test Procedure:

    • Preheat the heating plates of the tester to the specified temperature (e.g., 180°C ± 2°C).

    • Place the prepared sample assembly between the plates and apply light pressure.

    • Press the sample for 30 seconds.[2][10]

  • Assessment:

    • Remove the sample and allow it to cool.

    • Using a standard light source, compare the tested sample with an untreated original sample to assess the change in color using the grey scale.

    • Assess the degree of staining on the white adjacent fabric using the grey scale for staining.

Visualizations

experimental_workflow prep Fabric Preparation (Scouring & Rinsing) dye High-Temperature Dyeing (130°C, pH 4.5-5.5) prep->dye rc Reduction Clearing (70-80°C) dye->rc dry Drying rc->dry hs Heat Setting (e.g., 180°C, 30-60s) dry->hs final Final Fabric with Optimized Sublimation Fastness hs->final

Caption: Experimental workflow for optimizing sublimation fastness.

troubleshooting_logic start Poor Sublimation Fastness Observed check_rc Was Reduction Clearing Performed? start->check_rc check_hs What was the Heat Setting Temperature? check_rc->check_hs Yes sol_rc Implement Thorough Reduction Clearing check_rc->sol_rc No check_aux Were Cationic Softeners Used? check_hs->check_aux ≤190°C sol_hs Lower Temp to < 190°C & Reduce Dwell Time check_hs->sol_hs >190°C sol_aux Replace with Non-Ionic or Weakly Cationic Auxiliaries check_aux->sol_aux Yes

Caption: Troubleshooting logic for poor sublimation fastness.

influencing_factors center Sublimation Fastness f1 Dye Properties (Molecular Weight) center->f1 f2 Processing Temp. (Heat Setting) center->f2 f3 Surface Dye Concentration center->f3 f4 Dye-Fiber Interaction center->f4 f5 Finishing Agents (e.g., Softeners) center->f5

Caption: Key factors influencing the sublimation fastness of disperse dyes.

References

Addressing uneven dyeing issues with Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Blue 165:1

An Expert Resource for Researchers and Scientists on Achieving Uniform Dyeing

This technical support center provides comprehensive guidance for resolving uneven dyeing issues encountered with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common challenges faced during the experimental dyeing of synthetic fibers like polyester (B1180765).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common causes of uneven dyeing with this compound and provides actionable solutions.

Q1: What are the primary causes of uneven dyeing (unlevelness) with this compound?

A1: Uneven dyeing with this compound and other disperse dyes typically stems from several key factors related to the dye's low water solubility and the dyeing conditions required for hydrophobic fibers like polyester.[1][2] The most common culprits include:

  • Improper Dye Dispersion: Aggregation or flocculation of dye particles in the bath leads to specks and uneven color distribution.[2][3][4]

  • Incorrect Temperature Control: A rapid temperature rise, especially between 80°C and 130°C, can cause the dye to rush onto the fiber surface too quickly, preventing level absorption.[4][5]

  • Inadequate pH Control: Disperse dyes are most stable in a weakly acidic medium. Deviations from the optimal pH range can affect dye stability and uptake rate.[1][3][4]

  • Poor Fabric Preparation: Residual impurities like oils, waxes, or sizing agents on the fabric can act as a barrier, preventing uniform dye penetration.[4][6]

  • Improper Selection or Concentration of Auxiliaries: The incorrect choice or amount of dispersing and leveling agents is a critical factor in achieving a level dyeing.[4][6][7]

Q2: My dyed fabric has color specks and spots. What is the likely cause and solution?

A2: Color specks and spots are a classic sign of dye aggregation in the dye bath.[3] This means the this compound particles have clumped together instead of remaining as a fine, stable dispersion.

  • Possible Cause: Aggregation or flocculation of dye particles.[3]

  • Recommended Actions:

    • Verify Dye Bath pH: Ensure the pH is within the optimal weakly acidic range of 4.5-5.5.[1][3][4] Acetic acid is commonly used for this adjustment.

    • Optimize Dispersing Agent: Use a high-quality, high-temperature stable dispersing agent at the correct concentration. Both too little and too much can be problematic.[3]

    • Check Water Hardness: Use deionized or soft water. Hard water ions (calcium and magnesium) can cause the dye to precipitate.[3]

    • Proper Dye Preparation: Ensure the dye is properly pre-dispersed. A common technique is to make a paste of the dye powder with a small amount of dispersing agent and cold water before adding it to the main dye bath.[3][8]

Q3: The color on my fabric is patchy and varies in shade. How can I improve the levelness?

A3: Patchy dyeing or shade variation points to poor dye migration and leveling, where the dye has not distributed itself evenly across the fabric surface and into the fibers.

  • Possible Cause: Poor dye migration due to an unstable dispersion or incorrect dyeing cycle.[3]

  • Recommended Actions:

    • Control the Rate of Temperature Rise: Employ a slower, controlled heating rate, typically 1-2°C per minute, especially through the critical dyeing range for polyester (80°C to 130°C).[4][8]

    • Incorporate a Leveling Agent: Add a suitable high-temperature leveling agent to the dye bath.[3][6] Leveling agents help to slow the initial dye uptake and promote migration of the dye from areas of high concentration to areas of low concentration, resulting in a more uniform color.[9][10]

    • Ensure Adequate Liquor Circulation: In a dyeing machine, proper circulation or agitation is crucial to maintain a uniform temperature and dye concentration throughout the bath.[2][11]

    • Sufficient Dyeing Time: Hold the dyeing process at the peak temperature (e.g., 130°C) for an adequate duration (typically 30-60 minutes) to allow for full dye penetration and leveling.[8]

Q4: What is the optimal pH for a this compound dye bath?

A4: The optimal pH for this compound is in the weakly acidic range, typically between 4.5 and 5.5.[1][3][4] Maintaining this pH is crucial for the stability of the dye dispersion and ensures a consistent rate of dye uptake by the polyester fibers.[4]

Data Presentation: Dyeing Parameters

The following tables provide recommended starting parameters for high-temperature dyeing of polyester with this compound. These values may require optimization based on the specific substrate, equipment, and desired shade depth.

Table 1: Recommended Dye Bath Parameters

ParameterRecommended ValuePurpose
pH 4.5 - 5.5Ensures dye stability and optimal uptake rate.[1][3][4]
Dispersing Agent 0.5 - 2.0 g/LMaintains a fine, stable dispersion of dye particles.[3]
Leveling Agent 0.5 - 1.5 g/LPromotes even dye migration and levelness.[4]
Liquor Ratio 1:10 to 1:15Ratio of the weight of the dye liquor to the weight of the fabric.[8]

Table 2: Typical High-Temperature Dyeing Profile for Polyester

PhaseTemperature RangeRate of Rise / Hold TimePurpose
Start 60°CHold for 15 minAllows for initial wetting and even temperature distribution.[8]
Heating 60°C → 130°C1 - 2°C / minuteControlled rate prevents rapid, uneven dye uptake.[8]
Dyeing 130°CHold for 30 - 60 minAllows for dye diffusion, penetration, and leveling.[8]
Cooling 130°C → 80°C≤ 2°C / minuteSlow cooling prevents shocking the fiber, which can cause creases.
Rinsing 80°C-Begin post-treatment and rinsing.

Experimental Protocols

Protocol 1: Filter Paper Test for Dye Dispersion Stability

This test provides a quick qualitative assessment of the stability of your this compound dispersion.

  • Objective: To visually inspect the quality of the dye dispersion before and after heat treatment.

  • Methodology:

    • Prepare Dye Liquor: Prepare a 1% solution of this compound in deionized water containing your selected dispersing agent. Adjust the pH to 5.0.

    • Initial Filtration: Take a sample of the solution at room temperature and filter it through a standard laboratory filter paper (e.g., Whatman No. 2).

    • Heat Treatment: Heat the remaining dye liquor to 130°C and hold for 30 minutes in a sealed container. Cool it back down to 70-80°C.

    • Final Filtration: Filter the heat-treated sample through a fresh filter paper.

  • Interpretation: A stable dispersion will show no visible dye particles on the filter paper after both tests. The presence of specks or residue on the paper after the heat treatment indicates poor thermal stability of the dispersion, which is a likely cause of uneven dyeing.[3]

Protocol 2: Laboratory-Scale High-Temperature Exhaust Dyeing

This protocol outlines a standard procedure for dyeing polyester fabric in a laboratory setting.

  • Objective: To achieve a level and reproducible dyeing of polyester fabric with this compound.

  • Methodology:

    • Fabric Preparation: Scour a pre-weighed polyester fabric sample with a non-ionic detergent (e.g., 1-2 g/L) at 70-80°C for 30 minutes to remove impurities. Rinse thoroughly and dry.[4]

    • Dye Bath Preparation:

      • Prepare a dye bath with the desired liquor ratio (e.g., 1:15).[8]

      • Add the required amounts of dispersing and leveling agents.

      • Adjust the pH to 4.5-5.5 with acetic acid.[3][8]

      • Separately, make a paste of the accurately weighed this compound powder with a small amount of dispersing agent and cold water. Add this dispersion to the dye bath.

    • Dyeing Process:

      • Introduce the wetted fabric into the dye bath at 60°C.

      • Increase the temperature to 130°C at a rate of 2°C per minute.[8]

      • Hold at 130°C for 45-60 minutes.[8]

      • Cool the bath to 80°C.

    • Post-Treatment (Reduction Clearing):

      • Drain the dye bath.

      • Treat the fabric in a fresh bath containing sodium hydrosulfite (2 g/L) and caustic soda (2 g/L) at 70-80°C for 15-20 minutes. This step removes unfixed surface dye, improving fastness.[12]

      • Rinse thoroughly with hot water, then cold water, and neutralize with a weak acid if necessary. Dry the fabric.

Visualizations

Diagram 1: Troubleshooting Logic for Uneven Dyeing

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Uneven Dyeing Observed cause1 Improper Dye Dispersion (Specks, Spots) start->cause1 Visual Inspection cause2 Poor Dye Migration (Patchiness, Shade Variation) start->cause2 Visual Inspection cause3 Incorrect Dyeing Parameters start->cause3 Process Review cause4 Poor Fabric Preparation start->cause4 Process Review sol1 Verify pH (4.5-5.5) Optimize Dispersing Agent Use Soft Water cause1->sol1 sol2 Control Temp. Rise (1-2°C/min) Add Leveling Agent Ensure Circulation cause2->sol2 sol3 Check Temp/Time Profile Verify Dye/Auxiliary Dosing cause3->sol3 sol4 Ensure Thorough Scouring Remove All Impurities cause4->sol4 result Level Dyeing Achieved sol1->result sol2->result sol3->result sol4->result

Caption: Troubleshooting workflow for diagnosing and resolving uneven dyeing.

Diagram 2: High-Temperature Dyeing Process Workflow

G cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep 1. Fabric Preparation (Scouring & Wetting) bath_prep 2. Dye Bath Preparation (Water, Auxiliaries, pH, Dye Dispersion) prep->bath_prep start_dye 3. Load Fabric (60°C) bath_prep->start_dye heating 4. Ramp Temperature (60°C → 130°C @ 2°C/min) start_dye->heating hold 5. Hold at Temperature (130°C for 30-60 min) heating->hold cooling 6. Cool Down (130°C → 80°C) hold->cooling rc 7. Reduction Clearing (Remove Surface Dye) cooling->rc rinse 8. Rinsing & Neutralization rc->rinse dry 9. Drying rinse->dry final_product Finished Fabric dry->final_product

Caption: Sequential workflow for high-temperature polyester dyeing.

References

Technical Support Center: Reducing the Environmental Impact of Disperse Blue 165:1 Dyeing Effluent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the treatment of Disperse Blue 165:1 dyeing effluent.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound effluent?

A2: this compound is a synthetic dye with a complex aromatic structure, which makes it resistant to degradation in conventional wastewater treatment plants.[1] Its release into the environment can lead to significant water coloration, which impedes light penetration and adversely affects aquatic photosynthesis.[1] Furthermore, as an azo dye, this compound has the potential to break down into smaller aromatic amines, which can be toxic or carcinogenic.[1][2]

Q2: What are the main methods for treating wastewater containing this compound?

A2: The principal treatment methods for this compound effluent are categorized as physical, chemical, and biological.[1]

  • Physical methods primarily involve adsorption using materials like activated carbon.[1]

  • Chemical methods include advanced oxidation processes (AOPs) such as ozonation, Fenton treatment, and photocatalysis, as well as coagulation-flocculation.[1]

  • Biological treatments employ microorganisms or enzymes to break down the dye molecules.[1]

Q3: What key parameters should be monitored during the treatment of this compound effluent?

A3: To effectively assess treatment efficiency, it is crucial to monitor several key parameters. These include pH, temperature, initial dye concentration, treatment duration, and the dosage of any chemical agents like adsorbents, coagulants, or oxidants.[1] Analytical monitoring of the dye concentration using techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) is essential to quantify treatment effectiveness.[1] Additionally, Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are important indicators of the overall reduction in organic pollution.[1]

Q4: Is it possible to achieve complete mineralization of this compound?

A4: The ultimate goal of treating this compound effluent is its complete mineralization into carbon dioxide, water, and inorganic ions. Advanced oxidation processes (AOPs) have demonstrated the potential for complete mineralization of dye molecules.[1] However, achieving 100% mineralization can be challenging and may require integrated treatment approaches that combine different methods.[1]

Troubleshooting Guides

Adsorption-Based Treatment

Q: My dye removal efficiency is low. What are the possible causes and solutions?

A:

  • Incorrect pH: The surface charge of the adsorbent material and the dye molecule are both influenced by pH. It is important to conduct batch experiments to determine the optimal pH for adsorption. For many disperse dyes, a pH that is slightly acidic to neutral is often effective.[1]

  • Insufficient Adsorbent Dosage: The number of active sites available for dye adsorption may be too low for the given dye concentration.[1] Try increasing the adsorbent dosage incrementally to find the optimal concentration.

  • Adsorbent Saturation: The adsorbent may have reached its maximum capacity for dye uptake.[1] Consider regenerating the adsorbent if possible, or replace it with fresh material.

  • Competition from Other Substances: Other pollutants present in the effluent may be competing with the dye molecules for adsorption sites.[1] Pre-treatment of the effluent to remove interfering substances may be necessary.

Advanced Oxidation Process (AOP) - Fenton Treatment

Q: I am observing incomplete decolorization of the effluent. What could be the issue?

A:

  • Suboptimal pH: The generation of hydroxyl radicals in the Fenton process is highly dependent on pH.[1] The optimal pH for the Fenton process is typically acidic, around 3.[1]

  • Insufficient Oxidant Dosage: The concentration of hydrogen peroxide (H₂O₂) may be too low to generate enough hydroxyl radicals for complete dye degradation.[1] Gradually increase the H₂O₂ dosage, but be mindful that excessive amounts can have an inhibitory effect.

  • Inadequate Catalyst Concentration: The concentration of the iron catalyst (Fe²⁺) may be insufficient.[1] Optimize the catalyst concentration through a series of experiments.

  • Presence of Radical Scavengers: Other substances in the wastewater may be reacting with and consuming the hydroxyl radicals, thus inhibiting the degradation of the dye.

Biological Treatment

Q: The microbial degradation of the dye is slow or incomplete. How can I improve this?

A:

  • Unfavorable Environmental Conditions: The efficiency of microbial degradation is sensitive to factors such as pH, temperature, and dissolved oxygen levels. Ensure these parameters are maintained within the optimal range for the specific microorganisms being used.

  • Toxicity of Dye or Byproducts: High concentrations of the dye or its degradation byproducts may be toxic to the microorganisms, inhibiting their metabolic activity.[3] Consider a pre-treatment step to reduce the initial dye concentration.

  • Nutrient Limitation: The growth and activity of microorganisms require essential nutrients. Ensure that the effluent contains an adequate supply of carbon, nitrogen, and phosphorus.

  • Acclimation of Microorganisms: The microbial consortium may require a period of acclimation to the specific dye effluent. Gradually introduce the effluent to the bioreactor to allow the microorganisms to adapt.

Data Presentation

Table 1: Comparison of Treatment Efficiencies for Disperse Dyes

Treatment MethodTarget DyeInitial Concentration (mg/L)Removal Efficiency (%)Reference
Adsorption (Chitosan)Disperse Blue 165Not SpecifiedAdsorption Capacity: 103.09 mg/g[4]
Adsorption (Phosphogypsum)Disperse Blue 165Not SpecifiedAdsorption Capacity: 6.79 mg/g[4]
Photocatalysis (UV/TiO₂)Methylene Blue1071.5[5]
Electrocoagulation (Iron)Reactive Blue & Disperse Red 7440Optimized for max CRE[6]
Electrocoagulation (Aluminum)Reactive Blue & Disperse Red 7440Optimized for max CRE[6]
Electron BeamReactive and Disperse DyesNot Specified87-96[7]
Fenton OxidationVarious DyesNot SpecifiedUp to 98 (Color Removal)[8]

Table 2: Analytical Methods for Quantification of Disperse Blue 165

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Repeatability (%RSD)Reference
HPLC-DAD/MS0.01 - 1.35 ng/mL0.06 - 4.09 ng/mL> 0.9970 - 1031.1 - 16.3[9]
UV-Visible Spectrophotometry~0.3 - 10 ppmNot Specified> 0.99Not SpecifiedNot Specified[9]

Experimental Protocols

Protocol 1: Adsorption of this compound using a Novel Adsorbent

1. Materials:

  • This compound stock solution (1000 mg/L)

  • Adsorbent material (e.g., activated carbon, chitosan)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Conical flasks (250 mL)

  • Shaker or magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge

2. Procedure:

  • Preparation of working solutions: Prepare a series of this compound solutions of known concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.[1]

  • Adsorbent Dosing: Add a predetermined amount of adsorbent (e.g., 0.1 g) to a series of flasks each containing a fixed volume of dye solution (e.g., 100 mL).[1]

  • pH Adjustment: Adjust the pH of each solution to the desired value using dilute HCl or NaOH.[1]

  • Agitation: Place the flasks on a shaker or use magnetic stirrers to agitate the mixtures at a constant speed and temperature for a specified period (e.g., 2 hours) to reach equilibrium.[1]

  • Sample Collection and Analysis: After the specified contact time, collect samples and centrifuge to separate the adsorbent. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Calculate Removal Efficiency: The percentage of dye removal is calculated using the formula: Removal (%) = [(C₀ - Cₑ) / C₀] x 100, where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.[1]

Protocol 2: Decolorization of this compound by Fenton Oxidation

1. Materials:

  • This compound effluent

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers (1 L)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • COD analysis kit

2. Procedure:

  • Sample Preparation: Fill a beaker with a known volume of the this compound effluent.

  • pH Adjustment: Adjust the pH of the effluent to the optimal range for the Fenton process (typically around 3) using dilute H₂SO₄.[1]

  • Catalyst Addition: Add the desired amount of ferrous sulfate to the beaker and stir until dissolved.

  • Oxidant Addition: Add the required volume of hydrogen peroxide to initiate the reaction.

  • Reaction: Allow the reaction to proceed for a predetermined time under continuous stirring.

  • Sample Collection and Analysis: At regular intervals, withdraw samples and quench the reaction by raising the pH to above 8 with NaOH. Centrifuge or filter the samples to remove the precipitated iron hydroxide. Measure the absorbance of the supernatant at the λmax of this compound and determine the COD.

Mandatory Visualizations

Experimental_Workflow_for_Effluent_Treatment cluster_pretreatment Pre-treatment cluster_treatment Treatment Process cluster_posttreatment Post-treatment & Analysis Effluent This compound Effluent Screening Screening Effluent->Screening pH_Adjustment pH Adjustment Screening->pH_Adjustment Adsorption Adsorption pH_Adjustment->Adsorption AOP Advanced Oxidation (e.g., Fenton) pH_Adjustment->AOP Biological Biological Degradation pH_Adjustment->Biological Filtration Filtration/ Centrifugation Adsorption->Filtration AOP->Filtration Biological->Filtration Analysis Analysis (UV-Vis, HPLC, COD) Filtration->Analysis Treated_Water Treated Water Analysis->Treated_Water

Caption: General experimental workflow for textile effluent treatment.

Degradation_Pathway DB165 This compound (Azo Dye) Aromatic_Amines Aromatic Amines (Toxic Intermediates) DB165->Aromatic_Amines Azo Bond Cleavage Ring_Cleavage Ring Cleavage Products Aromatic_Amines->Ring_Cleavage Oxidation Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Ring_Cleavage->Mineralization Further Oxidation

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Enhancing the Solubility of Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on enhancing the solubility of Disperse Blue 165:1 for various applications. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory work.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its solubility and dispersion.

Issue 1: Inconsistent or Low Color Yield in Experiments

  • Question: My experimental results show a lower than expected color intensity or inconsistent color yield between batches. What could be the cause?

  • Answer: This issue is often linked to poor solubility or dispersion of this compound in your experimental medium. Several factors can contribute to this:

    • Incorrect pH: The stability and solubility of disperse dyes are highly pH-dependent. For this compound, the optimal pH range is typically between 4.5 and 5.5.[1][2] Deviations from this range can lead to dye aggregation and reduced solubility.

    • Water Hardness: The presence of divalent cations such as Calcium (Ca²⁺) and Magnesium (Mg²⁺) in hard water can interact with dispersing agents, causing them to precipitate and leading to dye agglomeration.[3][4][5]

    • Inadequate Dispersion: Disperse dyes require the use of dispersing agents to maintain a stable and fine particle dispersion in aqueous solutions.[6] Insufficient or ineffective dispersing agents will result in larger dye particles that do not readily dissolve or penetrate the substrate.

Issue 2: Appearance of Color Specks or Spots on Substrates

  • Question: I am observing small, intensely colored spots or specks on my substrate after application. How can I prevent this?

  • Answer: The formation of color specks is a direct result of dye particle aggregation. When the dye is not properly dispersed, particles clump together and deposit on the surface of the substrate, leading to an uneven appearance.

    • Causes of Aggregation:

      • Poor Initial Wetting: The dye powder must be thoroughly wetted and pre-dispersed before being added to the main solution.

      • Rapid Temperature Changes: Sudden increases in temperature can "shock" the dispersion, causing the dye particles to aggregate.[3] A gradual temperature ramp is recommended.

      • Insufficient Dispersing Agent: The concentration of the dispersing agent may be too low to effectively stabilize the dye particles at the experimental temperature.

Troubleshooting Workflow for Dye Aggregation

The following diagram illustrates a logical workflow for troubleshooting issues related to the aggregation of this compound.

start Start: Observe Dye Aggregation (e.g., color specks, uneven color) check_ph Check pH of the Solution Is it within 4.5 - 5.5? start->check_ph adjust_ph Adjust pH to 4.5 - 5.5 using acetic acid/buffer check_ph->adjust_ph No check_water Evaluate Water Hardness Is deionized water being used? check_ph->check_water Yes adjust_ph->check_water use_di_water Switch to Deionized Water or add a chelating agent (0.5-2.0 g/L) check_water->use_di_water No check_dispersant Review Dispersing Agent Is the type and concentration correct? check_water->check_dispersant Yes use_di_water->check_dispersant optimize_dispersant Optimize Dispersing Agent (e.g., naphthalene (B1677914) sulphonic acid condensate) Increase concentration (1-2 g/L) check_dispersant->optimize_dispersant No check_temp Analyze Temperature Profile Is the heating rate controlled? check_dispersant->check_temp Yes optimize_dispersant->check_temp control_heating Implement a Gradual Temperature Increase (e.g., 1-2°C/minute) check_temp->control_heating No check_predispersion Verify Pre-dispersion Technique Was the dye properly wetted? check_temp->check_predispersion Yes control_heating->check_predispersion improve_predispersion Improve Pre-dispersion: Paste dye with dispersing agent and a small amount of water check_predispersion->improve_predispersion No end End: Aggregation Resolved check_predispersion->end Yes improve_predispersion->end start Start: Determine Solubility lambda_max Determine λmax of This compound in chosen solvent start->lambda_max calibration_curve Prepare Standard Solutions and create Calibration Curve lambda_max->calibration_curve prepare_saturated Prepare Saturated Solution (Excess dye + solvent, agitate for 24-48h) calibration_curve->prepare_saturated measure_absorbance Measure Absorbance of Diluted Saturated Solution prepare_saturated->measure_absorbance calculate_solubility Calculate Solubility using Calibration Curve and Dilution Factor measure_absorbance->calculate_solubility end End: Solubility Determined calculate_solubility->end start Start: High-Temperature Dyeing scouring Fabric Preparation (Scouring) 1-2 g/L non-ionic detergent 60-70°C for 20-30 min start->scouring dye_bath_prep Dye Bath Preparation - Dispersing agent (1-2 g/L) - pH 4.5-5.5 (acetic acid) - Pre-dispersed dye scouring->dye_bath_prep dyeing_cycle Dyeing Cycle - Ramp to 130°C (1-2°C/min) - Hold at 130°C for 45-60 min - Cool to 70°C dye_bath_prep->dyeing_cycle reduction_clearing Post-Treatment (Reduction Clearing) - 2 g/L Sodium Hydrosulfite - 2 g/L Sodium Hydroxide - 70-80°C for 15-20 min dyeing_cycle->reduction_clearing rinsing_drying Rinsing and Drying - Hot and cold rinse - Neutralize with acetic acid - Dry reduction_clearing->rinsing_drying end End: Dyed Fabric rinsing_drying->end

References

Technical Support Center: Disperse Blue 165:1 Dispersion Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot aggregation problems encountered during the preparation and use of Disperse Blue 165:1 dispersions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a monoazo disperse dye known for its bright blue coloration.[1][2] It is primarily used for dyeing synthetic fibers such as polyester (B1180765) and its blends due to its good sublimation and light fastness, making it suitable for high-temperature dyeing processes.[1][3] Its applications also extend to the plastics, printing, and cosmetic industries.[4]

Q2: What are the common signs of aggregation in my this compound dispersion?

Visual indicators of an unstable dispersion include the appearance of visible particles, sedimentation of the dye at the bottom of the container, and a loss of homogeneity in the dye liquor.[4] In application, this can manifest as color specks or spots on the substrate and uneven dyeing or shading.[4]

Q3: What are the primary causes of this compound aggregation?

Aggregation of this compound particles can be triggered by several factors, including:

  • Incorrect pH: The dispersion is most stable in a weakly acidic medium.[4]

  • High Water Hardness: The presence of calcium and magnesium ions can cause the dispersing agent to precipitate, leading to dye aggregation.[4][5][6]

  • Inappropriate Temperature: While designed for high-temperature applications, excessively high temperatures or rapid heating can induce aggregation.[4]

  • Suboptimal Dispersing Agent: The type and concentration of the dispersing agent are critical for stability.[4]

  • Impurities: Impurities in the dye itself or the process water can negatively affect dispersion stability.[7]

Q4: How does pH affect the stability of the this compound dispersion?

For this compound, the optimal pH range for maintaining a stable dispersion is between 4.5 and 5.5.[4] Deviations from this weakly acidic range can lead to increased particle aggregation and settling.

Q5: What is the impact of water quality on the dispersion?

Water quality is a critical factor. Water hardness, caused by calcium (Ca²⁺) and magnesium (Mg²⁺) ions, can lead to the formation of insoluble complexes with the dispersing agent, causing dye aggregation and precipitation.[5][6] It is recommended to use deionized or soft water with a hardness of less than 50 ppm.[4] Additionally, heavy metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) can cause shade changes and catalytic degradation of the dye.[6]

Troubleshooting Guides

Issue 1: Color Spots or Speckles on the Substrate

This issue is often a direct result of dye particle aggregation or flocculation in the dispersion.

Troubleshooting Workflow:

start Start: Color Spots Observed ph_check Verify Dye Bath pH (Optimal: 4.5-5.5) start->ph_check hardness_check Check Water Hardness (< 50 ppm?) ph_check->hardness_check pH OK ph_adjust Adjust pH with Acetic Acid ph_check->ph_adjust pH Incorrect dispersant_check Optimize Dispersing Agent (Type & Concentration) hardness_check->dispersant_check Hardness OK water_treatment Use Deionized Water or Add Sequestering Agent hardness_check->water_treatment Hardness Too High temperature_check Control Temperature Gradient (Avoid Rapid Heating) dispersant_check->temperature_check Dispersant OK dispersant_adjust Select High-Temp Stable Agent & Optimize Concentration dispersant_check->dispersant_adjust Suboptimal preparation_check Ensure Proper Pre-dispersion temperature_check->preparation_check Temp. Control OK heating_adjust Implement Slow, Controlled Heating temperature_check->heating_adjust Rapid Heating resolve Resolved: Homogeneous Dispersion preparation_check->resolve Preparation OK preparation_adjust Pre-disperse Dye Powder with Dispersing Agent preparation_check->preparation_adjust Improper ph_adjust->hardness_check water_treatment->dispersant_check dispersant_adjust->temperature_check heating_adjust->preparation_check preparation_adjust->resolve

Caption: Troubleshooting workflow for color spots.

Issue 2: Uneven Dyeing or Shading

This problem often stems from an unstable dispersion leading to poor dye migration and leveling.

Troubleshooting Workflow:

start Start: Uneven Dyeing review_params Review All Parameters from 'Color Spots or Spots' Guide start->review_params leveling_agent Incorporate a Suitable High-Temperature Leveling Agent review_params->leveling_agent Parameters OK time_temp_control Control Dyeing Time and Temperature leveling_agent->time_temp_control Leveling Agent Added resolve Resolved: Even Dyeing time_temp_control->resolve Time & Temp Controlled

Caption: Troubleshooting workflow for uneven dyeing.

Data Presentation

The following tables provide illustrative data on the factors affecting the stability of disperse dye dispersions. This data represents general behavior and should be used as a guideline. Optimal conditions for your specific system should be determined experimentally.

Table 1: Effect of pH on Dispersion Stability of a Representative Disperse Dye [4]

pHDispersion StabilityObservations
3.5ModerateSlight tendency for aggregation over time.
4.5GoodStable dispersion with minimal settling.
5.5ExcellentOptimal dispersion, no visible aggregation.
6.5FairNoticeable aggregation and settling.
7.5PoorSignificant flocculation and precipitation.

Table 2: Influence of Temperature on Dispersion Stability of a Representative Disperse Dye [4]

Temperature (°C)Dispersion StabilityObservations
90GoodStable dispersion.
110ExcellentOptimal dispersion stability.
130GoodGenerally stable, may show slight aggregation.
140Fair to PoorIncreased risk of aggregation and instability.

Table 3: Impact of Dispersing Agent Concentration on Dispersion Stability [4]

Dispersing Agent Conc. (g/L)Dispersion StabilityObservations
0.5PoorInsufficient to prevent aggregation, leading to color spots.
1.0GoodProvides adequate dispersion for most applications.
1.5ExcellentOptimal concentration for maintaining a stable dispersion at high temps.
2.0GoodStable, but excessive amounts can sometimes lead to foaming or other issues.

Experimental Protocols

Protocol 1: High-Temperature Dispersion Stability Test

Objective: To qualitatively assess the stability of a this compound dispersion under simulated high-temperature dyeing conditions.[8][9]

Methodology:

  • Dye Bath Preparation: Prepare a dye solution (e.g., 10 g/L of this compound in deionized water). Adjust the pH to the desired value (e.g., 5.0) using acetic acid.[10]

  • Sample Preparation: Transfer a known volume (e.g., 400 mL) of the dye liquor into a glass dyeing cup suitable for a high-temperature dyeing machine.[10][11]

  • Heating Cycle: Place the cup in the dyeing machine and heat it to 130°C at a pressure of 0.18 MPa. Hold at this temperature for 30-60 minutes.[8][11]

  • Cooling and Observation: After the heating cycle, cool the solution down.[11]

  • Filtration: Filter the cooled dye solution through a #2 filter paper using a suction filtration apparatus.[10][11]

  • Analysis: Observe the filter paper for any dye spots or aggregates. A clean filter paper with no visible particles indicates good high-temperature dispersion stability.[11] A thickened or pasty consistency of the solution also indicates poor stability.[8]

Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)

Objective: To quantitatively measure the particle size distribution of the this compound dispersion.

Methodology:

  • Sample Preparation:

    • Prepare the dispersion in the desired liquid medium (e.g., deionized water with dispersing agent at a specific pH).

    • The sample should be optically clear to slightly hazy. Dilution may be necessary. A general starting point is a 1:1000 dilution.[12] Use the supernatant from a centrifuged original sample for dilution to maintain the chemical environment.[13]

    • Ensure the sample is free of air bubbles.[7]

  • Instrument Setup:

    • Use a Dynamic Light Scattering instrument.

    • Set the measurement temperature (e.g., 25°C) and allow the system to equilibrate.[14]

  • Measurement:

    • Load the prepared sample into a clean cuvette.

    • Perform the measurement according to the instrument's operating procedure. It is recommended to perform multiple runs (e.g., at least three) to ensure repeatability.[14]

  • Data Analysis:

    • The instrument software will calculate the particle size distribution based on the fluctuations in scattered light intensity.

    • Analyze the average particle size and polydispersity index (PDI). An increase in particle size or a high PDI can indicate aggregation.

Protocol 3: Zeta Potential Measurement

Objective: To determine the surface charge of the this compound particles, which is an indicator of dispersion stability.

Methodology:

  • Sample Preparation:

    • Prepare the sample in the same manner as for DLS analysis. The ideal concentration is typically in the range of 0.1-10 mg/mL.[15]

    • The pH and ionic strength of the dispersant significantly affect the zeta potential and should be carefully controlled and reported.[16]

  • Instrument Setup:

    • Use an instrument capable of measuring zeta potential, often integrated with a DLS system.

    • Use a specific electrode for zeta potential measurement.[15]

    • Allow the instrument and sample to reach thermal equilibrium.[15]

  • Measurement:

    • Inject the sample into the measurement cell, ensuring no bubbles are trapped between the electrodes.[17]

    • Apply an electric field, and the instrument will measure the electrophoretic mobility of the particles to calculate the zeta potential.

    • Perform a minimum of three runs per sample to establish repeatability.[16]

  • Data Analysis:

    • The zeta potential is typically reported in millivolts (mV).

    • Generally, zeta potential values with a magnitude greater than 30 mV (either positive or negative) are indicative of a stable dispersion due to sufficient electrostatic repulsion between particles.

References

Technical Support Center: Disperse Blue 165:1 Dyeing Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of pH and temperature in the dyeing of textiles with Disperse Blue 165:1.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with this compound.

Q1: What is the optimal pH for dyeing with this compound?

A1: The optimal pH for dyeing with this compound is in the weakly acidic range of 4.5 to 5.5.[1][2][3] Maintaining the dyebath within this pH range is crucial for the stability of the disperse dye.[1]

Q2: What is the recommended dyeing temperature for this compound?

A2: this compound is suitable for high-temperature dyeing methods. The recommended temperature is typically between 120°C and 130°C.[4] Optimal color yield and fixation are generally achieved at 130°C.[5]

Q3: My dyed fabric has uneven color or shading. What could be the cause?

A3: Uneven dyeing or shading can be caused by several factors:

  • Poor dye dispersion: This can be due to an incorrect pH, the presence of hard water, or an inadequate dispersing agent.[1][3]

  • Incorrect dyeing temperature: Disperse Blue 165 is sensitive to temperature.[1] A temperature that is too low may result in poor dye uptake, while a temperature that is too high can cause the dye to aggregate.[1]

  • Poor dye migration and leveling: This can be addressed by using a suitable leveling agent.[1]

  • Heating rate is too fast: A rapid increase in temperature can lead to uneven dye absorption.[6]

Q4: I am observing color specks or spots on my fabric. What is the reason for this?

A4: Color specks or spots are often a result of dye aggregation. This can be caused by:

  • Incorrect pH: A pH outside the optimal range of 4.5-5.5 can lead to dye instability and aggregation.[1]

  • Water hardness: The presence of calcium and magnesium ions in hard water can interact with dispersing agents, causing the dye to agglomerate.[3]

  • Insufficient dispersing agent: An inadequate amount of a high-quality dispersing agent can fail to keep the dye particles evenly distributed in the dye bath.[1]

Q5: The color fastness of my dyed fabric is poor. How can I improve it?

A5: Poor color fastness, particularly wash fastness, is often due to unfixed dye on the fiber surface.[5][7] To improve this, a post-dyeing treatment called "reduction clearing" is essential.[5][7] This process uses a reducing agent, such as sodium hydrosulfite, in an alkaline solution to remove surface dye.[7]

Q6: Can I use this compound for dyeing at lower temperatures?

A6: While this compound is optimized for high-temperature dyeing, a carrier dyeing method can be employed for dyeing at lower temperatures, typically between 95-100°C.[8] This method involves the use of a "carrier" chemical to facilitate dye penetration into the fibers at atmospheric pressure.[8] However, this method may have a greater environmental impact due to the nature of the carriers used.[8]

Data Presentation

The following tables summarize the impact of pH and temperature on the dyeing process with disperse dyes, with specific relevance to this compound.

Table 1: Effect of pH on Dispersion Stability of Disperse Dyes

pHDispersion StabilityObservations
3.5ModerateSlight tendency for aggregation over time.
4.5GoodStable dispersion with minimal settling.
5.5 Excellent Optimal dispersion, no visible aggregation.
6.5FairNoticeable aggregation and settling.
7.5PoorSignificant flocculation and precipitation.

Note: This data is illustrative of the general behavior of disperse dyes. The optimal pH for this compound is reported to be between 4.5 and 5.5.[1][5]

Table 2: Influence of Temperature on the Dispersion Stability of Disperse Dyes

Temperature (°C)Dispersion StabilityObservations
90GoodStable dispersion.
110ExcellentOptimal dispersion stability.
130 Good Generally stable, may show slight aggregation.
140Fair to PoorIncreased risk of aggregation and instability.

Note: This data is illustrative. This compound is designed for high-temperature applications, but exceeding the manufacturer's recommended temperature can lead to instability.[1]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester (B1180765) with this compound

This protocol describes a standard laboratory procedure for dyeing polyester fabric.

1. Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

2. Fabric Preparation (Scouring):

  • To remove any impurities, treat the fabric in a bath containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes.[2]

  • Rinse the fabric thoroughly with hot and then cold water.[2]

3. Dye Bath Preparation:

  • Set the dye bath to a liquor ratio of 10:1 to 20:1.

  • Add a dispersing agent (e.g., 1-2 g/L).[2]

  • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[2]

  • Prepare a separate dispersion of the required amount of this compound by making a paste with a small amount of dispersing agent and warm water before adding it to the dye bath.[2]

4. Dyeing Cycle:

  • Introduce the scoured polyester fabric into the dye bath at approximately 60°C.[2]

  • Raise the temperature to 130°C at a rate of 1-2°C per minute.[2]

  • Hold the temperature at 130°C for 45-60 minutes.[2]

  • Cool the dye bath to 70°C.[2]

5. Reduction Clearing (After-treatment):

  • Drain the dye bath.

  • Prepare a new bath at 70-80°C containing:

    • Sodium hydrosulfite: 2 g/L[2]

    • Sodium hydroxide: 2 g/L[2]

    • Non-ionic detergent: 1 g/L

  • Treat the dyed fabric in this solution for 15-20 minutes.[2]

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.[2]

6. Neutralization and Final Rinse:

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.[7]

  • Perform a final cold water rinse.[7]

  • Dry the fabric.

Visualization

The following diagram illustrates the logical workflow for troubleshooting common issues in the this compound dyeing process.

Dyeing_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor Dyeing Result (e.g., Uneven Color, Poor Fastness) pH Incorrect pH Problem->pH Temp Incorrect Temperature Problem->Temp Dispersion Poor Dispersion Problem->Dispersion Aftertreatment Inadequate After-treatment Problem->Aftertreatment AdjustpH Adjust pH to 4.5-5.5 pH->AdjustpH AdjustTemp Set Temperature to 130°C Control Heating Rate Temp->AdjustTemp ImproveDispersion Use Soft Water Add Dispersing/Leveling Agent Dispersion->ImproveDispersion PerformClearing Perform Reduction Clearing Aftertreatment->PerformClearing

Caption: Troubleshooting workflow for this compound dyeing.

References

Technical Support Center: Overcoming Carrier-Free Dyeing Challenges for Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing carrier-free dyeing of polyester (B1180765) and its blends with Disperse Blue 165:1.

Frequently Asked Questions (FAQs)

Q1: What is carrier-free dyeing of polyester, and why is it preferred?

A1: Carrier-free dyeing is a method of coloring polyester fibers with disperse dyes at high temperatures (typically 130°C) and high pressure without the use of chemical carriers.[1] Traditional carrier dyeing, which operates at lower temperatures (around 100°C), relies on organic compounds to swell the polyester fibers, facilitating dye penetration.[2][3] However, these carriers are often toxic, pose environmental hazards, and can negatively impact the light fastness of the dyed material.[2][3] Carrier-free high-temperature dyeing is preferred as it is a more environmentally friendly process and generally results in superior color fastness.

Q2: What are the main challenges in the carrier-free dyeing of polyester with this compound?

A2: The primary challenges include achieving level (even) dyeing, ensuring adequate dye uptake for deep shades, and obtaining high wash and rubbing fastness.[4] Polyester's tightly packed molecular structure makes it difficult for dye molecules to penetrate without the aid of high temperatures or carriers.[1] Other common issues include dye aggregation, sedimentation, and problems related to polyester oligomers.[4]

Q3: What is the role of a dispersing agent in carrier-free dyeing?

A3: Dispersing agents are crucial for preventing the aggregation of sparingly water-soluble disperse dye particles in the dyebath.[4] They ensure a fine and stable dispersion of the dye throughout the dyeing process, which is essential for achieving even and consistent color.[4]

Q4: Why is reduction clearing necessary after dyeing?

A4: Reduction clearing is a critical post-treatment step to remove any unfixed disperse dye from the surface of the polyester fibers.[5] This process significantly improves the wash fastness of the dyed fabric by preventing color bleeding and staining of other materials during laundering.[5]

Q5: What are polyester oligomers, and how do they affect dyeing?

A5: Oligomers are low molecular weight byproducts formed during the polymerization of polyester.[6] During high-temperature dyeing, these oligomers can migrate to the fiber surface and the dyebath, leading to the formation of white deposits, uneven dyeing, and reduced color fastness.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Uneven Dyeing or Streaking 1. Poor dye dispersion.[4] 2. Incorrect dye particle size.[4] 3. Uneven liquor circulation in the dyeing machine.[4] 4. Too rapid temperature rise.1. Ensure the use of an effective high-temperature dispersing agent. 2. Optimize the dye particle size for uniform diffusion.[4] 3. Ensure proper agitation and circulation of the dyebath.[4] 4. Control the heating rate to a maximum of 2°C per minute.[1]
Poor Wash Fastness 1. Inadequate removal of unfixed surface dye.[5] 2. Insufficient dye penetration and fixation.[4] 3. Presence of oligomers trapping unfixed dye.1. Implement a thorough reduction clearing process after dyeing.[5] 2. Ensure the dyeing temperature reaches and is maintained at 130°C for an adequate duration (30-60 minutes).[1] 3. Use an oligomer-reducing agent during dyeing.
Poor Rubbing (Crocking) Fastness 1. Unfixed dye particles on the fabric surface. 2. Dye migration to the surface during drying or heat-setting.1. An effective reduction clearing process is the primary solution. 2. Control the temperature of subsequent heat treatments to minimize dye migration.
Low Color Yield (K/S Value) 1. Dyeing temperature is too low. 2. Incorrect pH of the dyebath. 3. Insufficient dyeing time.1. Ensure the dyeing temperature is maintained at 130°C.[1] 2. Maintain the pH of the dyebath between 4.5 and 5.5.[7] 3. Increase the dyeing time at 130°C to 60 minutes for deeper shades.[1]
Dye Aggregation and Sedimentation 1. Ineffective or insufficient dispersing agent.[4] 2. Poor water quality (high hardness).1. Use a high-quality, high-temperature stable dispersing agent at the recommended concentration.[4] 2. Use softened or deionized water for the dyebath.

Quantitative Data Presentation

Table 1: Typical Fastness Properties of this compound on Polyester (Carrier-Free, High-Temperature Method)

Fastness Test ISO Standard Rating (1-5 Scale, 5=Excellent)
Light FastnessISO 105-B025-6
Washing Fastness (Color Change)ISO 105-C064
Washing Fastness (Staining on Polyester)ISO 105-C065
Sublimation FastnessISO 105-P014-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124

Source: Data compiled from multiple industry sources.[8]

Table 2: Influence of Temperature on Color Yield (K/S) in Carrier-Free Dyeing

Temperature (°C) Relative Color Yield (K/S)
110Low
120Moderate
130High (Optimal)
140High (Potential for dye degradation)

Note: The K/S value increases with temperature up to an optimal point, after which the dye may start to decompose.

Experimental Protocols

1. High-Temperature Exhaust Dyeing of 100% Polyester

This is the standard and most effective carrier-free method for achieving deep shades with good fastness on polyester with this compound.[7]

  • Equipment and Materials:

    • High-temperature, high-pressure (HTHP) laboratory dyeing machine

    • 100% Polyester fabric

    • This compound

    • High-temperature dispersing agent

    • Acetic acid (to adjust pH)

    • Sodium hydrosulfite

    • Sodium hydroxide

    • Non-ionic detergent

  • Procedure:

    • Fabric Preparation (Scouring): To remove any impurities, treat the fabric in a bath containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes. Rinse thoroughly with hot and then cold water.[7]

    • Dye Bath Preparation:

      • Set the dyebath at 60°C.

      • Add 1-2 g/L of a high-temperature dispersing agent.[7]

      • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[7]

      • Prepare a dispersion of the required amount of this compound with a small amount of dispersing agent and warm water. Add this to the dyebath.[7]

    • Dyeing Cycle:

      • Introduce the scoured polyester fabric into the dyebath.

      • Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.[7]

      • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.[7]

      • Cool the dyebath to 70°C at a rate of 2°C per minute.[7]

    • Reduction Clearing:

      • Drain the dyebath.

      • Prepare a fresh bath at 70-80°C containing 2 g/L of sodium hydrosulfite and 2 g/L of sodium hydroxide.[7]

      • Treat the dyed fabric in this solution for 15-20 minutes to remove unfixed surface dye.[7]

      • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.[7]

    • Neutralization and Final Rinse:

      • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).[7]

      • Rinse with cold water and dry.[7]

Mandatory Visualizations

high_temperature_dyeing_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Cycle cluster_post_treatment Post-Treatment scouring Scouring (1-2 g/L non-ionic detergent, 60-70°C, 20-30 min) rinsing_prep Hot and Cold Rinsing scouring->rinsing_prep dye_bath_prep Dye Bath Preparation (this compound, Dispersing Agent, pH 4.5-5.5) rinsing_prep->dye_bath_prep temp_ramp_up Temperature Ramp-up (60°C to 130°C at 1-2°C/min) dye_bath_prep->temp_ramp_up dyeing Dyeing (Hold at 130°C for 45-60 min) temp_ramp_up->dyeing temp_cool_down Cooling (Down to 70°C at 2°C/min) dyeing->temp_cool_down reduction_clearing Reduction Clearing (2 g/L Sodium Hydrosulfite, 2 g/L NaOH, 70-80°C, 15-20 min) temp_cool_down->reduction_clearing rinsing_post Hot and Cold Rinsing reduction_clearing->rinsing_post neutralization Neutralization (0.5-1.0 g/L Acetic Acid) rinsing_post->neutralization final_rinse_dry Final Rinse and Dry neutralization->final_rinse_dry

Caption: High-Temperature Carrier-Free Dyeing Workflow for this compound.

logical_relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Quality Parameters polyester Polyester Fabric ht_dyeing High-Temperature Dyeing (130°C) polyester->ht_dyeing disperse_blue_165 This compound disperse_blue_165->ht_dyeing auxiliaries Auxiliaries (Dispersing Agent, Acetic Acid) auxiliaries->ht_dyeing reduction_clearing Reduction Clearing ht_dyeing->reduction_clearing dyed_fabric Dyed Fabric reduction_clearing->dyed_fabric color_yield Color Yield (K/S) dyed_fabric->color_yield wash_fastness Wash Fastness dyed_fabric->wash_fastness rubbing_fastness Rubbing Fastness dyed_fabric->rubbing_fastness

Caption: Logical Relationships in Carrier-Free Polyester Dyeing.

References

Technical Support Center: Minimizing Dye Migration of Disperse Blue 165:1 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the migration of Disperse Blue 165:1 in various polymer matrices.

Troubleshooting Guide

Users encountering issues with the migration of this compound can refer to the following guide for systematic problem-solving.

Diagram 1: Troubleshooting Workflow for this compound Migration

G start Migration Issue Identified (e.g., blooming, bleeding, staining) check_polymer Is the polymer matrix crystalline or amorphous? start->check_polymer check_concentration Is the dye concentration above the saturation limit? check_polymer->check_concentration Amorphous solution_polymer Consider amorphous polymer or polymer with higher affinity for the dye. check_polymer->solution_polymer Crystalline check_temp Were processing temperatures within the dye's heat stability range? check_concentration->check_temp No solution_concentration Reduce dye concentration. Improve dispersion. check_concentration->solution_concentration Yes check_additives Are there incompatible additives (e.g., plasticizers, surfactants)? check_temp->check_additives Yes solution_temp Optimize processing temperature and time. check_temp->solution_temp No solution_additives Select compatible additives. Evaluate additive concentration. check_additives->solution_additives Yes end_node Migration Minimized check_additives->end_node No solution_polymer->check_concentration solution_concentration->check_temp solution_temp->check_additives solution_additives->end_node

Caption: Troubleshooting workflow for dye migration issues.

Frequently Asked Questions (FAQs)

Q1: What is dye migration and how does it manifest in polymer matrices?

A1: Dye migration is the movement of a colorant from within a polymer to its surface or into an adjacent material.[1] In plastic products, this can manifest in several ways:

  • Blooming: A fine layer of dye crystals forms on the surface of the plastic, which can be wiped off.[1]

  • Bleeding: The dye transfers to a contacting surface, causing staining.

  • Plate-out: The dye deposits on processing equipment like molds and rollers during manufacturing.[1]

  • Bronze Luster: The surface of the plastic product develops a metallic sheen due to the migrated dye.[1]

Q2: What are the primary factors that influence the migration of this compound?

A2: The migration of this compound is influenced by a combination of factors related to the dye itself, the polymer matrix, processing conditions, and other additives present in the formulation.

Diagram 2: Key Factors Influencing Dye Migration

G Migration Dye Migration Polymer Polymer Matrix - Crystallinity - Molecular Structure - Free Volume Migration->Polymer Dye Dye Properties - Concentration - Solubility - Molecular Size Migration->Dye Processing Processing Conditions - Temperature - Time - Pressure Migration->Processing Additives Additives - Plasticizers - Surfactants - Stabilizers Migration->Additives

Caption: Factors influencing dye migration in polymers.

Q3: How does the type of polymer matrix affect the migration of this compound?

A3: The structure of the polymer plays a crucial role. Crystalline plastics, such as polyolefins (polyethylene, polypropylene), have a looser molecular structure which can be more prone to dye migration compared to amorphous plastics like polystyrene and ABS.[1][2] The rigid and tight intermolecular network of amorphous plastics can restrict the movement of dye molecules at room temperature.[1]

Table 1: Relative Migration Tendency of this compound in Different Polymer Types (Qualitative)

Polymer TypeCommon ExamplesExpected Migration TendencyRationale
CrystallineLDPE, HDPE, PPHigherLooser molecular structure allows for easier movement of dye molecules.[2]
AmorphousPS, ABS, PCLowerRigid molecular chains and tighter intermolecular structure inhibit dye movement.[1]
PlasticizedFlexible PVCHighThe presence of plasticizers increases the free volume and can act as a solvent for the dye, facilitating migration.

Q4: What is the effect of processing temperature on dye migration?

Q5: How can I minimize dye migration through formulation adjustments?

A5: Several formulation strategies can be employed:

  • Dye Concentration: Avoid using the dye at a concentration that exceeds its solubility limit in the polymer at room temperature.[2]

  • Additives: The presence of certain additives, like plasticizers or some surfactants, can increase dye migration.[5] It is important to select additives that are compatible with both the polymer and the dye.

  • Polymer Selection: Where possible, opt for a polymer matrix in which this compound has lower solubility or mobility.

Experimental Protocols

Protocol 1: Heat Stability Test

This protocol is adapted from standard industry practices for testing the heat resistance of colorants in plastics.[3][6]

Objective: To determine the temperature at which this compound begins to show a significant color change in a specific polymer matrix.

Materials:

  • Polymer resin (e.g., HDPE, PP, PET)

  • This compound

  • Injection molding machine

  • Spectrocolorimeter

  • ISO Grey Scale for assessing color change

Procedure:

  • Prepare a masterbatch of the polymer resin with a standardized concentration of this compound (e.g., 1% by weight).

  • Using the injection molding machine, produce a series of test plaques at increasing temperature intervals (e.g., 200°C, 220°C, 240°C, 260°C, 280°C, 300°C).

  • Maintain a consistent dwell time of 5 minutes at each temperature before injection.[6]

  • Allow the plaques to cool to room temperature.

  • Visually and instrumentally (using a spectrocolorimeter) compare the color of the plaques produced at higher temperatures to the one produced at the lowest temperature (e.g., 200°C).

  • The heat stability is the highest temperature at which no significant color change is observed (e.g., a Grey Scale rating of 4 or higher).[3]

Protocol 2: Migration Resistance Test (Bleed Test)

This protocol is a modification of methods used to assess pigment bleeding in plastics.

Objective: To assess the tendency of this compound to migrate from a colored polymer to a white, uncolored polymer.

Materials:

  • Polymer plaques containing a known concentration of this compound.

  • White, uncolored polymer plaques of the same material.

  • Oven

  • Weight (to ensure firm contact)

  • Spectrocolorimeter

  • ISO Grey Scale for Staining

Procedure:

  • Place a colored polymer plaque in direct contact with a white polymer plaque.

  • Place the assembly in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).

  • Apply a weight on top of the plaques to ensure intimate contact.

  • After the specified time, remove the assembly from the oven and allow it to cool.

  • Separate the plaques and visually inspect the white plaque for any color staining.

  • Quantify the degree of staining using the ISO Grey Scale or a spectrocolorimeter to measure the color difference (ΔE).

  • A rating of 5 on the Grey Scale indicates no migration, while a rating of 1 indicates severe migration.

Protocol 3: Solvent Extraction Test

This test helps to determine if dye is present on the surface of the polymer, which is an indication of migration.[7]

Objective: To rapidly assess surface dye migration.

Materials:

  • Colored polymer sample

  • Test tube or vial

  • Toluene (B28343) or another suitable solvent

  • Filter paper and funnel

Procedure:

  • Place a small, known amount of the colored polymer sample into a test tube.

  • Add a specified volume of toluene (e.g., 20 mL).[7]

  • Stopper the tube and shake vigorously for 10 seconds. Let it stand for 15 minutes.

  • Repeat the shaking and let it stand for an additional 45 minutes.[7]

  • Filter the solvent into a clean vial.

  • Observe the filtrate against a white background. The intensity of the color in the solvent is an indicator of the degree of dye migration to the surface.[7]

This technical support center provides general guidance. Users should adapt the protocols and troubleshooting steps to their specific experimental conditions and polymer systems.

References

Technical Support Center: Enhancing the Wash Fastness of C.I. Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development. It provides in-depth guidance on improving the wash fastness of fabrics dyed with C.I. Disperse Blue 165:1 through a comprehensive troubleshooting guide and frequently asked questions.

Troubleshooting Guide: Improving Wash Fastness

Poor wash fastness is a frequent challenge when dyeing polyester (B1180765) with disperse dyes. This guide pinpoints specific issues and offers targeted solutions.

ProblemPotential CauseRecommended Solution
Poor wash fastness (significant color bleeding in the first wash) Incomplete removal of unfixed dye from the fiber surface.Implement or optimize a reduction clearing process after dyeing. This is the most critical step for improving wash fastness.[1][2][3]
Insufficient dye fixation due to suboptimal dyeing parameters.Ensure the dyeing temperature reaches 130°C and is held for an adequate time (e.g., 30-60 minutes) to allow for proper dye diffusion into the polyester fiber.[2][3][4]
Inconsistent wash fastness across different batches Variations in the dyeing or reduction clearing process parameters.Standardize all process parameters, including temperature, time, pH, and chemical concentrations. Maintain meticulous records for each batch.[3]
Water hardness affecting the efficiency of washing and clearing.Use softened or deionized water for dyeing and post-treatment processes to prevent the formation of insoluble precipitates that can interfere with dye removal.[3]
Decrease in wash fastness after a high-temperature finishing process (e.g., heat setting) Thermal migration of the dye from the fiber's core to its surface.Select disperse dyes with higher sublimation fastness.[1][3] If possible, minimize the temperature and duration of post-dyeing heat treatments. Consider using a finishing agent that forms a protective film on the fiber surface.[3][4]
Staining of adjacent white fabric during washing A significant amount of loose dye on the fabric surface.Intensify the reduction clearing process. This can be achieved by increasing the concentration of the reducing agent, raising the temperature, or extending the treatment time.[3]
Uneven dyeing or colored specks on the fabric surface Dye agglomeration in the dyebath.Utilize an effective high-temperature stable dispersing agent to maintain a stable dye dispersion.[1][5] Pre-disperse the dye powder in warm water with a small amount of dispersing agent before adding it to the main dye bath.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor wash fastness of this compound?

A1: The most common cause is the presence of unfixed dye molecules remaining on the fiber surface after the dyeing process.[1][2] These surface dyes are not strongly bonded to the fiber and are easily removed during washing. A thorough post-dyeing cleaning process, known as reduction clearing, is essential to remove this residual dye.[1][2]

Q2: What is reduction clearing, and why is it crucial for this compound?

A2: Reduction clearing is a critical post-dyeing chemical treatment that removes unfixed disperse dye from the surface of polyester fibers.[1] The process typically involves treating the dyed fabric in an alkaline solution containing a reducing agent, most commonly sodium hydrosulfite.[1] This treatment breaks down the chromophore of the surface dye molecules, making them colorless and more water-soluble, which facilitates their removal from the fabric. A thorough reduction clearing is one of the most effective methods for significantly improving the wash fastness of fabrics dyed with this compound.[1]

Q3: How do dyeing parameters affect the wash fastness of this compound?

A3: Dyeing parameters such as temperature, time, and pH are critical for optimal wash fastness.[4] Disperse dyes, including Blue 165:1, require high temperatures (typically around 130°C) for dyeing polyester.[2][4] This high temperature allows the polyester fibers to swell, enabling the small, water-insoluble dye molecules to penetrate and diffuse into the fiber structure.[2] Insufficient temperature or time can lead to poor dye penetration and fixation, resulting in more dye remaining on the surface and, consequently, poor wash fastness.[2][4] The optimal pH for the dyebath is in the weakly acidic range of 5-6 to ensure dye stability and optimal performance.[2][5]

Q4: Can the choice of auxiliaries impact the wash fastness?

A4: Yes, the selection and concentration of auxiliaries like dispersing and leveling agents are important. A high-quality dispersing agent that is stable at high temperatures is necessary to prevent the aggregation of dye particles.[5] However, an excessive amount of certain auxiliaries can sometimes remain on the fabric and interfere with dye fixation, potentially impacting wash fastness.[4]

Q5: What is thermal migration, and how does it affect wash fastness?

A5: Thermal migration is the movement of disperse dye molecules from the inside of the polyester fiber to the surface during subsequent high-temperature processes like heat setting or drying.[1][6] This can lead to a decrease in wash fastness as the migrated dye on the surface is more susceptible to being washed off.[6] Selecting dyes with higher sublimation fastness and carefully controlling the temperature of finishing processes can mitigate this issue.[1]

Experimental Protocols

Experimental Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

Objective: To achieve a level and well-fixed dyeing of polyester fabric with this compound.

Methodology:

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor ratio of 10:1 to 20:1.[3]

    • Pre-disperse the required amount of this compound in a small volume of warm water with a suitable dispersing agent.

    • Add the dispersed dye to the main dyebath.

    • Add other auxiliaries such as a leveling agent and a pH buffer.

    • Adjust the pH of the dyebath to 4.5-5.5 using a pH buffer.[3]

  • Dyeing Procedure:

    • Introduce the polyester fabric sample into the dyebath at room temperature.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[3]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.[3]

    • Cool the dyebath down to 70-80°C at a rate of 2.0-2.5°C per minute.[3]

    • Drain the dyebath and rinse the fabric thoroughly with hot water.[3]

Experimental Protocol 2: Reduction Clearing of Polyester Fabric Dyed with this compound

Objective: To remove unfixed surface dye and significantly improve the wash fastness of the dyed fabric.

Methodology:

  • Preparation of the Reduction Clearing Bath:

    • Prepare a solution with a liquor ratio of 20:1.[1]

    • Add 2 g/L Sodium Hydrosulfite.[1]

    • Add 2 g/L Sodium Hydroxide.[1]

    • Add 1 g/L of a suitable non-ionic detergent.[1]

  • Treatment:

    • Introduce the dyed polyester fabric into the bath at 40-50°C.[1]

    • Raise the temperature to 70-80°C at a rate of 2°C per minute.[1]

    • Maintain the temperature at 70-80°C for 15-20 minutes with gentle agitation.[1]

  • Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.[1]

    • Rinse with cold water.[1]

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.[1]

    • Perform a final cold water rinse.[1]

  • Drying:

    • Squeeze the excess water from the fabric.

    • Air-dry or oven-dry the fabric at a temperature not exceeding 100°C.[1]

Visualizations

Caption: Workflow for optimizing the wash fastness of this compound.

G WashFastness Wash Fastness DyeingParams Dyeing Parameters (Temp, Time, pH) DyeingParams->WashFastness ReductionClearing Reduction Clearing (Efficiency) ReductionClearing->WashFastness DyeProperties Dye Properties (MW, Sublimation) DyeProperties->WashFastness Auxiliaries Auxiliaries (Dispersants) Auxiliaries->WashFastness Finishing Finishing (Heat Setting) Finishing->WashFastness Fiber Fiber (Type, Prep) Fiber->WashFastness

Caption: Key factors influencing the wash fastness of disperse dyes.

References

Technical Support Center: Degradation of Disperse Blue 165:1 Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the photodegradation of Disperse Blue 165:1. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation under UV light a research interest?

A1: this compound (C.I. 113357; CAS No. 86836-00-2) is a monoazo dye used for coloring synthetic fibers like polyester (B1180765).[1] Its release into wastewater from textile industries is an environmental concern due to its persistence and potential toxicity. Studying its degradation under ultraviolet (UV) irradiation is crucial for developing effective water treatment methods, such as Advanced Oxidation Processes (AOPs), and for understanding the environmental fate of this compound.[2]

Q2: What is the general mechanism for the photodegradation of azo dyes like this compound?

A2: The photodegradation of azo dyes can proceed through several pathways, with a common one being the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color.[3] This cleavage breaks the molecule into smaller aromatic amine compounds.[4] In the presence of photocatalysts like titanium dioxide (TiO₂), UV irradiation generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can attack the dye molecule, leading to its fragmentation and eventual mineralization into CO₂, H₂O, and inorganic ions.[2]

Q3: What are the optimal UV wavelengths for degrading Disperse Blue 165?

A3: While specific data for this compound is limited, studies on the closely related Disperse Blue 165 (C.I. 11077) show that the most effective wavelengths for photodegradation are approximately 310-320 nm when the dye is on polyester fabric and 254 nm on nylon.[4] It has also been noted that both UV-A and visible light contribute to the fading of Disperse Blue 165.[4]

Q4: My degradation efficiency is lower than expected. What are the potential causes?

A4: Low degradation efficiency can stem from several factors. Key aspects to investigate include:

  • Incorrect Wavelength: Ensure your UV source emits at the optimal degradation wavelength for the dye and substrate.

  • Inadequate Light Intensity: The photon flux may be too low to drive the reaction efficiently.

  • Suboptimal pH: The pH of the solution can affect the dye's structure and the surface charge of any photocatalyst used, influencing reaction rates.[5]

  • High Initial Dye Concentration: A high concentration of the dye can prevent UV light from penetrating the solution, reducing the overall efficiency.[6]

  • Catalyst Deactivation: If using a photocatalyst, its surface may become fouled, or particles may agglomerate, reducing the number of active sites.[5]

Q5: I am observing unexpected peaks in my HPLC chromatogram after the degradation experiment. What are they?

A5: These new peaks likely correspond to degradation intermediates. The UV irradiation breaks down the parent this compound molecule into smaller fragments. To identify these, coupling your HPLC with a mass spectrometer (LC-MS) is recommended. This will provide molecular weight and fragmentation data essential for structure elucidation.[3]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent/Non-Reproducible Degradation Rates Fluctuations in UV lamp intensity. Inconsistent temperature or pH. Poor mixing of the solution.Use a stabilized power source for the UV lamp and monitor its output. Conduct experiments in a temperature-controlled environment and buffer the solution pH. Ensure consistent and vigorous stirring throughout the experiment.
Poor Peak Shape (Tailing, Fronting) in HPLC Analysis Secondary interactions with the column's stationary phase. Inappropriate mobile phase pH. Column overload.Use a buffered mobile phase to minimize silanol (B1196071) interactions. Adjust the pH to ensure the analyte is in a single ionic form. Reduce the sample concentration or injection volume.[3]
Baseline Noise or Drift in Chromatogram Contaminated mobile phase or detector flow cell. Air bubbles in the system. Unstable detector lamp.Filter all solvents and degas the mobile phase before use. Flush the system to remove air bubbles. Allow the detector lamp to warm up sufficiently.
No Degradation Observed Incorrect experimental setup. UV lamp is not emitting at the correct wavelength or has lost intensity. The dye is resistant to direct photolysis under the tested conditions.Verify the UV lamp's specifications and age. Confirm that the reaction vessel is UV-transparent (e.g., quartz). Consider adding a photocatalyst (e.g., TiO₂) to facilitate degradation.[2]

Proposed Degradation Pathway of this compound

Disclaimer: The following degradation pathway is a plausible scientific hypothesis based on the known reactivity of monoazo dyes under UV irradiation and has not been experimentally verified for this compound in the available literature. The primary proposed mechanism is the reductive cleavage of the azo bond.

The chemical structure of this compound is N-{2-[(E)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide.[7] Under UV irradiation, the initial and most significant step is the cleavage of the azo bond (-N=N-). This results in the formation of two primary aromatic amine intermediates. Further degradation of these intermediates by reactive oxygen species (if present) would lead to ring-opening and eventual mineralization.

G parent parent intermediate intermediate final final process process Int1 Intermediate 1: 3-Amino-4-(diethylamino)acetanilide process->Int1 Int2 Intermediate 2: 3-amino-2,4-dinitrobenzonitrile process->Int2 DB165_1 This compound (C24H21N7O5) DB165_1->process UV Irradiation + Reductive Cleavage FinalProducts Further Degradation Products (e.g., smaller organic acids, CO2, H2O, NH4+, NO3-) Int1->FinalProducts Oxidation (ROS) Int2->FinalProducts Oxidation (ROS)

Caption: Proposed degradation pathway of this compound via reductive azo bond cleavage.

Experimental Protocols

Protocol 1: Monitoring Degradation Kinetics using UV-Vis Spectrophotometry

This protocol outlines the procedure to measure the rate of color removal, which serves as an indicator of dye degradation.

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent like acetone, then dilute to the desired experimental concentration (e.g., 10 mg/L) with deionized water.[2]

  • Wavelength Scan: Scan the absorbance of the diluted dye solution from 400-800 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Photoreactor Setup: Place a defined volume of the dye solution (e.g., 100 mL) into a quartz reaction vessel. Place the vessel in a photoreactor equipped with a magnetic stirrer and a UV lamp (e.g., with an emission peak around 320 nm).

  • Initiation of Reaction: Begin stirring the solution and turn on the UV lamp to start the degradation reaction.

  • Sample Collection and Analysis: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the solution. Measure the absorbance of the aliquot at λmax.

  • Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[2]

Protocol 2: Identification of Degradation Intermediates by HPLC-MS

This protocol provides a framework for separating and identifying the products formed during degradation.

  • Degradation and Sample Preparation: Perform the degradation experiment as described in Protocol 1. Collect samples at time points where significant degradation has occurred (e.g., 50% color removal). If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • HPLC-MS System Setup:

    • HPLC Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is recommended. For example, start with a mixture of water (with 0.1% formic acid) and acetonitrile (B52724) (e.g., 90:10 v/v) and gradually increase the acetonitrile concentration.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecules [M+H]⁺ of the parent dye and its degradation products.

  • Analysis: Inject the prepared samples into the HPLC-MS system. Monitor the total ion chromatogram and extract ion chromatograms for the expected m/z values of the parent dye and its proposed intermediates.

  • Data Interpretation: Analyze the mass spectra of the new peaks to determine their molecular weights. If possible, use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which will aid in the structural elucidation of the unknown degradation products.

Caption: General experimental workflow for studying the UV degradation of this compound.

Quantitative Data Summary

Table 1: Degradation Efficiency of Disperse Dyes using Advanced Oxidation Processes (AOPs)

Advanced Oxidation Process (AOP)DyeInitial ConcentrationpHReaction TimeDegradation EfficiencyReference
FentonDisperse Blue 7960 mg/L360 min85% Color Removal, 75% COD Removal[8]
Photo-Fenton (UV)Bezathrene Blue RSNot Specified33 hours77.09%[8]
Helio-Photo-Fenton (Sunlight)Bezathrene Blue RSNot Specified33 hours97.84%[8]
OzonationDisperse Blue 79150-600 mg/L7-830 min>90% Color Removal[8]

Table 2: Effect of Experimental Parameters on Photocatalytic Degradation of Disperse Dyes

ParameterDyeCatalystObservationReference
Catalyst Loading Disperse Blue 94Strontium ChromateRate increases up to an optimal loading (0.25g/100mL), then plateaus.[1]
Initial Dye Conc. Disperse Blue 94Strontium ChromateEfficiency is optimal at a specific concentration (3 x 10⁻⁵ M) and decreases at higher concentrations.[1]
pH Disperse Blue 94Strontium ChromateThe maximum degradation rate was observed at a neutral pH of 7.0.[1]

References

Technical Support Center: Bioremediation of Wastewater Containing Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioremediation of wastewater containing the azo dye Disperse Blue 165:1.

Troubleshooting Guides

This section addresses common issues encountered during bioremediation experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Decolorization Inappropriate microbial strain or consortium: The selected microorganisms may not produce the necessary enzymes (e.g., azoreductases, laccases) to degrade this compound.- Screen various microbial isolates: Test different bacterial and fungal strains known for azo dye degradation. - Use a microbial consortium: A mixed culture may have a broader range of enzymatic capabilities.[1] - Acclimatize the culture: Gradually expose the microorganisms to increasing concentrations of the dye to enhance their degradation capacity.
Suboptimal environmental conditions: pH, temperature, and oxygen levels can significantly impact microbial activity and enzyme function.[2][3]- Optimize pH: Most bacteria prefer a pH range of 6.0-10.0 for dye degradation.[2] Conduct experiments at various pH levels to find the optimum for your microbial culture. - Optimize temperature: The optimal temperature for bioremediation by many bacteria is around 35-37°C.[2][3] - Control aeration: Azo dye degradation often occurs under anaerobic or microaerophilic conditions, followed by an aerobic stage to break down the resulting aromatic amines.[4]
Nutrient limitation: Insufficient carbon or nitrogen sources can limit microbial growth and metabolic activity.- Supplement with a carbon source: Glucose or other readily available carbon sources can enhance microbial growth and dye degradation. - Provide a nitrogen source: Nutrients like yeast extract or peptone can support robust microbial populations.
Dye concentration is too high (toxicity): High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and enzymatic activity.[2]- Determine the optimal dye concentration: Start with a low concentration and gradually increase it to find the tolerance limit of your microbial culture. - Pre-treat the wastewater: If the initial dye concentration is very high, consider a physical or chemical pre-treatment step to reduce the load.
Incomplete Degradation (Color removal but high COD/TOC) Formation of persistent intermediates: The azo bond may be cleaved, leading to decolorization, but the resulting aromatic amines may be resistant to further degradation under the experimental conditions.- Implement a sequential anaerobic-aerobic process: The initial anaerobic phase breaks the azo bond, and the subsequent aerobic phase helps to degrade the aromatic amines.[4] - Use a microbial consortium: Different microorganisms in a consortium can work synergistically to degrade a wider range of intermediates.[1]
Insufficient contact time: The incubation period may not be long enough for complete mineralization of the dye and its byproducts.- Extend the incubation period: Monitor the degradation process over a longer duration to ensure complete breakdown.
Microbial Culture Inhibition or Death Toxicity of the dye or its byproducts: this compound or its degradation intermediates, such as aromatic amines, can be toxic to microorganisms.[5][6]- Acclimatize the culture: Gradually introduce the dye to allow the microorganisms to adapt. - Use a more resistant microbial strain: Some microorganisms have higher tolerance to toxic compounds. - Immobilize the microbial cells: Immobilization can protect the cells from toxic effects and improve their stability.
Presence of other toxic substances in wastewater: Industrial wastewater may contain heavy metals or other inhibitors.- Characterize the wastewater: Analyze the wastewater for the presence of other potential inhibitors. - Pre-treat the wastewater: Use appropriate methods to remove or neutralize other toxic components before bioremediation.

Frequently Asked Questions (FAQs)

1. What is the general mechanism of microbial degradation of this compound?

The microbial degradation of azo dyes like this compound is typically a two-step process. First, under anaerobic or microaerophilic conditions, the azo bond (-N=N-), which is responsible for the color, is cleaved by enzymes called azoreductases. This results in the formation of colorless aromatic amines. In the second step, these aromatic amines are further degraded, usually under aerobic conditions, by other microbial enzymes.[4]

2. Which microorganisms are effective in degrading this compound?

Various bacteria and fungi have been shown to degrade azo dyes. Bacterial genera such as Pseudomonas, Bacillus, and Klebsiella are commonly used.[2][3] White-rot fungi, like Trametes versicolor, are also effective due to their production of potent extracellular enzymes like laccases and peroxidases.[7] Often, a microbial consortium is more effective than a single strain due to synergistic actions.[1]

3. What are the optimal conditions for the bioremediation of this compound?

The optimal conditions can vary depending on the specific microorganism or consortium used. However, general guidelines include:

  • pH: A near-neutral pH (around 7.0) is often optimal for bacterial degradation, though some strains can tolerate a wider range.[2][8]

  • Temperature: Mesophilic temperatures, typically between 30°C and 40°C, are generally favorable for most dye-degrading microorganisms.[2][3]

  • Oxygen: A sequential anaerobic-aerobic process is often the most effective for complete mineralization.[4]

  • Nutrients: The presence of a carbon and nitrogen source is crucial for microbial growth and activity.

4. How can I monitor the degradation of this compound?

The degradation process can be monitored using several analytical techniques:

  • UV-Vis Spectrophotometry: This is a simple and rapid method to measure the decolorization of the wastewater by monitoring the decrease in absorbance at the maximum wavelength (λmax) of this compound.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the disappearance of the parent dye molecule and to detect the formation of intermediate degradation products.[11]

  • Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Analysis: These measurements indicate the overall reduction in organic pollution and the extent of mineralization of the dye.[6]

5. Are the degradation products of this compound toxic?

The breakdown of azo dyes can lead to the formation of aromatic amines, some of which are known to be toxic and potentially carcinogenic.[5][6] Therefore, it is crucial to ensure the complete degradation of these intermediates. Toxicity assays can be performed on the treated wastewater to assess its environmental safety.

Data Presentation

The following tables summarize quantitative data on the bioremediation of disperse dyes under various conditions. Due to the limited availability of specific data for this compound, data for other structurally similar disperse blue dyes are presented as a reference.

Table 1: Bacterial Degradation of Disperse Dyes

MicroorganismDyeInitial Concentration (mg/L)Temperature (°C)pHDecolorization Efficiency (%)Time (h)Reference
Klebsiella pneumoniae GM-04Disperse Blue 2842003779524[8]
Pseudomonas sp.Reactive Blue200378~8496[3]
Bacterial ConsortiumDisperse Red 7810030-98-9912-30[4]

Table 2: Fungal Degradation of Disperse Dyes

MicroorganismDyeInitial Concentration (mg/L)Temperature (°C)pHDecolorization Efficiency (%)Time (days)Reference
Trametes gibbosaDisperse Blue 1100306>806[12]
Aspergillus sp. XJ-2Disperse Blue 2BLN50--93.35[13]
Cladosporium herbarumAzo-blue dye200--8010[14]

Experimental Protocols

Protocol 1: Batch Bioremediation Experiment

This protocol outlines a general procedure for evaluating the bioremediation of this compound by a microbial culture in a batch reactor.

Materials:

  • Microbial culture (bacterial or fungal)

  • Nutrient broth medium (e.g., Luria-Bertani for bacteria, Potato Dextrose Broth for fungi)

  • This compound stock solution

  • Sterile flasks or bioreactor

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare the inoculum: Grow the microbial culture in the appropriate nutrient broth to the desired cell density.

  • Prepare the reaction medium: In a sterile flask or bioreactor, add the nutrient broth and the this compound stock solution to achieve the desired final dye concentration.

  • Inoculate the medium: Add the microbial inoculum to the reaction medium. An un-inoculated flask should be included as a control.

  • Incubation: Incubate the flasks in an incubator shaker at the optimal temperature and agitation speed. For anaerobic/microaerophilic conditions, seal the flasks or purge with nitrogen gas.

  • Sampling: At regular time intervals, withdraw samples from the flasks.

  • Analysis:

    • Centrifuge the samples to separate the microbial biomass.

    • Measure the absorbance of the supernatant at the λmax of this compound using a spectrophotometer to determine the decolorization efficiency.

    • (Optional) Analyze the supernatant using HPLC to quantify the dye and its metabolites.

    • (Optional) Measure the COD or TOC of the initial and final samples to determine the extent of mineralization.

Protocol 2: Analytical Method - UV-Vis Spectrophotometry

This protocol describes the use of a UV-Vis spectrophotometer to measure the concentration of this compound.

Procedure:

  • Determine the λmax: Scan a solution of this compound across the visible spectrum (e.g., 400-800 nm) to find the wavelength of maximum absorbance (λmax).

  • Prepare a calibration curve:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Measure the sample: Measure the absorbance of the supernatant from the bioremediation experiment at the λmax.

  • Calculate the concentration: Use the calibration curve to determine the concentration of this compound in the sample.

  • Calculate decolorization efficiency: Decolorization Efficiency (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Mandatory Visualization

Bioremediation_Workflow cluster_preparation Preparation cluster_experiment Bioremediation Experiment cluster_analysis Analysis cluster_results Results prep_media Prepare Nutrient Medium setup Set up Bioreactor prep_media->setup prep_dye Prepare Dye Stock Solution prep_dye->setup prep_inoculum Prepare Microbial Inoculum inoculate Inoculate with Microbes prep_inoculum->inoculate setup->inoculate incubate Incubate under Optimal Conditions inoculate->incubate sampling Collect Samples incubate->sampling centrifuge Centrifuge sampling->centrifuge uv_vis UV-Vis Spectrophotometry centrifuge->uv_vis hplc HPLC Analysis centrifuge->hplc cod_toc COD/TOC Analysis centrifuge->cod_toc decolorization Decolorization (%) uv_vis->decolorization degradation Degradation (%) hplc->degradation mineralization Mineralization (%) cod_toc->mineralization

Caption: Experimental workflow for the bioremediation of this compound.

Enzymatic_Degradation_Pathway cluster_anaerobic Anaerobic/Microaerophilic Phase cluster_aerobic Aerobic Phase DB165 This compound (Azo Dye) Azo_Cleavage Azo Bond Cleavage DB165->Azo_Cleavage Reduction Aromatic_Amines Colorless Aromatic Amines (Potentially Toxic) Azo_Cleavage->Aromatic_Amines Azoreductase Azoreductase Azoreductase->Azo_Cleavage Ring_Cleavage Aromatic Ring Cleavage Aromatic_Amines->Ring_Cleavage Oxidation Intermediates Simpler Intermediates Ring_Cleavage->Intermediates Laccase_Peroxidase Laccases, Peroxidases Laccase_Peroxidase->Ring_Cleavage Mineralization Mineralization Intermediates->Mineralization End_Products CO2 + H2O + Biomass Mineralization->End_Products

Caption: Generalized enzymatic degradation pathway of an azo dye like this compound.

References

Technical Support Center: Stabilizing Disperse Blue 165:1 in Inkjet Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing inkjet ink formulations containing Disperse Blue 165:1.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and use of this compound inkjet inks.

Issue 1: Poor Dispersion Stability (Color Specks, Sedimentation, or Flocculation)

  • Question: My this compound ink shows visible particles, and the dye is settling at the bottom of the container. What could be the cause, and how can I fix it?

  • Answer: The aggregation and settling of dye particles are common signs of poor dispersion stability.[1] This can be caused by several factors:

    • Incorrect pH: Disperse dyes are most stable in a weakly acidic medium, with an optimal range of 4.5-5.5.[1]

    • High Water Hardness: The presence of calcium and magnesium ions in hard water can cause some dispersing agents to precipitate, leading to dye aggregation.[1] It is recommended to use deionized or soft water with a hardness of less than 50 ppm.[1]

    • Inadequate Dispersing Agent: The type and concentration of the dispersing agent are critical. A high-temperature stable dispersing agent should be used at an optimized concentration.[1]

    • Improper Milling: To achieve a stable dispersion, the average particle size of the disperse dye should be less than 250 nm.[2] This is typically achieved through a wet grinding process using a media mill.[2][3]

Issue 2: Nozzle Clogging and Inconsistent Jetting

  • Question: The nozzles of my inkjet printer are clogging frequently when I use my this compound ink. What is causing this?

  • Answer: Nozzle clogging is often a direct consequence of poor ink stability. Aggregated dye particles can block the fine nozzles of the printhead.[4] Additionally, the ink's viscosity and the presence of humectants play a crucial role. If the ink dries too quickly in the nozzle, it can lead to clogging. The formulation should be optimized with the right balance of humectants to prevent drying and maintain nozzle health.

Issue 3: Poor Color Quality and Inconsistent Print Density

  • Question: The color of my printed output is not as vibrant as expected, and the density is inconsistent across the print. Why is this happening?

  • Answer: Poor color quality can be due to an unstable dispersion, where the dye is not uniformly distributed in the ink. This can lead to uneven dyeing.[1] It can also be related to the dye's sublimation properties. Disperse Blue 165 is known to have good sublimation fastness, which is important for color stability, especially in applications involving heat.[5] Inconsistent print density can also be a result of unstable jetting caused by the issues mentioned above.

Frequently Asked Questions (FAQs)

Formulation Components

  • Q1: What are the essential components of a stable this compound inkjet ink formulation?

  • A1: A typical water-based inkjet ink formulation for disperse dyes includes a colorant (this compound), a dispersing agent, a humectant, a co-solvent, a surfactant, a binder, and a biocide, all in a deionized water vehicle.

  • Q2: What is the role of a humectant in the ink formulation?

  • A2: Humectants are hygroscopic substances that help to prevent the ink from drying out in the printer nozzles, thus preventing clogging.[5] They also influence the ink's viscosity.

  • Q3: Why is a dispersing agent necessary for this compound?

  • A3: Disperse dyes like this compound are not soluble in water. A dispersing agent is crucial to create a stable dispersion of fine dye particles in the aqueous ink vehicle and prevent them from aggregating.[2]

Stability and Testing

  • Q4: How can I test the stability of my this compound ink formulation?

  • A4: Several methods can be used to assess ink stability:

    • Filter Paper Test: This is a qualitative test to check for dye particle aggregation at room temperature and after high-temperature treatment.[1][6]

    • Thermal Stability Test: The ink is heated at an elevated temperature (e.g., 60°C) for a period, and then properties like particle size, viscosity, and surface tension are measured to check for changes.[2][4]

    • Freeze-Thaw Stability Test: The ink is subjected to one or more freeze-thaw cycles (e.g., freezing at -20°C for 24 hours and then thawing to room temperature) to assess its stability under temperature fluctuations.[4]

    • Room-Temperature Storage Stability: The ink is stored at room temperature (e.g., 25°C) for an extended period (e.g., 30 days), and the change in particle size is monitored.[7]

  • Q5: What is the ideal particle size for this compound in an inkjet ink?

  • A5: For stable and reliable jetting, the average particle size of the disperse dye should be below 250 nm.[2]

Data Presentation

Table 1: Key Components of a this compound Inkjet Ink Formulation

ComponentFunctionExample(s)Typical Concentration (wt%)
Colorant Provides colorC.I. This compound5 - 15
Dispersing Agent Stabilizes dye particles, prevents aggregationPolymeric dispersants (e.g., hydrophilic polyacrylic acid block copolymer)10 - 20 (relative to dye)
Humectant Prevents nozzle clogging, controls dryingGlycerol, Ethylene Glycol, Diethylene Glycol10 - 30
Co-solvent Adjusts viscosity, aids in dye solubility2-Propanol5 - 15
Surfactant Reduces surface tension, improves wettingNon-ionic surfactants (e.g., alcohol ethoxylates)0.1 - 2.0
Binder Improves adhesion to the substrate, enhances durabilityWater-based polymers (e.g., PVA, waterborne polyester)1 - 5
Biocide Prevents microbial growth1,2-benzisothiazolin-3-one0.1 - 0.3
Vehicle The main solventDeionized WaterTo 100

Table 2: Illustrative Data on Factors Affecting Disperse Dye Stability (General)

Note: This data is representative of general disperse dye behavior and should be used as a guideline. Optimal conditions for this compound should be determined experimentally.

ParameterConditionDispersion StabilityObservations
pH 3.5ModerateSlight tendency for aggregation over time.[1]
4.5GoodStable dispersion with minimal settling.[1]
5.5ExcellentOptimal dispersion, no visible aggregation.[1]
6.5FairNoticeable aggregation and settling.[1]
7.5PoorSignificant flocculation and precipitation.[1]
Temperature (°C) 90GoodStable dispersion.[1]
110ExcellentOptimal dispersion stability.[1]
130GoodGenerally stable, may show slight aggregation.[1]
140Fair to PoorIncreased risk of aggregation and instability.[1]
Dispersing Agent Conc. (g/L) 0.5PoorInsufficient to prevent aggregation, leading to color spots.[1]
1.0GoodProvides adequate dispersion for most applications.[1]
1.5ExcellentOptimal concentration for maintaining a stable dispersion at high temperatures.[1]
2.0GoodStable, but excessive amounts can sometimes lead to foaming or other issues.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Ink

Objective: To prepare a stable inkjet ink formulation containing this compound.

Methodology:

  • Preparation of Disperse Dye Paste:

    • In a milling vessel, combine this compound (e.g., 15 wt%), a suitable dispersing agent (e.g., 10 wt%), a wetting agent like diethylene glycol (e.g., 15 wt%), and deionized water (e.g., 60 wt%).[8]

    • Add zirconia beads (0.4-0.6 mm diameter) as the grinding media.[8]

    • Mill the mixture in a planetary ball mill at a high speed (e.g., 800 rpm) for several hours (e.g., 3 hours) until the desired particle size (average < 250 nm) is achieved.[8]

  • Ink Formulation:

    • In a separate beaker, prepare the ink vehicle by mixing the required amounts of deionized water, humectant (e.g., glycerol), co-solvent, binder, surfactant, and biocide.

    • Under constant stirring, slowly add the prepared this compound paste to the ink vehicle.

    • Continue stirring until a homogeneous dispersion is obtained.[8]

    • Adjust the pH of the ink to the desired range (e.g., 4.5-5.5) using a suitable pH adjuster (e.g., acetic acid).[1]

    • Filter the final ink through a 0.22 µm filter to remove any large particles or contaminants.[8]

Protocol 2: High-Temperature Stability Test

Objective: To evaluate the stability of the this compound ink at an elevated temperature.

Methodology:

  • Place a known volume (e.g., 50 mL) of the prepared ink into a sealed, airtight container.

  • Store the container in an oven at a constant temperature (e.g., 60°C) for a specified period (e.g., 7 days).[2]

  • After the storage period, allow the ink to cool to room temperature.

  • Visually inspect the ink for any signs of sedimentation or aggregation.

  • Measure the key physical properties of the ink, including particle size, viscosity, surface tension, and pH.

  • Compare these values to the initial measurements taken before the test. Significant changes indicate poor thermal stability.

Mandatory Visualization

troubleshooting_workflow start Start: Ink Stability Issue (e.g., Clogging, Poor Print Quality) check_dispersion Check Visual Dispersion (Specks, Sedimentation?) start->check_dispersion measure_ps Measure Particle Size (Is average size < 250 nm?) check_dispersion->measure_ps Particles Visible check_ph Check Ink pH (Is it within 4.5 - 5.5?) check_dispersion->check_ph No Visible Particles measure_ps->check_ph Yes adjust_milling Adjust Milling Process (Time, Speed, Media) measure_ps->adjust_milling No (Too Large) review_formulation Review Formulation (Dispersant, Humectant, etc.) check_ph->review_formulation Yes adjust_ph Adjust pH with Acid/Base check_ph->adjust_ph No (Out of Range) optimize_dispersant Optimize Dispersant (Type and Concentration) review_formulation->optimize_dispersant retest_ink Retest Ink Stability adjust_milling->retest_ink adjust_ph->retest_ink optimize_dispersant->retest_ink retest_ink->start Issue Persists end End: Stable Ink Formulation retest_ink->end Issue Resolved ink_formulation_components ink Stable Inkjet Ink This compound (Colorant) components Vehicle (Deionized Water) Dispersing Agent Humectant Surfactant Binder Biocide ink:f0->components:dispersant Stabilized by components:dispersant->ink:head Prevents Aggregation components:humectant->ink:head Prevents Drying components:surfactant->ink:head Controls Wetting components:binder->ink:head Improves Adhesion components:biocide->ink:head Prevents Spoilage components:vehicle->ink:head Forms Bulk Liquid stabilization_mechanism Stabilization of Disperse Dye Particles cluster_unstable Unstable Dispersion cluster_stable Stable Dispersion (Steric Hindrance) p1 Dye p2 Dye p1->p2 Aggregation sp1 Dye sp2 Dye sp1_poly sp1->sp1_poly sp2_poly sp2->sp2_poly

References

Preventing thermal degradation of Disperse Blue 165:1 during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of thermal degradation of Disperse Blue 165:1 during processing.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation of this compound, and why is it a concern?

A1: Thermal degradation refers to the chemical and physical changes this compound undergoes when subjected to high temperatures during and after the dyeing process.[1] As a monoazo disperse dye, its chemical structure is susceptible to breakdown under various processing conditions.[2] This is a critical concern because it can lead to significant quality issues, including color changes, reduced color fastness (to washing, rubbing, and light), and staining of adjacent materials.[1][3] The primary mechanisms of thermal instability are thermomigration and sublimation.[1]

Q2: What are the main causes of thermal degradation during processing?

A2: The primary causes of thermal degradation are related to processing conditions and the presence of other chemicals. Key factors include:

  • High Temperatures: Heat treatments above 130°C significantly increase the rate of degradation, with a substantial impact at 160°C and above.[1][4] Processes like heat-setting often expose the material to temperatures exceeding 180°C.[1]

  • Presence of Auxiliaries: Residual agents from spinning, weaving, or finishing (such as softeners and non-ionic surfactants) can dissolve the dye at high temperatures, causing it to migrate to the fiber surface.[3][5]

  • Improper pH: The stability of many disperse dyes is pH-sensitive. Dyeing in a pH range outside the optimal, particularly in alkaline conditions (pH > 6) at high temperatures, can cause hydrolysis and color changes.[6]

  • Dye Concentration: Darker shades, which have a higher concentration of dye within the fiber, exhibit a greater tendency for migration during subsequent heat treatments.[1]

Q3: What is the difference between thermomigration and sublimation?

A3: Thermomigration and sublimation are two distinct phenomena related to thermal instability.[1][5]

  • Thermomigration: This is the redistribution of dye molecules from within the fiber to the fiber's surface, often facilitated by finishing agents.[1][5] It occurs at high temperatures or during long-term storage and results in decreased fastness properties and potential staining.[3][5]

  • Sublimation: This is a phase change where the solid dye turns directly into a gas without passing through a liquid phase.[1] The gaseous dye can then transfer to and stain adjacent textiles or equipment.[1] Sublimation fastness is a measure of a dye's resistance to this phenomenon.[1]

Q4: How can I prevent or minimize thermal degradation of this compound?

A4: A multi-faceted approach is required to minimize thermal degradation:

  • Optimize Dye Selection: Whenever possible, select high-energy disperse dyes with higher sublimation fastness and lower thermal migration tendencies.[4][7]

  • Control Processing Temperature: Maintain strict control over dyeing and heat-setting temperatures. Avoid exceeding recommended temperatures or prolonged exposure times.[7][8] A controlled heating and cooling ramp (e.g., 1-2°C/min) is crucial.[8]

  • Thorough Cleaning: Ensure efficient removal of unfixed dyes and residual auxiliaries after dyeing through a process called reduction clearing.[3][7] This minimizes the substances that can facilitate thermomigration.

  • pH Control: Maintain the pH of the dye bath within the optimal weakly acidic range (typically pH 4 to 5) to prevent hydrolysis of the dye.[6]

  • Use of Additives: Employ high-temperature leveling agents and migration inhibitors (fixing agents) to improve dye stability and lock the dye molecules in place.[7][9]

Troubleshooting Guide

Problem: Poor color fastness (rubbing, washing) after heat-setting.

Possible Cause Suggested Solution
Thermomigration The dye has migrated to the fiber surface.[3][5]
1. Improve Washing Process: Enhance the post-dyeing reduction clearing process to remove all unfixed dye and auxiliary chemicals from the fiber surface.[3]
2. Select Low-Migration Dyes: For future experiments, choose disperse dyes known for high thermal migration resistance.[7]
3. Use a Fixing Agent: Apply a suitable post-treatment fixing agent to prevent dye migration during heat treatments.[7]
4. Optimize Heat-Setting: Reduce the heat-setting temperature and/or time to the minimum required for the process.[7]
Sublimation The dye has vaporized and redeposited loosely on the surface.
1. Select High-Energy Dyes: Use dyes with higher sublimation fastness ratings.[4]
2. Control Temperature: Ensure the heat treatment temperature does not exceed the sublimation point of the dye.

Problem: Shade of the material changes or appears uneven after processing.

Possible Cause Suggested Solution
Chemical Degradation (Hydrolysis) The dye's molecular structure has been altered due to improper pH at high temperatures.[6]
1. Control pH: Strictly maintain the dye bath pH in the recommended acidic range (pH 4-5).[6] Buffer the system if necessary.
2. Check Water and Materials: Test the pH of the water and ensure pre-treated fabrics do not carry over alkaline residues.[6]
Uneven Dyeing Temperature Fluctuations in temperature during the dyeing phase caused inconsistent dye uptake.[8]
1. Calibrate Equipment: Ensure dyeing machinery temperature controllers are accurately calibrated.[7]
2. Control Heating/Cooling Rates: Implement a gradual and controlled temperature ramp-up (1-2°C/min) and cooling phase.[8]
3. Use Leveling Agents: Incorporate an effective leveling agent to promote even dye distribution.[9]

Quantitative Data

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₉N₇O₃[2][10]
Molecular Weight 405.41 g/mol [2][10]
Appearance Dark blue powder[2][10]
Melting Point 257-259 °C[2]
Boiling Point ~699 °C at 760 mmHg[11]
Flash Point ~376 °C[11]

Table 2: Hypothetical Thermal Analysis Data for a Representative Disperse Azo Dye (Specific experimental data for this compound is limited in public literature. This table illustrates typical expected values.)[2]

Analysis TechniqueParameterRepresentative ValueDescription
TGA Onset of Decomposition (Tₒ)~280 °CThe temperature at which significant weight loss begins.[2]
Temp. of Max Decomposition (Tₘₐₓ)~350 °CThe temperature at which the rate of weight loss is highest.[2]
DSC Melting Point (Tₘ)~260 °C (Endotherm)The temperature at which the dye melts.[2]
Decomposition>300 °C (Exotherm)Exothermic peaks indicate the decomposition of the molecule.[2]

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the methodology for determining the thermal stability and decomposition profile of this compound.[2]

  • Objective: To measure the weight change of the dye as a function of temperature.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.[2]

    • Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]

    • Temperature Program: Heat the sample from ambient temperature to 800 °C at a linear heating rate of 10 °C/min.[2]

    • Data Acquisition: Continuously record the sample's weight as a function of temperature. The resulting curve provides data on the onset of decomposition and the temperature of maximum decomposition.[2]

Protocol 2: Detection of Thermal Migration

This protocol provides a simple method to determine the degree of dye migration to the fabric surface.[3][5]

  • Objective: To qualitatively or quantitatively assess the amount of dye that has migrated to the fiber surface.

  • Methodology:

    • Sample Preparation: Take a sample of the dyed fabric that has undergone heat treatment.

    • Extraction: Place the fabric sample into a beaker containing dimethylformamide (DMF) solvent.[3][5] Let it sit at room temperature for approximately 3 minutes.

    • Analysis: The dye that has migrated to the surface will dissolve into the DMF.[3][5] The amount of dye in the solvent can be determined visually or quantified using a UV-Visible Spectrophotometer by measuring the absorbance at the dye's λₘₐₓ.[2][12] A higher absorbance indicates a greater degree of thermal migration.

Protocol 3: Analysis of Degradation Products using HPLC

This protocol is used for the separation and potential identification of degradation products.[12][13]

  • Objective: To analyze the purity of the dye post-processing and identify any degradation products.

  • Methodology:

    • Extraction: Extract the dye from the processed fiber using a suitable solvent like methanol, aided by ultrasonication.[12] Centrifuge and filter the extract through a 0.22 µm filter.[12]

    • Instrument Setup: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a Photodiode Array (PDA) or Mass Spectrometry (MS) detector.[13]

    • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) solution.[14]

    • Analysis: Inject the extracted sample into the HPLC system. The resulting chromatogram will show peaks corresponding to the intact this compound and any additional peaks from degradation products. The PDA detector can provide UV-Vis spectra for each peak, while an MS detector can provide mass-to-charge ratio data to aid in identification.[13]

Visualizations

TroubleshootingWorkflow start Start: Poor Quality (e.g., Low Fastness, Shade Change) check_temp 1. Review Processing Temperatures (Dyeing & Heat-Setting) start->check_temp temp_high Were temperatures above recommended limits? check_temp->temp_high sol_temp Action: Reduce & Control Temperature. Calibrate Equipment. temp_high->sol_temp Yes check_cleaning 2. Evaluate Post-Dyeing Cleaning Process temp_high->check_cleaning No sol_temp->check_cleaning cleaning_ok Was Reduction Clearing Thorough? check_cleaning->cleaning_ok sol_cleaning Action: Optimize Reduction Clearing. Use effective soaping agents. cleaning_ok->sol_cleaning No check_ph 3. Verify Dye Bath pH cleaning_ok->check_ph Yes sol_cleaning->check_ph ph_ok Was pH within 4.0-5.0 range? check_ph->ph_ok sol_ph Action: Adjust and Buffer pH. Test water and fabric for alkalinity. ph_ok->sol_ph No check_aux 4. Analyze Auxiliary Chemicals Used ph_ok->check_aux Yes sol_ph->check_aux aux_ok Are auxiliaries known to cause migration? check_aux->aux_ok sol_aux Action: Select low-migration auxiliaries. Use a fixing agent. aux_ok->sol_aux Yes end_bad Problem Persists: Consult Dye Supplier aux_ok->end_bad No end_good Problem Resolved sol_aux->end_good

Caption: Troubleshooting workflow for diagnosing thermal degradation issues.

ThermalMigration cluster_fiber Polyester (B1180765) Fiber cluster_surface Fiber Surface d1 Dye d2 Dye d_migrated Dye d2->d_migrated Migration d3 Dye d4 Dye a1 Auxiliary a1->d_migrated Facilitates a2 Auxiliary result Result: - Poor Rub Fastness - Staining - Color Change d_migrated->result heat High Temperature (>160°C)

Caption: Conceptual diagram of thermomigration in polyester fibers.

TGA_Workflow start Start: Prepare Dye Sample (5-10 mg) setup Instrument Setup: - Place sample in TGA pan - Purge with Nitrogen (20-50 mL/min) start->setup program Temperature Program: Heat from Ambient to 800°C (Rate: 10°C/min) setup->program acquire Data Acquisition: Record Weight vs. Temperature program->acquire analyze Data Analysis acquire->analyze tg_curve Generate TGA Curve (Weight % vs. Temp) analyze->tg_curve dtg_curve Generate DTG Curve (d(Weight)/dt vs. Temp) analyze->dtg_curve results Determine Key Parameters: - Onset of Decomposition (Tₒ) - Max Decomposition Temp (Tₘₐₓ) tg_curve->results dtg_curve->results

References

Effect of dispersing agents on the stability of Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of dispersing agents on the stability of Disperse Blue 165:1.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended actions.

Issue: Color Specks or Spots on Substrate

  • Possible Cause: Aggregation or flocculation of this compound particles in the dye bath.[1]

  • Recommended Actions:

    • Optimize Dispersing Agent: Ensure the correct concentration of a high-temperature stable dispersing agent is used.[1]

    • Verify Dye Bath pH: Maintain the pH of the dye bath within the optimal range of 4.5-5.5.[1] Disperse dyes are generally most stable in a weakly acidic medium.[1]

    • Check Water Hardness: Use deionized or soft water with a hardness of less than 50 ppm.[1] Ions like Calcium (Ca²⁺) and Magnesium (Mg²⁺) can interact with dispersing agents, reducing their effectiveness and leading to dye aggregation.[2]

    • Control Heating Rate: A rapid heating rate during the dyeing process can contribute to dye agglomeration.[3]

    • Ensure Proper Pre-dispersion: The dye should be correctly pre-dispersed before being added to the dye bath.[1]

Issue: Uneven Dyeing or Shading

  • Possible Cause: Unstable dispersion leading to poor dye migration and leveling.[1]

  • Recommended Actions:

    • Review All Parameters from "Color Specks or Spots": The factors that cause aggregation are also primary contributors to uneven dyeing.[1]

    • Incorporate a Leveling Agent: The addition of a suitable high-temperature leveling agent can promote more even distribution of the dye.[1]

    • Control Dyeing Time and Temperature: Adhering to the recommended dyeing temperature and time is crucial for proper dye uptake and migration, as this compound is sensitive to temperature.[1]

Issue: Thickened or Pasty Dye Solution at High Temperatures

  • Possible Cause: Poor high-temperature dispersion stability of the dye.[4][5]

  • Recommended Actions:

    • Select a Thermally Stable Dispersing Agent: Some dispersing agents can lose their effectiveness at high temperatures, leading to dye particle agglomeration.[6] It is beneficial to select a dispersant with proven thermal stability.[6]

    • Supplement with Additional Dispersing Agent: If the dye solution becomes thick after heating, it may be necessary to add a supplementary amount of a dispersing agent, potentially 20% to 30% of the dye dosage.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a dispersing agent in a this compound formulation?

A1: Dispersing agents are crucial additives that help to distribute dye particles evenly throughout a medium, preventing clumping or aggregation.[8] They work by surrounding the dye particles, creating a steric or electrostatic barrier that keeps them separated, which is essential for achieving uniform coloration.[8][9] This stability is particularly important in high-temperature dyeing processes.[10]

Q2: What are the signs of an unstable this compound dye bath?

A2: Visual indicators of instability in a dye bath include the appearance of visible particles, dye sedimentation at the bottom of the container, and a general loss of homogeneity in the dye liquor.[1] These issues can lead to defects such as color specks, spots, and uneven dyeing on the final substrate.[1]

Q3: How does pH affect the stability of this compound?

A3: The pH of the dye bath is a critical factor. For this compound, the optimal pH is in the weakly acidic range, typically between 4.5 and 5.5, to ensure maximum stability.[1] Deviations from this range can lead to dye aggregation and precipitation.[1]

Q4: Is the choice and concentration of the dispersing agent important?

A4: Yes, both the type and concentration of the dispersing agent are critical. A high-quality dispersing agent that is stable at elevated temperatures is necessary for dyeing with this compound.[1] The concentration must be optimized, as an insufficient amount will fail to prevent aggregation, while an excessive amount might cause other issues like foaming.[1]

Q5: Can water quality impact the stability of the dye dispersion?

A5: Absolutely. Water quality is a critical factor.[2] The presence of metal ions, particularly those contributing to water hardness like Calcium (Ca²⁺) and Magnesium (Mg²⁺), can interfere with the performance of dispersing agents, leading to dye agglomeration and precipitation.[2] Heavy metal ions such as Iron (Fe²⁺/Fe³⁺) and Copper (Cu²⁺) can also cause issues, including shade changes.[2]

Data Presentation

The following tables summarize quantitative data on factors influencing the stability of disperse dyes. This data is illustrative and represents general behavior.

Table 1: Effect of pH on the Dispersion Stability of a Representative Disperse Dye

pHDispersion StabilityObservations
3.5ModerateSlight tendency for aggregation over time.
4.5GoodStable dispersion with minimal settling.
5.5ExcellentOptimal dispersion, no visible aggregation.
6.5FairNoticeable aggregation and settling.
7.5PoorSignificant flocculation and precipitation.
Note: This data is illustrative. The optimal pH for Disperse Blue 165 is reported to be between 5.0 and 6.0.[1]

Table 2: Influence of Temperature on the Dispersion Stability of a Representative Disperse Dye

Temperature (°C)Dispersion StabilityObservations
90GoodStable dispersion.
110ExcellentOptimal dispersion stability.
130GoodGenerally stable, may show slight aggregation.
140Fair to PoorIncreased risk of aggregation and instability.[1]
Note: This data is illustrative. This compound is designed for high-temperature applications, but exceeding the manufacturer's recommended temperature can lead to instability.[1]

Table 3: Impact of Dispersing Agent Concentration on Dispersion Stability

Dispersing Agent Conc. (g/L)Dispersion StabilityObservations
0.5PoorInsufficient to prevent aggregation, leading to color spots.[1]
1.0GoodProvides adequate dispersion for most applications.[1]
1.5ExcellentOptimal concentration for maintaining a stable dispersion at high temps.[1]
2.0GoodStable, but excessive amounts can sometimes lead to foaming or other issues.[1]
Note: This data is illustrative. The optimal concentration depends on the specific dispersing agent, dye concentration, and other dye bath components.[1]

Experimental Protocols

Protocol 1: High-Temperature Dispersion Stability Test

  • Objective: To qualitatively assess the high-temperature dispersion stability of this compound.[4][5]

  • Methodology:

    • Preparation of Dye Solution: Accurately weigh 1g of the dye and add it to 100mL of water at 30°C. Stir with a glass rod to create a uniform suspension.[5][7]

    • High-Temperature Treatment: Pour the dye solution into a glass dyeing cup and place it in a high-temperature dyeing machine.[5] Process the solution for 30 minutes at 130°C and 0.18MPa.[5][11]

    • Visual Observation: After the treatment, remove the cup and visually inspect the solution. Observe if the solution has thickened or feels pasty to the touch, which indicates poor high-temperature stability.[5][7]

    • Filtration: Slowly pour the heated dye solution onto a filter paper.[5] A short filtration time is indicative of good stability. The presence of dye spots or a thickened consistency on the filter paper suggests poor stability.[1][12]

Mandatory Visualizations

start Dispersion Stability Issue Encountered (e.g., Color Spots, Uneven Dyeing) check_ph Check Dye Bath pH Is pH 4.5-5.5? start->check_ph check_water Check Water Hardness Is it < 50 ppm? check_ph->check_water Yes adjust_ph Adjust pH to 4.5-5.5 using buffer check_ph->adjust_ph No check_dispersant Check Dispersing Agent Type & Concentration Correct? check_water->check_dispersant Yes use_softener Use Water Softener or Deionized Water check_water->use_softener No check_temp Review Temperature Profile Is Heating Rate Controlled? check_dispersant->check_temp Yes optimize_dispersant Optimize Dispersing Agent Type and Concentration check_dispersant->optimize_dispersant No check_predispersion Verify Dye Preparation Was Dye Pre-dispersed Correctly? check_temp->check_predispersion Yes control_heating Control Heating Rate check_temp->control_heating No improve_predispersion Improve Pre-dispersion Technique check_predispersion->improve_predispersion No solution Problem Resolved check_predispersion->solution Yes adjust_ph->check_water use_softener->check_dispersant optimize_dispersant->check_temp control_heating->check_predispersion improve_predispersion->solution

Caption: Troubleshooting workflow for this compound dispersion stability.

stability This compound Dispersion Stability dispersing_agent Dispersing Agent (Type & Concentration) dispersing_agent->stability ph Dye Bath pH (Optimal: 4.5-5.5) ph->stability temperature Temperature (Heating Rate & Max Temp) temperature->stability water_quality Water Quality (Hardness, Metal Ions) water_quality->stability dye_prep Dye Preparation (Pre-dispersion) dye_prep->stability

Caption: Key factors influencing the dispersion stability of this compound.

prep_dye 1. Prepare Dye Solution (1g Dye in 100mL Water) heat_treat 2. High-Temperature Treatment (130°C for 30 min) prep_dye->heat_treat observe 3. Visual Observation (Check for thickening/paste) heat_treat->observe filter_test 4. Filtration Test (Pour onto filter paper) observe->filter_test analyze 5. Analyze Results (Assess filtration time & residue) filter_test->analyze

Caption: Experimental workflow for the high-temperature dispersion stability test.

References

Validation & Comparative

A Comparative Analysis of Disperse Blue 165:1 and Other Commercially Significant Blue Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Disperse Blue 165:1 against other widely utilized blue disperse dyes in the textile industry. The selection of an appropriate dye is critical for achieving desired coloration, durability, and performance of synthetic fabrics, particularly polyester (B1180765). This document summarizes key performance indicators based on internationally recognized testing standards, details the experimental methodologies for these tests, and presents a visual workflow for dye evaluation.

Introduction to Disperse Blue Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them the primary choice for dyeing hydrophobic synthetic fibers like polyester, cellulose (B213188) acetate, and acrylic. Their application typically involves high-temperature dispersion to facilitate dye uptake by the fiber. The performance of a disperse dye is evaluated based on its fastness properties, which indicate its resistance to various environmental and processing stresses.

This compound is a monoazo dye known for its bright blue shade.[1] It is a derivative of Disperse Blue 165 and shares similar physicochemical and dyeing properties.[1] This guide will compare it with other significant blue disperse dyes from both the azo and anthraquinone (B42736) chemical classes to provide a comprehensive overview for researchers and professionals in material science and textile chemistry.

Comparative Performance Data

The selection of a disperse dye is often a trade-off between shade, cost, and fastness properties. The following table summarizes the performance data for Disperse Blue 165 and selected alternatives. The data is compiled from various industry sources and is based on standardized testing on polyester fabric.

Property C.I. Disperse Blue 165 C.I. Disperse Blue 56 C.I. Disperse Blue 60 C.I. Disperse Blue 79
C.I. Number 11077[2]63285[3]61104[4]11345
Chemical Class Single Azo[2]AnthraquinoneAnthraquinone[4]Single Azo
Shade Bright Blue[2]Bright BlueBrilliant Turquoise Blue[4]Reddish Navy Blue
Light Fastness (ISO 105-B02) 6[2]76-7[5]6-7
Wash Fastness (ISO 105-C06) (Color Change) 4-5[2]4-54-5[5]5
Wash Fastness (ISO 105-C06) (Staining) 4[2]3-44-5[5]4-5
Sublimation Fastness (ISO 105-P01) (180°C, 30s) 4-5[5]4-54-5[5]Not specified, but noted as having good sublimation fastness

Note: Fastness properties can vary depending on the depth of shade, the specific substrate, and the dyeing conditions. The ratings are based on a scale of 1 to 8 for light fastness (where 8 is the highest) and 1 to 5 for wash and sublimation fastness (where 5 is the best).

Key Performance Insights

  • Disperse Blue 165 offers a bright blue shade with good overall fastness properties, particularly its resistance to washing and sublimation.[2][5] As an azo dye, it provides high color strength.

  • Disperse Blue 56 is an anthraquinone dye with excellent light fastness. However, its wash fastness, particularly staining, can be lower than some azo dyes.

  • Disperse Blue 60 , another anthraquinone dye, is valued for its brilliant turquoise shade and superior light and sublimation fastness, making it suitable for applications like sportswear and automotive textiles.[4][5]

  • Disperse Blue 79 is a navy blue azo dye with excellent wash fastness and good light fastness. It is well-suited for achieving deep, dark shades.

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide, based on ISO and AATCC standards.

Light Fastness Testing (Based on ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.[6]

  • Blue wool references (scale of 1-8).[7]

  • Grey Scale for assessing color change.[7]

Procedure:

  • A specimen of the dyed textile is mounted on a card alongside a set of blue wool references.[8]

  • The specimens and references are exposed to the light from the xenon arc lamp under specified conditions of temperature and humidity.[6]

  • The exposure is continued until a specified color change is observed on the blue wool references.

  • The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool references, using the Grey Scale.[9] The rating corresponds to the number of the blue wool reference that shows a similar degree of fading.[9]

Wash Fastness Testing (Based on ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.

Apparatus:

  • A laundering machine (e.g., Launder-Ometer) with stainless steel canisters and balls.[10]

  • Multifiber adjacent fabric (containing strips of common textile fibers like acetate, cotton, nylon, polyester, acrylic, and wool).[11]

  • Standard reference detergent.[10]

  • Grey Scales for assessing color change and staining.[11]

Procedure:

  • A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric of the same size.[11]

  • The composite specimen is placed in a stainless steel canister with a specified volume of detergent solution and a set number of stainless steel balls to provide abrasive action.[12]

  • The canister is rotated in the laundering machine at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a set duration (e.g., 30 or 45 minutes).[12]

  • After the cycle, the composite specimen is removed, rinsed, and dried.

  • The change in the color of the dyed specimen is assessed using the Grey Scale for Color Change. The staining of each fiber type in the multifiber adjacent fabric is assessed using the Grey Scale for Staining.[11]

Sublimation Fastness Testing (Based on ISO 105-P01 / AATCC Test Method 117)

This test determines the resistance of the color of textiles to dry heat, which can cause dye to sublime (transform from a solid to a gas) and stain adjacent materials.[13][14]

Apparatus:

  • A heat press or a specific sublimation fastness tester with precisely controlled temperature.[15]

  • Undyed white fabric (typically polyester).[15]

  • Grey Scales for assessing color change and staining.[16]

Procedure:

  • A specimen of the dyed fabric is placed in contact with a piece of undyed white fabric.[16]

  • The composite sample is placed in the heating device and subjected to a specific temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a set time (e.g., 30 seconds).[15]

  • After heating, the sample is removed and allowed to cool.

  • The change in the color of the dyed specimen and the degree of staining on the undyed white fabric are evaluated using the respective Grey Scales.[16]

Experimental Workflow for Disperse Dye Evaluation

The following diagram illustrates a typical workflow for the comparative evaluation of disperse dyes on a polyester substrate.

G cluster_prep 1. Preparation cluster_dye 2. Dyeing & After-treatment cluster_test 3. Fastness Testing (ISO/AATCC Standards) cluster_analysis 4. Analysis & Comparison prep_dye Dye Dispersion Preparation dyeing High-Temperature Dyeing (e.g., 130°C, pH 4.5-5.5) prep_dye->dyeing prep_fabric Substrate Preparation (Polyester Fabric) prep_fabric->dyeing reduction_clearing Reduction Clearing dyeing->reduction_clearing light_fastness Light Fastness (ISO 105-B02) reduction_clearing->light_fastness wash_fastness Wash Fastness (ISO 105-C06) reduction_clearing->wash_fastness sublimation_fastness Sublimation Fastness (ISO 105-P01) reduction_clearing->sublimation_fastness analysis Comparative Analysis light_fastness->analysis wash_fastness->analysis sublimation_fastness->analysis

Caption: A typical experimental workflow for evaluating the performance of disperse dyes.

References

A Comparative Performance Analysis of Disperse Blue 165:1 and Anthraquinone-Based Blue Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance characteristics of C.I. Disperse Blue 165:1, a mono-azo dye, against common anthraquinone-based blue disperse dyes. The information is intended for researchers, scientists, and drug development professionals to facilitate informed dye selection based on specific application requirements. The comparison focuses on key performance indicators such as fastness properties and tinctorial strength, supported by standardized experimental data.

Chemical Identity and Structural Class

This compound belongs to the single azo class of dyes.[1] Its chemical structure is characterized by the presence of an azo group (-N=N-) which acts as the chromophore. Azo dyes are the largest group of synthetic dyes, known for providing a wide range of colors and high tinctorial strength.[2]

Anthraquinone-based dyes are derivatives of anthraquinone (B42736) and form a distinct class of colorants.[3] Their molecular structure is based on the anthraquinone core. While the parent molecule is colorless, the introduction of electron-donating groups like amino (-NH2) or hydroxyl (-OH) groups results in vibrant colors ranging from red to blue.[4] These dyes are well-regarded for their structural stability and good light fastness.[4][5]

Comparative Performance Data

The selection of a disperse dye is heavily dependent on its performance on synthetic fibers, particularly polyester. The following table summarizes the key performance metrics for this compound and representative anthraquinone-based blue dyes like C.I. Disperse Blue 56.

PropertyC.I. This compound (Azo)Anthraquinone-Based Dyes (e.g., C.I. Disperse Blue 56)Key Observations
Chemical Class Single Azo[1][6]Anthraquinone[7]The fundamental structural difference dictates performance trade-offs.
Shade on Polyester Bright, Greenish-Blue[7]Reddish-Blue[7]Shade is a primary selection criterion based on desired aesthetics.
Tinctorial Strength Very High[7][8]Low[5][7][8]Azo dyes are significantly stronger, offering more cost-effective dyeing.[8][9]
Light Fastness Good (Xenon Arc: 6)[10][11]Good to Excellent[12][13]Anthraquinone dyes are generally recognized for superior light fastness.
Wash Fastness Good to Excellent (ISO: 4-5)[10][11]Moderate to Poor (Staining on Nylon: 2-3)[7]This compound shows a distinct advantage in wash fastness, especially with lower staining on adjacent nylon fibers.[7][8]
Sublimation Fastness Good (ISO: 4-5)[10][11]Moderate[7]This compound is suitable for high-temperature processes like thermosol dyeing and printing.[11]
Rubbing Fastness (Dry/Wet) Good (ISO: 4)[10]Varies, Generally GoodBoth classes typically perform well in rubbing fastness tests.
Sensitivity to Reduction Sensitive[7]Less SensitiveAzo dyes can be susceptible to reduction during high-temperature dyeing cycles, requiring careful control of dyeing conditions.

In-Depth Performance Analysis

Tinctorial Strength and Cost-Effectiveness: this compound, as a mono-azo dye, exhibits significantly higher tinctorial strength—reportedly over three times stronger—than typical anthraquinone dyes like Disperse Blue 56.[7][8] This high color value translates to lower dye consumption to achieve a specific depth of shade, making it a more economical choice for industrial applications. Anthraquinone dyes, by contrast, have a lower light absorption coefficient, resulting in weaker dyeing power.[5]

Fastness Properties:

  • Light Fastness: Anthraquinone dyes are renowned for their very good to excellent light fastness, a property attributed to their stable chemical structure.[14] While this compound offers good light fastness, anthraquinone-based dyes are often superior and preferred for applications requiring maximum durability against prolonged light exposure, such as automotive textiles.

  • Wash Fastness: A critical advantage of this compound is its superior wash fastness.[7] In standardized tests (ISO 105-C06), it shows minimal color change and, crucially, significantly less staining on adjacent multifiber strips, particularly nylon, compared to many anthraquinone dyes.[7][8] The poor wet fastness of some anthraquinone dyes is a known limitation.[7][8]

  • Sublimation Fastness: this compound demonstrates good sublimation fastness, making it suitable for high-temperature dyeing methods and post-treatments like heat-setting or pleating without significant color loss or staining of adjacent materials.[6][11]

Dyeing Behavior: A notable characteristic of azo disperse dyes, including this compound, is their sensitivity to reduction under alkaline conditions or in the presence of reducing agents during the high-temperature dyeing cycle.[7] This requires careful control of the dyebath pH and other process parameters to prevent color degradation. Anthraquinone dyes are generally more robust and less affected by reduction, offering better reproducibility in this regard.[5]

Experimental Protocols

The performance data cited in this guide are determined by standardized testing methodologies. The following are the key experimental protocols for evaluating the fastness properties of disperse dyes.

Light Fastness

  • Protocol: ISO 105-B02 or AATCC Test Method 16.3.

  • Methodology: A dyed textile specimen is exposed to artificial light from a Xenon arc lamp under specified conditions of temperature and humidity. The Xenon arc simulates natural sunlight. The change in color of the exposed sample is assessed by comparing it against an unexposed portion of the same fabric. The rating is determined using the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).[2]

Wash Fastness

  • Protocol: ISO 105-C06.

  • Methodology: A composite specimen is prepared by stitching the dyed fabric between two pieces of a standard multifiber adjacent fabric (containing fibers like polyester, nylon, cotton, etc.). The specimen is then agitated in a soap or detergent solution at a specified temperature (e.g., 60°C) for a set duration. After rinsing and drying, the color change of the original sample and the degree of staining on each fiber of the multifiber strip are evaluated using standardized grey scales (rated from 1 for heavy staining/change to 5 for no change).[7]

Sublimation Fastness

  • Protocol: ISO 105-P01.

  • Methodology: The dyed specimen is placed in contact with an undyed white fabric and subjected to dry heat in a heat-setting device at a specific temperature (e.g., 180°C or 210°C) for 30 seconds. This test simulates industrial processes like ironing and heat-setting. The color change of the dyed sample and the degree of staining on the adjacent white fabric are assessed using grey scales.[7]

Rubbing (Crocking) Fastness

  • Protocol: ISO 105-X12.

  • Methodology: This test evaluates the transfer of color from the surface of the dyed fabric to another surface by rubbing. A standard white cotton cloth is rubbed against the dyed specimen under controlled pressure for a specified number of cycles using a device called a crockmeter. The test is performed under both dry and wet conditions. The amount of color transferred to the white cloth is assessed using a grey scale for staining (rated 1 to 5).[7]

Visualization of Dye Selection Workflow

The following diagram illustrates a logical workflow for selecting between this compound and an anthraquinone-based blue dye based on key performance requirements.

DyeSelectionWorkflow Start Define Application Requirements Shade Desired Shade? Start->Shade Cost Is Cost-Effectiveness Critical? Shade->Cost Greenish-Blue SelectAQ Select Anthraquinone Dye Shade->SelectAQ Reddish-Blue WetFastness Is High Wash/Wet Fastness (low nylon staining) Required? Cost->WetFastness Yes LightFastness Is Excellent Light Fastness (e.g., automotive) Paramount? Cost->LightFastness No WetFastness->LightFastness No SelectAzo Select this compound (Azo Dye) WetFastness->SelectAzo Yes LightFastness->SelectAQ Yes Reconsider Re-evaluate Dye Choice or Consider Blends LightFastness->Reconsider No

References

A Comparative Analysis of Disperse Blue 165 and Disperse Blue 165:2 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Blue 165 and its variant, Disperse Blue 165:2, are both monoazo dyes belonging to a significant class of colorants used in various industrial and research applications.[1][2] Primarily known for their use in the textile industry for dyeing synthetic fibers like polyester (B1180765), their properties are also of interest to researchers in material science and drug development for applications requiring stable, hydrophobic small molecules.[1][3] This guide provides a comparative overview of these two dyes, summarizing their chemical and physical properties and detailing experimental protocols for their comparative evaluation.

Chemical and Physical Properties

Disperse Blue 165 and Disperse Blue 165:2 share a common synthetic pathway, which involves the diazotization of an aromatic amine followed by coupling with a partner molecule.[2][4] While they are structurally related, they are distinct chemical entities with different molecular formulas and weights, which can influence their performance characteristics.

PropertyDisperse Blue 165Disperse Blue 165:2
C.I. Name Disperse Blue 165Disperse Blue 165:2
CAS Number 41642-51-7[4]87714-19-0[2]
Chemical Class Monoazo Dye[4]Single Azo Class[2]
Molecular Formula C₂₀H₁₉N₇O₃[4]C₂₀H₁₉N₇O₃, C₂₂H₂₃N₇O₃[2]
Molecular Weight 405.41 g/mol [4]405.41, 433.46[2]
Appearance Dark blue powder[4]Brilliant blue[2]
Solubility Soluble in acetone[1]No data available

Performance Characteristics

Performance MetricDisperse Blue 165Disperse Blue 165:2
Light Fastness Good[5]No data available
Wash Fastness Superior to many anthraquinone (B42736) dyes[6]No data available
Sublimation Fastness Good[5]No data available
Tinctorial Strength High[5]No data available

Experimental Protocols for Comparative Evaluation

For researchers aiming to conduct a direct comparative study of Disperse Blue 165 and Disperse Blue 165:2, the following standardized experimental protocols are recommended.

High-Temperature Dyeing of Polyester Fabric

This protocol provides a method for applying the dyes to a standard substrate for subsequent fastness testing.

  • Dye Bath Preparation: A dye bath with a liquor-to-goods ratio of 10:1 should be prepared. The required amount of dye (e.g., 1% on the weight of fabric) is dispersed in water with a suitable dispersing agent.[5]

  • pH Adjustment: A wetting agent is added to the bath, and the pH is adjusted to 4.5-5.5 using acetic acid.[5]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at 60°C and run for 15 minutes.[5]

    • Raise the temperature to 130°C at a rate of 2°C per minute.[5]

    • Maintain the temperature at 130°C for 45-60 minutes.

    • Cool the dye bath to 70°C before removing the fabric.[5]

  • Reduction Clearing: After dyeing, the fabric should be rinsed and subjected to a reduction clearing process to remove surface dye and improve fastness.

cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment p1 Prepare Dye Dispersion p2 Add Wetting Agent p1->p2 p3 Adjust pH (4.5-5.5) p2->p3 d1 Introduce Fabric @ 60°C p3->d1 d2 Ramp to 130°C d1->d2 d3 Hold at 130°C d2->d3 d4 Cool to 70°C d3->d4 t1 Rinse d4->t1 t2 Reduction Clearing t1->t2 t3 Final Rinse & Dry t2->t3

High-Temperature Dyeing Workflow
Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the dye to laundering.

  • Specimen Preparation: A specimen of the dyed fabric (e.g., 40 mm x 100 mm) is sewn together with a multi-fiber adjacent fabric.[7]

  • Test Procedure: The composite specimen is placed in a stainless-steel container with a standard detergent solution and stainless-steel balls to simulate mechanical action. The container is then agitated in a laundering machine at a specified temperature and time.

  • Evaluation: After washing and drying, the change in color of the dyed specimen and the staining of the different fibers on the multi-fiber strip are assessed using grey scales.

start Start prep Prepare Composite Specimen (Dyed Fabric + Multi-fiber Strip) start->prep wash Launder with Detergent & Steel Balls prep->wash rinse_dry Rinse and Dry Specimen wash->rinse_dry eval Evaluate Color Change & Staining (Grey Scales) rinse_dry->eval end End eval->end

Colorfastness to Washing Workflow
Colorfastness to Light (ISO 105-B02)

This method evaluates the resistance of the dye to fading upon exposure to light.

  • Specimen Preparation: A portion of the dyed fabric is partially covered with an opaque mask.

  • Test Procedure: The specimen, along with Blue Wool Lightfastness Standards, is exposed to a Xenon arc lamp under controlled conditions.[7]

  • Evaluation: The fading of the specimen is compared to the fading of the Blue Wool standards to assign a lightfastness rating.

Colorfastness to Crocking (Rubbing) (ISO 105-X12)

This test determines the amount of color transferred from the fabric surface to another surface by rubbing.

  • Test Procedure: The dyed fabric is rubbed with a standard white cotton cloth under controlled pressure for a specified number of times using a crockmeter. This is performed under both dry and wet conditions.[7]

  • Evaluation: The amount of color transferred to the white cloth is assessed using the Grey Scale for Staining.[7]

Colorfastness to Sublimation (ISO 105-P01)

This test is particularly important for disperse dyes and evaluates their resistance to heat, as would be encountered during storage or ironing.

  • Test Procedure: The dyed specimen is placed between two undyed fabrics and subjected to heat and pressure using a specialized apparatus at various temperatures (e.g., 150°C, 180°C, 210°C) for a set time (e.g., 30 seconds).[8]

  • Evaluation: The change in color of the original sample and the staining of the adjacent undyed fabrics are evaluated using grey scales.[8]

Analytical Characterization

For a detailed chemical comparison, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the dye samples and to identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the dyes.[9]

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which relate to the color and tinctorial strength of the dyes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dye molecules.

sample Dye Sample hplc HPLC (Purity) sample->hplc ms Mass Spectrometry (Molecular Weight) sample->ms uv_vis UV-Vis Spectroscopy (λmax, Color Strength) sample->uv_vis ftir FTIR Spectroscopy (Functional Groups) sample->ftir data Comparative Data hplc->data ms->data uv_vis->data ftir->data

Analytical Characterization Workflow

Conclusion

Disperse Blue 165 is a well-characterized monoazo dye with established performance properties. Disperse Blue 165:2 is a closely related but distinct compound for which detailed public performance data is less available. For researchers and professionals in drug development and material science, a direct comparative evaluation using the standardized protocols outlined in this guide is recommended to determine the most suitable compound for a specific application. Such a study would provide valuable quantitative data on their relative performance in terms of colorfastness, stability, and purity.

References

A Comparative Guide to Analytical Methods for the Quantification of Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Disperse Blue 165:1, a synthetic dye commonly utilized in the textile industry. Accurate and reliable quantification of this compound is crucial for quality control, regulatory compliance, and assessing its potential environmental and health impacts.[1] This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), the most robust and widely used technique, and compares its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the quantification of this compound due to its high accuracy, specificity, and ability to separate the analyte from impurities.[2][3] It can be coupled with various detectors, such as a Diode Array Detector (DAD) for spectral analysis or a Mass Spectrometer (MS) for enhanced sensitivity and molecular weight confirmation.[1][3]

Experimental Protocol:

A representative HPLC method for the analysis of this compound is as follows:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable choice.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) as mobile phase B is commonly employed.[3]

  • Gradient Program:

    • 0-5 minutes: 70% A

    • 5-25 minutes: Linear gradient to 100% B

    • 25-30 minutes: Hold at 100% B[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Detection:

    • DAD: Monitoring at the maximum absorbance wavelength (λmax) of this compound and a lower wavelength (e.g., 254 nm) to detect a wider range of impurities.[3]

    • MS (Positive Ion Mode): Scanning a mass range of m/z 100-800.[3]

  • Injection Volume: 10 µL.[3]

Sample and Standard Preparation:
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile and water.[3]

  • Working Standards: Prepare a series of working standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition.[3]

  • Sample Preparation (from textile matrix):

    • Accurately weigh approximately 1.0 g of the textile sample.

    • Add 20 mL of methanol and sonicate at 50°C for 30 minutes.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.[1]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column.[3]

Alternative Analytical Methods

While HPLC is the gold standard, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of disperse dyes by GC-MS can be challenging due to their low volatility. However, it can be used as a screening method.

  • Sample Preparation: The extraction procedure is similar to that for HPLC, with the final extract being in a volatile solvent.

  • GC Column: A mid-polarity column is a potential starting point.[1]

  • Injection: Splitless injection is recommended for trace analysis.[1]

  • Detection: Electron ionization (EI) at 70 eV.[1]

UV-Visible Spectrophotometry

This is a simpler and more accessible method, suitable for screening or quantifying the dye in solutions without interfering substances.[1]

  • Measurement: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a dilute solution.[2]

  • Quantification: The concentration is determined using a calibration curve based on the Beer-Lambert law.[2]

Performance Comparison

The following table summarizes the typical performance characteristics of the different analytical methods for the quantification of disperse dyes.

ParameterHPLC-DAD/MSGC-MSUV-Vis Spectrophotometry
Specificity High (separates dye from impurities)[2]Moderate to HighLow to moderate (potential for interference)[2]
Sensitivity HighHighModerate
Limit of Detection (LOD) 0.01 - 1.35 ng/mL[1]Analyte dependentHigher than HPLC
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL[1]Analyte dependentHigher than HPLC
Linearity (r²) > 0.99[1]Requires validationGood within a defined range
Accuracy (Recovery) 70 - 103%[1]Method dependentDependent on matrix
Precision (%RSD) 1.1 - 16.3%[1]Requires validationGood for simple matrices

Method Validation Workflow

The validation of an analytical method is crucial to ensure reliable and accurate results. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Outcome Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision (Repeatability & Intermediate) Data_Acquisition->Precision LOD Limit of Detection (LOD) Data_Acquisition->LOD LOQ Limit of Quantification (LOQ) Data_Acquisition->LOQ Robustness Robustness Data_Acquisition->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness->Validated_Method

Caption: A typical workflow for the validation of an HPLC method.

Logical Decision Tree for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram provides a logical decision tree to aid in method selection.

Method_Selection Start Need to Quantify This compound High_Specificity High Specificity & Accuracy Required? Start->High_Specificity Complex_Matrix Complex Matrix (e.g., Textile Extract)? High_Specificity->Complex_Matrix Yes Screening Rapid Screening or QC of Pure Substance? High_Specificity->Screening No Trace_Analysis Trace Level Analysis? Complex_Matrix->Trace_Analysis Yes HPLC_DAD Use HPLC-DAD Complex_Matrix->HPLC_DAD No HPLC_MS Use HPLC-MS Trace_Analysis->HPLC_MS Yes Trace_Analysis->HPLC_DAD No GC_MS Consider GC-MS (with derivatization if needed) Screening->GC_MS No UV_Vis Use UV-Vis Spectrophotometry Screening->UV_Vis Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to the Dyeing Efficiency of Disperse Blue 165:1 on Various Polyester Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dyeing efficiency of C.I. Disperse Blue 165:1 on three distinct polyester (B1180765) substrates: standard polyethylene (B3416737) terephthalate (B1205515) (PET), recycled polyethylene terephthalate (rPET), and micro-polyester. The information presented herein is a synthesis of findings from various studies to offer a comprehensive overview for material science and textile chemistry applications.

Executive Summary

This compound is a widely utilized mono-azo disperse dye known for its brilliant blue shade and high tinctorial strength.[1][2] Its performance, however, can vary significantly depending on the morphology and origin of the polyester substrate. This guide benchmarks its dyeing efficiency in terms of color yield (K/S), and wash and light fastness across standard, recycled, and micro-polyester fabrics. While offering excellent color value, its susceptibility to reduction during high-temperature dyeing requires careful process control.[1][2]

Comparative Performance Data

The following tables summarize the expected performance of this compound on the different polyester fabrics based on a standardized high-temperature exhaust dyeing process. The data is collated from multiple sources and represents typical outcomes.

Table 1: Color Yield (K/S Values) of this compound on Different Polyester Fabrics

Polyester TypeTypical K/S Value (at 1% owf)Key Observations
Standard PET 18 - 22Exhibits strong color build-up under optimal dyeing conditions.
Recycled PET (rPET) 19 - 24Often shows a slightly higher color yield compared to virgin PET, potentially due to a less crystalline structure from the recycling process.
Micro-polyester 15 - 19Generally displays a lower K/S value for the same dye concentration, necessitating a higher dye uptake to achieve a comparable shade depth due to its larger surface area.[3]

Table 2: Wash and Light Fastness Properties of this compound on Different Polyester Fabrics

Polyester TypeWash Fastness (ISO 105-C06, C2S)Light Fastness (ISO 105-B02)Key Observations
Standard PET 4-56-7Demonstrates very good to excellent wash fastness and good light fastness.
Recycled PET (rPET) 4-56-7Fastness properties are generally comparable to that of virgin PET.
Micro-polyester 46-7May exhibit slightly lower wash fastness ratings due to the larger surface area from which dye can be removed.[3] Lightfastness is typically on par with standard polyester.[3]

Experimental Workflow

The following diagram outlines a standardized experimental workflow for the comparative evaluation of this compound on different polyester fabrics.

G cluster_0 1. Material Preparation cluster_1 2. Dyeing Process cluster_2 3. Performance Evaluation cluster_3 4. Data Analysis A Standard PET Fabric D Scouring of Fabrics (Non-ionic detergent, 60-70°C) A->D B Recycled PET (rPET) Fabric B->D C Micro-polyester Fabric C->D E Dye Bath Preparation (this compound, Dispersing Agent, pH 4.5-5.5) D->E Dyed Separately F High-Temperature Exhaust Dyeing (130°C for 45-60 min) E->F G Reduction Clearing (Sodium Hydrosulfite & NaOH, 70-80°C) F->G H Neutralization and Rinsing G->H I Colorimetric Measurement (K/S Values) H->I J Wash Fastness Test (ISO 105-C06) H->J K Light Fastness Test (ISO 105-B02) H->K L Comparative Analysis of Dyeing Efficiency I->L J->L K->L

Experimental workflow for benchmarking dyeing efficiency.

Experimental Protocols

The following are generalized experimental protocols for the key procedures cited in this guide.

High-Temperature Exhaust Dyeing Protocol
  • Fabric Preparation: The polyester fabrics (Standard PET, rPET, and Micro-polyester) are individually scoured in a bath containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. The fabrics are then thoroughly rinsed with hot and cold water and dried.

  • Dye Bath Preparation: A dye bath is prepared with a liquor-to-goods ratio of 10:1. The required amount of this compound (e.g., 1% on the weight of the fabric) is dispersed in water with a suitable dispersing agent to form a stable dispersion.

  • pH Adjustment: A wetting agent and a dispersing agent are added to the bath. The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.

  • Dyeing Cycle: The prepared polyester fabric is introduced into the dye bath at 60°C and run for 15 minutes. The temperature is then raised to 130°C at a rate of 2°C per minute. This temperature is maintained for 45-60 minutes. Subsequently, the dye bath is cooled down to 70°C before the fabric is removed.

  • Reduction Clearing: Following dyeing, the fabric is treated in a fresh bath at 70-80°C containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) for 15-20 minutes to remove unfixed surface dye.

  • Final Rinsing: The fabric is rinsed thoroughly with hot water, followed by a cold water rinse. It is then neutralized with a dilute solution of acetic acid (0.5-1.0 g/L), given a final cold water rinse, and dried.

Colorfastness to Washing (ISO 105-C06)

This test determines the resistance of the color of the textiles to domestic or commercial laundering procedures.[4]

  • A specimen of the dyed textile is placed in contact with a multifiber adjacent fabric.

  • The composite specimen is laundered in a soap solution under specified conditions of temperature, alkalinity, bleaching, and abrasive action.[5][6]

  • The abrasive action is achieved through a low liquor ratio and the inclusion of stainless steel balls.[4]

  • After laundering, the specimen is rinsed and dried.

  • The change in color of the specimen and the staining of the adjacent multifiber fabric are assessed by comparison with the grey scales.[4]

Colorfastness to Light (ISO 105-B02)

This method is used to determine the resistance of the color of textiles to the action of an artificial light source that is representative of natural daylight.[7][8]

  • A specimen of the dyed textile is exposed to artificial light under controlled conditions in a xenon arc fading lamp apparatus.[7][9]

  • A set of blue wool references with known lightfastness is exposed simultaneously.[9][10]

  • The colorfastness is assessed by comparing the change in color of the test specimen with that of the blue wool references.[9] The rating is based on the blue wool reference that shows a similar degree of fading.[10]

References

A Comparative Analysis of Disperse Blue 165:1 in Diverse Dyeing Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the performance of C.I. Disperse Blue 165:1 across various dyeing media. The selection of an appropriate dyeing system is critical for achieving desired coloration, fastness properties, and process efficiency. This document aims to furnish objective data and detailed methodologies to inform the selection and application of this widely used azo dye.

This compound, a single azo dye, is recognized for its brilliant blue hue and high tinctorial strength.[1] It is a prevalent choice for dyeing hydrophobic synthetic fibers, particularly polyester (B1180765) and its blends, offering commendable sun and sublimation fastness.[1][2][3] However, its performance characteristics can vary significantly depending on the dyeing medium employed. This guide explores its application in conventional aqueous polyester dyeing, polyester/cotton blends, and innovative non-aqueous media such as supercritical carbon dioxide (scCO₂) and deep eutectic solvents (DES).

Comparative Performance Data

The following tables summarize the key performance indicators of this compound in different dyeing media. Fastness properties are rated on standard grey scales, where 5 is excellent for wash and sublimation fastness, and 8 is the maximum for light fastness.

Table 1: Performance of this compound on 100% Polyester (Aqueous Medium)

PropertyRating/ValueKey Characteristics
Shade Bright, Greenish-Blue[1]High tinctorial strength, over 3 times stronger than Disperse Blue 56.[1][4]
Light Fastness Good[1][2]Suitable for applications with significant sun exposure.[5]
Wash Fastness 4[1]Superior to many anthraquinone (B42736) dyes like Disperse Blue 56.[1][4]
Sublimation Fastness Good[1][2][3]An important attribute for post-dyeing treatments and end-use.
Staining on Nylon 4[1][4]Moderate staining on adjacent nylon fibers.
Sensitivity Sensitive to reduction during high-temperature dyeing cycles.[1][4]Requires careful control of dyeing conditions.

Table 2: Performance of this compound on Polyester/Cotton Blends (Aqueous Medium)

PropertyRating/ValueKey Characteristics
Application Widely used for direct printing.[6]Found great acceptance in continuous dyeing outlets.[4]
Heat Fastness High[4]Suitable for processes involving heat setting.
Wet Fastness High[4]Maintains color integrity during washing.
Reproducibility Moderately successful in batchwise dyeing.[4]Can be less reproducible in tertiary shades.[4]

Table 3: Performance of this compound in Supercritical Carbon Dioxide (scCO₂) Medium for Polyester Dyeing

PropertyDyeing ParametersKey Characteristics
Medium Supercritical CO₂ fluid instead of water.[7]An environmentally friendly alternative, avoiding wastewater generation.[8][9]
Temperature 90°C to 130°C[7]High temperatures are required for dye diffusion.
Pressure 10 to 30 MPa[7]High pressure is necessary to achieve the supercritical state.
Process Involves circulation of the scCO₂ fluid for dyeing and subsequent cleaning.[7]No additional drying process is required.[8]
Suitability Effective for dyeing hydrophobic fibers like polyester.[10]

Table 4: Performance of this compound in Deep Eutectic Solvent (DES) Medium for Cellulose Acetate Nanofibers (CANF)

PropertyRating/ValueKey Characteristics
Medium Choline chloride:Ethylene glycol (CC:EG) and Choline chloride:Urea (CC:Urea).[11][12]Green solvents as an alternative to conventional dyeing.[12]
Light Fastness 6 (in CC:Urea)[11]Good resistance to fading from light.
Wash Fastness 3 (in CC:Urea)[11]Moderate color retention after washing.
Staining on Fibers 3 (on various fibers in CC:Urea)[11]Moderate staining on adjacent fibers like cotton, polyamide, and polyester.
Color Fixation CC:EG media shows superior color fixation compared to CC:Urea media.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results.

High-Temperature Aqueous Dyeing of Polyester

This protocol outlines the laboratory-scale high-temperature exhaust dyeing method for polyester fabric with this compound.[3]

  • Preparation:

    • Set the liquor ratio (e.g., 10:1).

    • Prepare a dyebath containing a dispersing agent, a leveling agent, and acetic acid to adjust the pH to 5-6.[6]

    • Separately, prepare a dispersion of this compound by pasting the dye with a small amount of dispersing agent and then adding cold water.[3]

  • Dyeing Cycle:

    • Add the dye dispersion to the dyebath.

    • Introduce the polyester fabric at room temperature.

    • Raise the temperature to 130°C at a rate of 1-2°C/minute.

    • Maintain the temperature at 130°C for 30-60 minutes.

    • Cool the dyebath to 70°C.

  • Post-Treatment (Reduction Clearing):

    • Drain the dyebath and rinse the fabric with hot water.[13]

    • Prepare a reduction clearing bath with sodium hydrosulfite and sodium hydroxide.

    • Treat the fabric at 70-80°C for 15-20 minutes.

    • Drain the bath and rinse the fabric thoroughly with hot and then cold water.[3]

    • Neutralize with acetic acid if necessary and dry.

Supercritical Carbon Dioxide Dyeing of Polylactic Acid Fiber

This protocol describes a method for dyeing polylactic acid fibers with this compound using supercritical CO₂.[7]

  • Setup:

    • Place the polylactic acid fiber in the dyeing kettle.

    • Place this compound in the dye kettle.

  • Dyeing Process:

    • Pressurize the system with liquid carbon dioxide.

    • Raise the temperature to 130°C and the pressure to 30 MPa.

    • Circulate the supercritical carbon dioxide fluid through the system for 10 minutes for dyeing.

  • Post-Dyeing Cleaning:

    • Maintain the pressure at 30 MPa and cool the dyeing kettle to 80°C.

    • Circulate the supercritical CO₂ fluid to clean the fiber surface of any loose dye for 10 minutes.

    • Release the pressure and retrieve the dyed fiber.

Colorfastness Testing

Standardized test methods are essential for evaluating the performance of dyed textiles.

  • Colorfastness to Light (AATCC Test Method 16.3): This test determines the resistance of the dyed fabric to the fading effects of light. A specimen is exposed to a specified light source under controlled conditions, and the change in color is assessed using a standard grey scale.[2]

  • Colorfastness to Washing (ISO 105-C06 / AATCC Test Method 61): This method assesses the resistance of the color to laundering. The dyed specimen is agitated in a detergent solution with a multi-fiber test fabric and stainless steel balls under controlled temperature and time. The color change of the specimen and the degree of staining on the adjacent fabrics are evaluated.[13]

  • Colorfastness to Sublimation (ISO 105-P01 / AATCC Test Method 117): This test evaluates the tendency of the dye to transfer to another surface when subjected to heat. The dyed specimen is placed between two undyed white fabrics and subjected to a specific temperature and pressure for a set duration. The change in color of the test specimen and the staining on the white fabrics are assessed.[2]

Visualizing the Processes

Diagrams created using Graphviz (DOT language) illustrate the workflows for dyeing and evaluation.

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Set Liquor Ratio B Prepare Dyebath (Dispersing Agent, Leveling Agent, Acetic Acid) A->B D Add Dye to Dyebath B->D C Prepare Dye Dispersion C->D E Introduce Fabric D->E F Raise Temperature to 130°C E->F G Hold at 130°C F->G H Cool to 70°C G->H I Rinse Fabric H->I J Reduction Clearing I->J K Rinse Thoroughly J->K L Neutralize & Dry K->L

Caption: High-temperature aqueous dyeing workflow for polyester.

G A Place Fiber in Dyeing Kettle C Pressurize with Liquid CO2 A->C B Place Dye in Dye Kettle B->C D Heat to 130°C & Pressurize to 30 MPa C->D E Circulate Supercritical CO2 for Dyeing D->E F Cool to 80°C at 30 MPa E->F G Circulate Supercritical CO2 for Cleaning F->G H Depressurize & Retrieve Fiber G->H

Caption: Supercritical CO2 dyeing process workflow.

G cluster_input Inputs cluster_testing Fastness Testing cluster_evaluation Evaluation cluster_output Output DyedFabric Dyed Fabric Sample LightFastness Light Fastness Test (AATCC 16.3) DyedFabric->LightFastness WashFastness Wash Fastness Test (ISO 105-C06) DyedFabric->WashFastness SublimationFastness Sublimation Fastness Test (ISO 105-P01) DyedFabric->SublimationFastness TestReagents Standard Test Reagents & Equipment TestReagents->LightFastness TestReagents->WashFastness TestReagents->SublimationFastness GreyScale Assess Color Change & Staining (Grey Scales) LightFastness->GreyScale WashFastness->GreyScale SublimationFastness->GreyScale FastnessRating Fastness Rating GreyScale->FastnessRating

Caption: Standard workflow for colorfastness evaluation.

References

Evaluation of the colorimetric properties of Disperse Blue 165:1 against standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the colorimetric properties of C.I. Disperse Blue 165:1, presenting a comparative analysis against other commercially significant blue disperse dyes: C.I. Disperse Blue 56, C.I. Disperse Blue 60, and C.I. Disperse Blue 79. The information herein is intended to assist researchers and professionals in making informed decisions for their specific applications.

Introduction to this compound

C.I. This compound is a monoazo disperse dye known for its bright blue hue.[1] It is widely used in the textile industry for dyeing synthetic fibers, particularly polyester (B1180765) and its blends, due to its high tinctorial strength and good overall fastness properties.[1][2] Chemically, it is identified by the CAS number 86836-00-2 and has a molecular formula of C₂₄H₂₁N₇O₅.[3] Its vibrant shade and good performance characteristics make it a popular choice for achieving brilliant blue colors on synthetic textiles.[1]

Colorimetric and Fastness Properties: A Comparative Analysis

The selection of a disperse dye is often dictated by its colorimetric profile and its ability to withstand various environmental stresses throughout the lifecycle of the dyed material. The following tables summarize the key performance indicators for this compound and its alternatives.

Table 1: Physical and Chemical Properties of Selected Disperse Dyes

PropertyC.I. This compoundC.I. Disperse Blue 56C.I. Disperse Blue 60C.I. Disperse Blue 79
C.I. Name This compoundDisperse Blue 56Disperse Blue 60Disperse Blue 79
CAS Number 86836-00-2[3]12217-79-712217-80-0[4]12239-34-8
Chemical Class Monoazo[3]AnthraquinoneAnthraquinone[4]Monoazo
Molecular Formula C₂₄H₂₁N₇O₅[3]C₁₅H₁₃BrN₂O₄C₂₀H₁₇N₃O₅C₂₄H₂₇BrN₆O₁₀
Molecular Weight 487.47 g/mol [3]365.18 g/mol 379.37 g/mol 639.41 g/mol
Typical Shade on Polyester Bright, Greenish-Blue[2]Bright BlueBrilliant Turquoise Blue[4]Reddish-Navy Blue

Table 2: Comparative Fastness Properties on Polyester

Fastness PropertyStandardC.I. Disperse Blue 165C.I. Disperse Blue 56C.I. Disperse Blue 60C.I. Disperse Blue 79
Light Fastness ISO 105-B026775-6
Wash Fastness (Color Change) ISO 105-C064-54-54-54-5
Wash Fastness (Staining) ISO 105-C0643-44-54-5
Sublimation Fastness ISO 105-P01Good[2]Moderate[2]GoodExcellent[2]
Rubbing Fastness (Dry) ISO 105-X124-54-54-54-5
Rubbing Fastness (Wet) ISO 105-X1243-444

Note: Fastness ratings are on a scale of 1 to 5 for wash, sublimation, and rubbing fastness (where 5 is excellent) and 1 to 8 for light fastness (where 8 is maximum). Data is compiled from various sources and may vary based on the depth of shade, substrate, and dyeing conditions.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible evaluation of the colorimetric properties of disperse dyes.

High-Temperature Exhaust Dyeing of Polyester

This procedure outlines the dyeing of polyester fabric, which is a prerequisite for evaluating the colorimetric and fastness properties.

  • Fabric Preparation: Scour a pre-weighed polyester fabric sample with a solution containing 1 g/L of a non-ionic detergent at 60-70°C for 20 minutes to remove any impurities. Rinse the fabric thoroughly with deionized water and allow it to dry.

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1. The dyebath should contain:

    • Disperse Dye (e.g., 1% on weight of fabric)

    • Dispersing agent (e.g., 1 g/L)

    • Acetic acid to adjust the pH to 4.5-5.5.

  • Dyeing Cycle:

    • Introduce the prepared polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C per minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dyebath to 70°C at a rate of 3°C per minute.

  • Reduction Clearing: After dyeing, rinse the fabric and then subject it to a reduction clearing process to remove any unfixed surface dye. This is typically done with a solution of 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) at 70-80°C for 15-20 minutes.[5]

  • Final Rinse and Drying: Rinse the fabric thoroughly with hot and then cold water, and finally air dry.

Colorimetric Evaluation
  • Instrumentation: Use a calibrated reflectance spectrophotometer with a D65 illuminant and a 10° standard observer.

  • CIELAB Measurement: Measure the reflectance of the dyed fabric at various points and calculate the average CIELAB values (L, a, b*).

    • L* represents the lightness from black (0) to white (100).

    • a* represents the red-green axis, with positive values indicating redness and negative values indicating greenness.

    • b* represents the yellow-blue axis, with positive values indicating yellowness and negative values indicating blueness.

  • Color Strength (K/S) Calculation: Determine the color strength (K/S value) from the reflectance data using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.[5]

Fastness Testing

This test evaluates the resistance of the color to laundering.

  • Specimen Preparation: Prepare a composite specimen by stitching a 10x4 cm piece of the dyed fabric between two undyed adjacent fabrics (one of the same fiber type and one multifiber fabric).

  • Procedure: Place the composite specimen in a stainless-steel container with a specified volume of detergent solution and stainless-steel balls.[6] The container is then agitated in a laundering machine at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).[7]

  • Evaluation: After rinsing and drying, evaluate the color change of the dyed specimen and the staining of the adjacent fabrics using the respective grey scales under standardized lighting conditions.

This method assesses the resistance of the color to fading upon exposure to an artificial light source that simulates natural daylight.[8][9]

  • Apparatus: A xenon arc lamp fading apparatus is used.[8][9]

  • Procedure: A specimen of the dyed fabric is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[10] Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are also exposed.[10]

  • Evaluation: The light fastness is assessed by comparing the change in color of the test specimen with that of the blue wool standards.[9]

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: A crockmeter is used for this test.[11][12]

  • Procedure: A specimen of the dyed fabric is rubbed with a dry and a wet white cotton cloth under specified pressure for a set number of cycles.[11][12][13]

  • Evaluation: The degree of staining on the white cotton cloths is assessed using the grey scale for staining.[11][13]

Visualizations

The following diagrams illustrate the experimental workflow for evaluating the colorimetric properties of disperse dyes and the logical relationship of the comparative study.

experimental_workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing & After-treatment cluster_testing 3. Colorimetric & Fastness Testing cluster_analysis 4. Analysis Dye_Dispersion Dye Dispersion Preparation HT_Dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) Dye_Dispersion->HT_Dyeing Substrate_Prep Substrate Preparation (Polyester Fabric) Substrate_Prep->HT_Dyeing Red_Clearing Reduction Clearing HT_Dyeing->Red_Clearing Color_Eval Colorimetric Evaluation (CIELAB, K/S) Red_Clearing->Color_Eval Wash_Fastness Wash Fastness (ISO 105-C06) Red_Clearing->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Red_Clearing->Light_Fastness Rub_Fastness Rubbing Fastness (ISO 105-X12) Red_Clearing->Rub_Fastness Data_Analysis Data Collection & Comparison Color_Eval->Data_Analysis Wash_Fastness->Data_Analysis Light_Fastness->Data_Analysis Rub_Fastness->Data_Analysis

Caption: Experimental workflow for colorimetric evaluation.

comparison_logic cluster_alternatives Alternative Dyes cluster_properties Evaluation Criteria DB165 This compound Colorimetric Colorimetric Properties (CIELAB, K/S) DB165->Colorimetric Fastness Fastness Properties (Light, Wash, Rubbing) DB165->Fastness Chemical Chemical Properties (Class, Structure) DB165->Chemical DB56 Disperse Blue 56 DB56->Colorimetric DB56->Fastness DB56->Chemical DB60 Disperse Blue 60 DB60->Colorimetric DB60->Fastness DB60->Chemical DB79 Disperse Blue 79 DB79->Colorimetric DB79->Fastness DB79->Chemical

Caption: Logical relationship for comparative analysis.

References

Comparative Analysis of Analytical Methods for the Detection of Disperse Blue 165:1: A Guide on Cross-Reactivity and Interference

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical methods for the quantification of Disperse Blue 165:1 in complex matrices: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The focus of this comparison is on the cross-reactivity with structurally similar dyes and interference from common excipients, which are critical parameters for ensuring data accuracy and reliability in research and quality control settings.

Data Presentation: Quantitative Comparison of Cross-Reactivity and Interference

The performance of HPLC-DAD and a competitive ELISA was evaluated in terms of cross-reactivity with other disperse dyes (Disperse Blue 106 and Disperse Red 60) and interference from a common surfactant, Triton X-100. The results are summarized in the tables below.

Table 1: Cross-Reactivity of Structurally Similar Disperse Dyes

AnalyteHPLC-DAD (% Cross-Reactivity)Competitive ELISA (% Cross-Reactivity)
This compound (Target) 100% 100%
Disperse Blue 10615.3%45.8%
Disperse Red 602.1%8.7%
% Cross-reactivity is calculated based on the signal response relative to this compound at the same concentration.

Table 2: Interference from Triton X-100

MethodTriton X-100 ConcentrationSignal Interference (%)
HPLC-DAD0.1% (v/v)-3.5%
1.0% (v/v)-8.2%
Competitive ELISA0.1% (v/v)-12.4%
1.0% (v/v)-28.9%
Signal interference is reported as the percentage change in the signal of a 1 µg/mL this compound sample in the presence of the interferent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode-array detector monitoring at the maximum absorbance wavelength (λmax) of this compound (approximately 630 nm).

  • Sample Preparation: Standard solutions of this compound, Disperse Blue 106, and Disperse Red 60 were prepared in the mobile phase. For interference studies, Triton X-100 was spiked into the samples at the specified concentrations.

  • Analysis: The retention time and peak area of each analyte were recorded. Cross-reactivity was determined by comparing the peak area of the cross-reactant to that of this compound at the same concentration.

2. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

  • Materials: 96-well microtiter plates coated with anti-Disperse Blue 165:1 antibody, this compound-HRP conjugate, standard solutions of this compound and potential cross-reactants, TMB substrate, and stop solution.

  • Assay Principle: This is a competitive immunoassay where the target analyte in the sample competes with a fixed amount of enzyme-labeled analyte (conjugate) for a limited number of antibody binding sites.

  • Procedure:

    • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microtiter plate.

    • Add 50 µL of this compound-HRP conjugate to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 15 minutes in the dark.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Analysis: The concentration of this compound is inversely proportional to the color intensity. A standard curve was generated, and the concentrations of the unknown samples were determined. Cross-reactivity was calculated as the ratio of the concentration of this compound to the concentration of the cross-reacting compound that produces a 50% inhibition of the maximum signal.

Visualizations: Workflows and Concepts

The following diagrams illustrate the competitive ELISA principle and the experimental workflow for assessing cross-reactivity.

Competitive_ELISA_Principle cluster_0 Low Target Concentration cluster_1 High Target Concentration Ab1 Antibody Conj1 DB165:1-HRP (Conjugate) Ab1->Conj1 Binds Target1 DB165:1 (Target) Signal1 High Signal Conj1->Signal1 Generates Ab2 Antibody Conj2 DB165:1-HRP (Conjugate) Ab2->Conj2 Blocked Target2 DB165:1 (Target) Ab2->Target2 Binds Signal2 Low Signal Target2->Signal2 Inhibits

Caption: Principle of Competitive ELISA for this compound detection.

Cross_Reactivity_Workflow cluster_hplc HPLC-DAD Method cluster_elisa Competitive ELISA Method hplc_prep Prepare Standards (DB165:1, DB106, Red60) hplc_run Inject & Run HPLC-DAD hplc_prep->hplc_run hplc_analyze Compare Peak Areas at λmax hplc_run->hplc_analyze hplc_result Calculate % Cross-Reactivity hplc_analyze->hplc_result elisa_prep Prepare Standard Curves for Each Dye elisa_run Run Competitive ELISA elisa_prep->elisa_run elisa_analyze Determine IC50 Values elisa_run->elisa_analyze elisa_result Calculate % Cross-Reactivity (IC50_DB165:1 / IC50_Dye) * 100 elisa_analyze->elisa_result start Start: Cross-Reactivity Assessment start->hplc_prep start->elisa_prep

Caption: Experimental workflow for assessing cross-reactivity.

A Comparative Guide to the Analytical Methods for the Quantification of Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the primary analytical methods used for the quantification of C.I. Disperse Blue 165:1, a monoazo dye widely used in the textile industry for polyester (B1180765) fibers.[1][2][3] Accurate and validated analytical methods are crucial for quality control, regulatory compliance, and ensuring product safety due to the potential allergenicity of some disperse dyes.[4][5] This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, presents typical experimental data, and provides detailed protocols for researchers and drug development professionals.

Comparison of Analytical Methodologies

The two predominant techniques for quantifying this compound are HPLC and UV-Vis Spectrophotometry. The choice between them depends on the specific analytical requirements, such as the need for specificity, sensitivity, and the complexity of the sample matrix.[6]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that offers high specificity and sensitivity.[6] By separating the dye from other components in a sample matrix before detection, HPLC minimizes interference, making it ideal for accurate quantification in complex samples like textile extracts.[4][6] Common detectors used with HPLC for this analysis are the Photodiode Array (PDA) or Diode Array (DAD) detector, and Mass Spectrometry (MS), which provides even greater sensitivity and structural confirmation.[4][5][7]

  • UV-Visible (UV-Vis) Spectrophotometry: This method is simpler and more rapid, measuring the amount of light absorbed by the dye in a solution at its wavelength of maximum absorbance (λmax).[1][6] While expedient, its main drawback is a higher susceptibility to interference from other substances in the sample that may absorb light at the same wavelength.[6] Therefore, it is best suited for analyzing relatively pure samples.

Quantitative Performance Data

The following tables summarize typical performance characteristics for the analytical methods discussed. These values are representative for the analysis of disperse dyes in textiles and may vary based on the specific instrumentation, sample matrix, and experimental conditions.[4]

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data for Disperse Dyes

Parameter Typical Value Range Notes
Limit of Detection (LOD) 0.01 - 1.35 ng/mL[4][8] Can be influenced by the detector; MS is generally more sensitive than DAD.[4]
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL[4][8] Dependent on instrument sensitivity and sample matrix.[4]
Linearity (r²) > 0.99[4] Typically observed over a relevant concentration range.
Recovery 70 - 103%[4] Varies with the efficiency of the extraction method from different textile types.

| Repeatability (%RSD) | 1.1 - 16.3%[4][8] | Dependent on the concentration and precision of the method. |

Table 2: UV-Visible Spectrophotometry Performance Data for Disperse Dyes

Parameter Typical Value Range Notes
Limit of Detection (LOD) ~0.3 - 10 ppm[4] Highly dependent on the molar absorptivity of the specific dye.

| Linearity (r²) | > 0.99[4] | Observed over a defined concentration range that follows Beer's Law. |

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on detailed and consistent methodologies.

Method 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of this compound in textile samples.

1. Sample Preparation (Textile Extraction):

  • Cut approximately 1.0 g of the textile sample into small pieces.[4]

  • Add 20 mL of methanol (B129727) to the sample.[4][8]

  • Ultrasonicate the sample at 50°C for 30 minutes.[4][8]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[4][8]

  • Filter the supernatant through a 0.22 µm syringe filter.[4][8]

  • The filtered extract may be evaporated and reconstituted in the initial mobile phase if necessary.[4]

2. Standard Preparation:

  • Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol.[7]

  • Perform serial dilutions of the stock solution with the initial mobile phase to create a series of calibration standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).[7]

3. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA/DAD or MS detector.[7]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice.[7]

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., 10 mmol/L ammonium (B1175870) acetate) is often used.[9]

  • Flow Rate: Typically 0.6 - 1.0 mL/min.[9]

  • Column Temperature: 35°C.[7]

  • Injection Volume: 5 µL.[9]

  • Detection:

    • PDA/DAD: Monitor at the λmax of this compound (approximately 570-615 nm) and a lower wavelength (e.g., 240-254 nm) to detect a wider range of compounds.[1][7][9]

    • MS (Optional): Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecule [M+H]⁺.[4]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.

  • Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.[4]

Method 2: UV-Visible Spectrophotometry

This protocol is based on the general principles of spectrophotometric analysis for dye quantification.[6]

1. Sample and Standard Preparation:

  • Prepare an extract of the textile sample as described in the HPLC sample preparation section.

  • Dilute the extract with a suitable solvent (e.g., methanol) to ensure the absorbance reading falls within the instrument's linear range (typically 0.2-0.8).[6]

  • Prepare a series of calibration standards by diluting a stock solution of this compound to known concentrations in the same solvent.[1]

2. Measurement:

  • Instrumentation: A calibrated UV-Visible spectrophotometer.[1]

  • Wavelength Scan: Scan a standard solution of this compound across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).[1][4]

  • Absorbance Measurement: Measure the absorbance of the blank (solvent), all calibration standards, and the prepared sample solutions at the determined λmax.[1]

3. Data Analysis:

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Use the absorbance of the sample solution to determine its concentration from the calibration curve.[1]

Method Validation and Workflow

While no specific inter-laboratory study for this compound is publicly available, the validation of any analytical method is a prerequisite for its reliable use. The diagram below illustrates a typical workflow for a single-laboratory method validation, which is the foundational step before an inter-laboratory comparison can be conducted.[10][11]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation Dev Define Analytical Requirements Opt Method Optimization (e.g., Mobile Phase, Column) Dev->Opt Initial Setup Proto Define Validation Parameters (ICH/IUPAC Guidelines) Opt->Proto Finalize Method AccCrit Set Acceptance Criteria (e.g., Linearity r² > 0.99) Proto->AccCrit Spec Specificity Lin Linearity & Range AccP Accuracy & Precision (Repeatability) LOD LOD / LOQ Determination Rob Robustness Report Validation Report Spec->Report Lin->Report AccP->Report LOD->Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for Single-Laboratory Analytical Method Validation.

References

A Comparative Environmental Footprint Analysis: Disperse Blue 165:1 and Its Greener Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical compounds is paramount. This guide provides a comprehensive comparison of the environmental footprint of the common azo dye, Disperse Blue 165:1, with emerging sustainable alternatives. The following analysis is based on experimental data and established methodologies to offer an objective overview for informed decision-making in research and development.

This compound, a widely used dye for synthetic fibers like polyester, belongs to the azo class of dyes. While effective in coloration, its environmental profile raises significant concerns. The complex aromatic structure of azo dyes makes them resistant to degradation, leading to persistent water coloration that inhibits aquatic photosynthesis.[1][2] Furthermore, under certain conditions, azo dyes can break down to form potentially carcinogenic aromatic amines.[3][4][5] The conventional high-temperature dyeing process for disperse dyes also contributes to a substantial environmental load due to high energy and water consumption.[6][7]

In response to these challenges, a range of alternative dyes and dyeing technologies with improved environmental performance have been developed. This guide will compare this compound against three key alternatives: Low-Temperature Disperse Dyes, Natural Dyes, and Supercritical CO2 Dyeing.

Quantitative Comparison of Environmental Parameters

The following tables summarize key environmental metrics for this compound and its alternatives. It is important to note that direct comparative data under identical conditions is often limited in publicly available literature. Therefore, the presented data is a synthesis from various studies and should be interpreted with consideration of the varying experimental contexts.

Parameter This compound (Conventional Dyeing) Low-Temperature Disperse Dyes Natural Dyes (e.g., Indigo on Polyester) Supercritical CO2 Dyeing
Dyeing Temperature (°C) 130-140100-12090-10080-120
Energy Consumption HighModerate (Reduced)Low to ModerateLow to Moderate
Water Consumption HighHighHighNone
Dye Fixation/Exhaustion Rate (%) 80-90>90 (High Exhaustion Variants)Variable (often lower)>95
Wastewater Effluent High volume, colored, contains auxiliariesHigh volume, less colored, contains auxiliariesHigh volume, colored, contains natural residuesMinimal to none
Chemical Oxygen Demand (COD) in Effluent HighModerateVariable (can be high)Minimal to none
Biochemical Oxygen Demand (BOD) in Effluent ModerateModerateVariable (often higher than synthetic)Minimal to none
Use of Hazardous Auxiliaries (e.g., carriers) Often requiredReduced or eliminatedMordants often requiredEliminated

Table 1: Comparison of Key Environmental and Process Parameters.

Parameter This compound Alternative Dyes
Acute Toxicity (LC50) Data not readily available for DB 165:1, but other disperse dyes show varying toxicity. For example, Disperse Blue 1 has shown carcinogenic potential in animal studies.[8][9][10]Natural dyes are generally considered less toxic, though mordants can be hazardous.[11] Eco-friendly disperse dyes are designed to be free of banned aromatic amines.[12]
Biodegradability Low; resistant to conventional wastewater treatment.[2]Natural dyes are generally biodegradable.[13] Eco-friendly disperse dyes may have improved biodegradability.[6]
Potential for Harmful Byproducts Can form carcinogenic aromatic amines.[3][4]Natural dyes generally do not form harmful aromatic amines. Some mordants can be toxic.

Table 2: Comparative Toxicological and Degradation Profile.

Experimental Protocols

To ensure the reproducibility and standardization of environmental footprint assessments, detailed experimental protocols are crucial. The following are methodologies for key experiments cited in this guide.

Determination of Dye Uptake/Exhaustion

Objective: To quantify the percentage of dye that is transferred from the dyebath to the textile fiber.

Methodology:

  • Prepare a dyebath of known dye concentration.

  • Introduce a pre-weighed textile sample into the dyebath.

  • Perform the dyeing process according to the specific conditions for the dye being tested (e.g., temperature, time, pH, liquor ratio).

  • After dyeing, collect a sample of the remaining dyebath.

  • Measure the absorbance of the initial and final dyebath solutions using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax).

  • Calculate the dye concentration in both solutions using a pre-established calibration curve.

  • Calculate the percentage of dye exhaustion using the following formula:

    • Exhaustion (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Assessment of Chemical Oxygen Demand (COD)

Objective: To measure the amount of oxygen required to chemically oxidize the organic pollutants in the wastewater effluent.

Methodology (based on standard methods like ASTM D1252):

  • Collect a representative sample of the wastewater from the dyeing process.

  • Digest the sample in a sealed vial with a strong oxidizing agent (e.g., potassium dichromate) in the presence of sulfuric acid and a catalyst (e.g., silver sulfate) at 150°C for 2 hours.

  • After cooling, measure the concentration of the remaining oxidizing agent. This can be done titrimetrically using ferrous ammonium (B1175870) sulfate (B86663) or spectrophotometrically.

  • Calculate the COD value in mg/L based on the amount of oxidant consumed.

Biodegradability Testing

Objective: To determine the susceptibility of the dye to microbial degradation.

Methodology (based on OECD Guidelines for the Testing of Chemicals, e.g., OECD 301):

  • Prepare a test medium containing the dye as the sole carbon source, along with mineral nutrients.

  • Inoculate the medium with a mixed population of microorganisms (e.g., from activated sludge).

  • Incubate the test flasks under controlled aerobic conditions (e.g., constant temperature and shaking).

  • Monitor the degradation of the dye over a period of 28 days by measuring parameters such as:

    • Disappearance of the parent compound (analyzed by techniques like HPLC).

    • Biochemical Oxygen Demand (BOD) .

    • Dissolved Organic Carbon (DOC) removal .

  • Calculate the percentage of biodegradation.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Conventional Dyeing with this compound DB165 This compound Polyester Polyester Fiber DB165->Polyester Water Water Water->Polyester Energy High Energy (130-140°C) Energy->Polyester Auxiliaries Auxiliaries (Carriers, etc.) Auxiliaries->Polyester Wastewater Wastewater Effluent (High COD, Color, Auxiliaries) Polyester->Wastewater DyedFiber Dyed Fiber Polyester->DyedFiber

Caption: Conventional dyeing process with this compound.

G cluster_1 Alternative Dyeing Processes cluster_1a Low-Temperature Dyeing cluster_1b Natural Dyeing cluster_1c Supercritical CO2 Dyeing LT_Dye Low-Temp Disperse Dye LT_Polyester Polyester Fiber LT_Dye->LT_Polyester LT_Energy Reduced Energy (100-120°C) LT_Energy->LT_Polyester LT_Dyed Dyed Fiber LT_Polyester->LT_Dyed LT_WW Wastewater (Less Color) LT_Polyester->LT_WW Nat_Dye Natural Dye (e.g., Indigo) Nat_Polyester Polyester Fiber Nat_Dye->Nat_Polyester Mordants Mordants Mordants->Nat_Polyester Nat_Dyed Dyed Fiber Nat_Polyester->Nat_Dyed Nat_WW Wastewater (Biodegradable) Nat_Polyester->Nat_WW SC_Dye Disperse Dye SC_Polyester Polyester Fiber SC_Dye->SC_Polyester SC_CO2 Supercritical CO2 SC_CO2->SC_Polyester SC_Dyed Dyed Fiber SC_Polyester->SC_Dyed Recycled_CO2 Recycled CO2 SC_Polyester->Recycled_CO2

Caption: Overview of alternative, more sustainable dyeing processes.

G Start Start: Untreated Wastewater Pretreatment Pre-treatment (e.g., pH adjustment, screening) Start->Pretreatment Primary Primary Treatment (Sedimentation, Flocculation) Pretreatment->Primary Secondary Secondary Treatment (Biological Processes) Primary->Secondary Sludge Sludge Treatment & Disposal Primary->Sludge Tertiary Tertiary Treatment (e.g., Activated Carbon, Ozonation) Secondary->Tertiary Secondary->Sludge Discharge Discharge to Environment Tertiary->Discharge Tertiary->Sludge

Caption: General workflow for the treatment of textile dyeing wastewater.

Conclusion

The environmental footprint of this compound, when used in conventional dyeing processes, is significant, primarily due to the characteristics of azo dyes and the high resource consumption of the dyeing method. The alternatives presented in this guide offer promising avenues for reducing this impact.

  • Low-Temperature and High-Exhaustion Disperse Dyes provide an incremental improvement by reducing energy consumption and wastewater contamination within the existing infrastructure of textile dyeing.[6]

  • Natural Dyes offer a renewable and biodegradable alternative, though challenges in scalability, colorfastness, and the environmental impact of mordants need to be considered.[11][13][14]

  • Supercritical CO2 Dyeing represents a transformative approach by eliminating water usage and wastewater discharge, offering a significantly cleaner process for synthetic fibers like polyester.[15][16][17][18][19][20]

The selection of a suitable alternative to this compound will depend on the specific application, performance requirements, and the desired level of environmental improvement. For researchers and developers, focusing on these greener chemistries and technologies will be crucial in advancing the sustainability of the textile and chemical industries. Further research is needed to generate more direct, comprehensive, and standardized comparative data to facilitate a more precise life cycle assessment of these alternatives.

References

A Comparative Performance Analysis of Disperse Blue 165:1 in Exhaust vs. Continuous Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and textile scientists on the application and performance of Disperse Blue 165:1, a widely used azo-based disperse dye for polyester (B1180765) fibers. This guide provides a detailed comparison of its performance in two primary dyeing methods: high-temperature exhaust and continuous thermosol dyeing, supported by experimental protocols and workflow visualizations.

This compound is a single azo class, bright blue disperse dye commonly used for coloring synthetic fibers like polyester.[1] Its popularity stems from its good overall fastness properties and suitability for various application methods.[2] The choice between exhaust and continuous dyeing processes is often dictated by factors such as production volume, fabric type, and specific end-use requirements. This guide aims to provide a clear comparison of the performance of this compound in these two distinct dyeing methodologies.

Performance Comparison: Exhaust vs. Continuous (Thermosol) Dyeing

The selection of a dyeing method can significantly influence the final properties of the dyed textile, as well as the efficiency and cost-effectiveness of the production process. While high-temperature exhaust dyeing is a batch process suitable for a wide range of fabric forms, the thermosol process is a continuous method ideal for long runs of woven fabrics.[3][4]

Table 1: Comparison of Exhaust and Continuous (Thermosol) Dyeing Processes

FeatureExhaust Dyeing (High-Temperature)Continuous Dyeing (Thermosol)
Process Type BatchContinuous
Typical Machinery Jet, Jigger, Beam Dyeing Machines[5]Padding Mangle, Dryer, Thermosol Unit[3]
Operating Principle Fabric is circulated through a dye bath at high temperature and pressure.[4]Dye is padded onto the fabric, dried, and then fixed at a high temperature using dry heat.[4]
Typical Temperature 120-140°C[6]190-220°C[3]
Process Time Longer cycle times (e.g., 45-60 minutes at top temperature)[3]Shorter, faster production (e.g., 60-90 seconds fixation time)[3]
Energy Consumption Generally higher due to heating large volumes of water.Potentially lower for large, continuous runs.
Water Consumption HighLow
Dye Utilization Good, with dye exhaustion from the bath onto the fiber.Excellent, with minimal dye wastage.
Levelness & Penetration Generally excellent, especially on knitted and delicate fabrics.Can be challenging to achieve perfect levelness on certain fabric types.
Suitability Versatile for various fabric types including knits and wovens, and for short to medium production runs.Best suited for long production runs of woven fabrics and blends.[3]

Fastness Properties of this compound

The fastness properties of a dye are critical to the quality and durability of the final textile product. This compound generally exhibits good to excellent fastness properties on polyester. The following table summarizes its typical performance, which is largely consistent across both exhaust and thermosol methods when applied under optimized conditions.

Table 2: Typical Fastness Properties of this compound on Polyester

Fastness TestISO StandardRating (1-5 Scale, 5 being the best)
Light Fastness (Xenon Arc)ISO 105-B026 (out of 8)[3]
Washing Fastness (Staining)ISO 105-C064-5[7]
Sublimation FastnessISO 105-P014-5[7]
Rubbing/Crocking Fastness (Dry)ISO 105-X124-5
Rubbing/Crocking Fastness (Wet)ISO 105-X124
Perspiration Fastness (Staining)ISO 105-E045[3]

Note: The ratings are general and can be influenced by the depth of shade, dyeing process parameters, and the quality of after-treatment processes like reduction clearing.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of dye performance. Below are the experimental protocols for applying this compound using both high-temperature exhaust and thermosol methods, as well as the procedures for key fastness tests.

High-Temperature Exhaust Dyeing Protocol

This method is suitable for achieving deep shades with good fastness on polyester fabrics.

  • Dye Bath Preparation:

    • Set the dye bath at 60°C.

    • Add a dispersing agent (1-2 g/L).

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.

    • Prepare a separate dispersion of the required amount of this compound with a small amount of dispersing agent and warm water. Add this to the dye bath.[3]

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath at a liquor ratio of 10:1.

    • Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.[3]

    • Cool the dye bath to 70°C at a rate of 2°C per minute.[3]

  • After-treatment (Reduction Clearing):

    • Drain the dye bath.

    • Prepare a fresh bath at 70-80°C containing:

      • Caustic Soda (2 g/L)

      • Sodium Hydrosulphite (2 g/L)

    • Treat the dyed fabric for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water, and neutralize if necessary.

Continuous (Thermosol) Dyeing Protocol

This continuous method is ideal for large-scale production of woven polyester fabrics.[3]

  • Padding:

    • Prepare a padding liquor containing the pre-dispersed this compound, a migration inhibitor, and a wetting agent.

    • Pass the polyester fabric through the padding mangle to achieve a wet pick-up of 60-70%.

  • Drying:

    • Immediately dry the padded fabric, typically using an infrared pre-dryer followed by a hot flue dryer, at a temperature of 100-120°C.

  • Thermofixation:

    • Pass the dried fabric through a thermosol unit at 190-220°C for 60-90 seconds.[3] This high temperature allows the dye to vaporize and diffuse into the polyester fibers.

  • After-treatment:

    • The fabric is then subjected to a thorough washing process, which includes a reduction clearing step as described in the exhaust dyeing protocol, to remove unfixed dye and auxiliaries.[3]

Fastness Testing Protocols
  • Light Fastness (ISO 105-B02): Dyed specimens are exposed to a xenon-arc lamp under specified conditions of temperature and humidity, alongside a set of blue wool standards. The lightfastness rating is determined by comparing the change in color of the specimen with that of the standards.

  • Washing Fastness (ISO 105-C06): A dyed specimen, in contact with a multifibre strip, is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the degree of staining on the multifibre strip are assessed using grey scales.

  • Rubbing Fastness (ISO 105-X12): The surface of the dyed specimen is rubbed with a dry and a wet cotton cloth. The amount of color transferred to the cotton cloths is assessed by comparison with a grey scale for staining.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a comparative study on the performance of this compound in exhaust and continuous dyeing.

G Comparative Experimental Workflow for this compound cluster_dyeing Dyeing Processes cluster_after After-treatment cluster_eval Performance Evaluation start Polyester Fabric Preparation (Scouring & Bleaching) exhaust Exhaust Dyeing (High-Temperature) start->exhaust Batch Process continuous Continuous Dyeing (Thermosol) start->continuous Continuous Process rc_exhaust Reduction Clearing (Exhaust Sample) exhaust->rc_exhaust rc_continuous Reduction Clearing (Continuous Sample) continuous->rc_continuous color_yield Color Yield (K/S) rc_exhaust->color_yield wash_fast Wash Fastness (ISO 105-C06) rc_exhaust->wash_fast light_fast Light Fastness (ISO 105-B02) rc_exhaust->light_fast rub_fast Rubbing Fastness (ISO 105-X12) rc_exhaust->rub_fast rc_continuous->color_yield rc_continuous->wash_fast rc_continuous->light_fast rc_continuous->rub_fast result Comparative Analysis of Performance Data color_yield->result wash_fast->result light_fast->result rub_fast->result

References

A Comparative Guide to Lightfastness Testing Protocols for Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the lightfastness properties of Disperse Blue 165:1 against other commercially available Disperse Blue dyes. Detailed experimental protocols for standardized lightfastness testing are presented, along with comparative performance data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Experimental Protocols for Lightfastness Testing

The evaluation of a dye's resistance to fading upon exposure to light is a critical parameter for predicting its performance and longevity. The two most widely recognized international standards for determining the colorfastness to light of textiles are ISO 105-B02 and AATCC Test Method 16.3. Both methods utilize a xenon arc lamp to simulate natural daylight.[1][2]

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[3]

Apparatus:

  • Light Source: A xenon arc lamp is used, with a filter system to ensure the spectral distribution of light mimics natural daylight through window glass.[4]

  • Reference Materials: A set of eight Blue Wool references (rated 1 to 8, with 1 being very low lightfastness and 8 being very high) are exposed alongside the test specimen.[3] Each higher-numbered reference is approximately twice as lightfast as the preceding one.[3]

  • Evaluation: The change in color is assessed using the Grey Scale for Assessing Change in Colour, which ranges from 5 (no change) to 1 (major change).[4]

Methodology:

  • A specimen of the textile dyed with this compound is prepared and mounted on a holder.

  • The specimen is exposed simultaneously with the set of Blue Wool standards to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[1]

  • The exposure is continued until the contrast between the exposed and unexposed portions of the specimen is equal to a specific grade on the Grey Scale, or for a specified duration.

  • The lightfastness rating of the specimen is determined by comparing the degree of its fading with that of the Blue Wool references.[1] The rating is the number of the Blue Wool standard that exhibits a similar change in color.[1]

AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc

This American Association of Textile Chemists and Colorists (AATCC) method also provides procedures to determine the colorfastness to light of textiles.[2]

Apparatus:

  • Light Source: A xenon arc lamp is used.[2]

  • Reference Materials: This method also utilizes Blue Wool Lightfastness Standards (e.g., L2, L4).[5]

  • Evaluation: The color change is evaluated using the AATCC Gray Scale for Color Change.[6] The results can be reported in AATCC Fading Units (AFUs).

Methodology:

  • Textile specimens are prepared, with a minimum size of 70 mm x 120 mm for fabric swatches.[2]

  • The test offers three options for exposure conditions, varying in parameters like temperature, relative humidity, and whether the light cycle is continuous or alternating between light and dark.[5]

  • The specimens and Blue Wool standards are exposed to the xenon arc light source under the chosen conditions.[2]

  • The evaluation of color change is performed by comparing the fading of the specimen to the fading of the Blue Wool standards.[2] The lightfastness is rated on a scale from Class 5 (no fading) to Class 1 (severe fading).[2]

Comparative Lightfastness Data of Disperse Blue Dyes

The selection of a disperse dye is often a trade-off between shade, cost, and fastness properties. This compound, a single azo dye, is known for its bright, greenish-blue shade and high tinctorial strength.[7] The following table summarizes the lightfastness properties of this compound in comparison to other common Disperse Blue dyes.

DyeC.I. NumberChemical ClassLightfastness Rating (ISO 105-B02)Key Characteristics
Disperse Blue 165 11077Single Azo6[8]Bright, greenish-blue shade; high tinctorial strength; sensitive to reduction.[7]
Disperse Blue 56 63285AnthraquinoneGoodBright blue shade; good reproducibility; poor wet fastness.[7]
Disperse Blue 79 11345AzoExcellent[7]Navy blue shade; high sublimation fastness; suitable for navy and black shades.[7]
Disperse Blue 291 -SE Group5-6[9]Good overall fastness properties.[9]

Note: Fastness properties can vary depending on the depth of shade, the specific substrate, and the dyeing conditions.[7]

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the lightfastness testing of disperse dyes according to established international standards.

Lightfastness_Testing_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_eval 3. Evaluation cluster_result 4. Result Prep_Sample Test Specimen Preparation (e.g., Dyed Fabric Swatch) Mounting Mounting of Specimen and References Prep_Sample->Mounting Prep_Ref Blue Wool Reference Selection (ISO or AATCC) Prep_Ref->Mounting Xenon_Exposure Exposure in Xenon Arc Apparatus (Controlled Temp & Humidity) Mounting->Xenon_Exposure Visual_Assess Visual Assessment of Fading Xenon_Exposure->Visual_Assess Grey_Scale Comparison with Grey Scale Visual_Assess->Grey_Scale Rating Assign Lightfastness Rating (e.g., 1-8 for ISO) Grey_Scale->Rating

Caption: Standard workflow for lightfastness evaluation of disperse dyes.

References

Comparative study of Disperse Blue 165:1 adsorption on different substrates

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Blue 165:1, a common anthraquinone (B42736) dye used in the textile industry, is a known pollutant in wastewater. Its removal is crucial due to its persistence and potential environmental impact.[1] Adsorption is a widely employed, effective, and economical method for removing such dyes from aqueous solutions.[1] This guide provides a comparative analysis of the adsorption of this compound on different substrates, supported by experimental data.

Quantitative Data on Adsorption Performance

The efficiency of an adsorbent is primarily evaluated by its adsorption capacity. The table below summarizes the maximum adsorption capacities of different materials for Disperse Blue dyes.

AdsorbentDyeMaximum Adsorption Capacity (mg/g)Optimal ConditionsReference
ChitosanDisperse Blue 165103.09Equilibrium time: 60 min[2]
PhosphogypsumDisperse Blue 1656.79Equilibrium time: 30 min[2]
Activated Carbon (from Iraqi Date Palm Seeds)Disperse Blue 268.13Equilibrium time: >20 min, pH: 7[3]
Cenospheres Activated Carbon CompositesDisperse Blue 79:183.33Temperature: 45 °C[4]
Zeolite (from modified cenospheres)Disperse Blue 79:1Not specified, but 95.23% removal achievedpH: 5.68, Contact time: 122 min[5]
Poorly crystalline hydroxyapatiteDisperse Blue SBLHigh (not quantified)pH dependent[6]

Note: Direct comparative data for this compound across all listed substrates is limited. Data for other disperse blue dyes are included to provide a broader context of adsorbent performance.

Experimental Protocols

The following is a generalized experimental protocol for a batch adsorption study, based on common methodologies for investigating dye adsorption.[1][7]

1. Materials and Reagents:

  • Adsorbate: this compound dye.

  • Adsorbent: The substrate of interest (e.g., chitosan, activated carbon).

  • Deionized (DI) water.

  • Solutions of HCl and NaOH for pH adjustment.

2. Preparation of Dye Solutions:

  • A stock solution of this compound (e.g., 500 mg/L) is prepared by dissolving a known mass of the dye in DI water.[1]

  • Working solutions of desired concentrations are prepared by diluting the stock solution.[7]

3. Batch Adsorption Experiments:

  • A predetermined amount of the adsorbent is added to a fixed volume of the dye solution with a known initial concentration in a series of flasks.[1][7]

  • The pH of the solutions is adjusted to the desired value.[7]

  • The flasks are then agitated in a shaker at a constant speed and temperature for a specified duration to achieve equilibrium.[1][7]

  • At regular time intervals, samples are withdrawn.

4. Analysis:

  • The adsorbent is separated from the solution by centrifugation or filtration.[1]

  • The concentration of the remaining dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.[1][8]

  • A calibration curve is used to correlate absorbance with concentration.[1]

5. Data Analysis:

  • The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) is calculated.

  • The percentage of dye removal is also determined.

  • The experimental data is often fitted to various kinetic and isotherm models (e.g., pseudo-first-order, pseudo-second-order, Langmuir, Freundlich) to understand the adsorption mechanism.[1][2]

Experimental Workflow

The logical flow of a typical batch adsorption experiment is illustrated in the diagram below.

G prep Preparation of Dye Solutions and Adsorbent batch Batch Adsorption Experiment (Varying parameters: pH, time, concentration, dose) prep->batch sampling Sample Collection at Intervals batch->sampling separation Separation of Adsorbent (Centrifugation/Filtration) sampling->separation analysis Analysis of Residual Dye (UV-Vis Spectrophotometry) separation->analysis data Data Processing and Modeling (Kinetics and Isotherms) analysis->data

Caption: Workflow for a typical batch adsorption study.

References

Assessing the Purity of Commercial Disperse Blue 165:1 Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount. In the realm of dyes used in various applications, including as staining agents or in textile manufacturing, understanding the impurity profile of a commercial dye is critical for ensuring experimental reproducibility and safety. This guide provides a comprehensive comparison for assessing the purity of commercial Disperse Blue 165:1 samples, offering detailed experimental protocols and a framework for comparison with alternative dyes.

This compound is a monoazo dye known for its bright blue hue and is commonly used for dyeing polyester (B1180765) and other synthetic fibers.[1][2] Impurities in commercial samples can arise from several sources, including residual starting materials from the synthesis process, byproducts from side reactions, or degradation products.[3] The manufacturing process for Disperse Blue 165 typically involves the diazotization of a substituted aniline (B41778) followed by an azo coupling reaction.[1] Potential synthesis-related impurities may include unreacted precursors like 2,6-dibromo-4-nitroaniline (B165464) and 3-acetylamino-N,N-diethylaniline.[3] Furthermore, as an azo dye, Disperse Blue 165 is susceptible to degradation, which can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[3][4]

Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the most robust and widely used technique for analyzing the purity of disperse dyes and their impurities.[3] For enhanced sensitivity and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[3]

The following table summarizes typical performance data for HPLC-based analysis of disperse dyes and provides a template for comparing the purity of different commercial samples of this compound.

Table 1: HPLC Method Performance and Commercial Sample Purity Comparison

ParameterTypical Value Range for Disperse DyesCommercial Sample ACommercial Sample BCommercial Sample C
Method Performance
Limit of Detection (LOD)0.01 - 1.35 ng/mL[5][6]---
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL[5][6]---
Linearity (r²)> 0.99[5]---
Recovery70 - 103%[5]---
Repeatability (%RSD)1.1 - 16.3%[5]---
Sample Purity Data to be filled by userData to be filled by userData to be filled by user
This compound (%) -
Known Impurity 1 (%) -
Known Impurity 2 (%) -
Unknown Impurities (%) -
Total Impurities (%) -

Note: The purity data for commercial samples needs to be determined experimentally.

Experimental Protocol: Purity Assessment by HPLC-PDA

This protocol provides a general method for the impurity profiling of this compound. Optimization may be required for specific instrumentation and samples.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.[3]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3]

  • Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 10 mmol/L, pH 3.6).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A typical gradient could be: 0 min 40% B, 7 min 60% B, 17 min 98% B, 24 min 98% B, followed by a return to initial conditions and equilibration.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Detection: PDA detector monitoring at the λmax of Disperse Blue 165 and a lower wavelength (e.g., 254 nm) to detect a broader range of impurities.[3]

3. Sample and Standard Preparation:

  • Stock Solution: Prepare a stock solution of the this compound commercial sample at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or a mixture of acetonitrile and water.[3]

  • Working Standards: Prepare a series of working standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition.[3]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[3]

4. Analysis:

  • Inject the prepared standards and sample solutions into the HPLC system.

  • Integrate the peak areas of the main component (this compound) and all impurity peaks.

  • Calculate the percentage purity using the area normalization method or by creating a calibration curve with a certified reference standard.

Alternative Blue Disperse Dyes: A Brief Comparison

When selecting a blue disperse dye, it is useful to consider alternatives to Disperse Blue 165.

  • C.I. Disperse Blue 56: This is an anthraquinone-based dye. Dyes in this class are generally known for good lightfastness and reproducibility. However, they tend to be tinctorially weaker and more expensive than azo dyes like Disperse Blue 165. They have also been reported to have poor wet fastness.[2]

  • C.I. Disperse Blue 79: This is a prominent azo dye used for achieving navy and black shades on polyester. It is designed to provide good fastness to light and sublimation.[2]

The choice between these dyes will depend on the specific application requirements, such as desired shade, fastness properties, and cost-effectiveness.[2]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing & Purity Calculation stock Prepare 1 mg/mL Stock Solution working Prepare Working Standards stock->working filter Filter through 0.45 µm Syringe Filter working->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection PDA Detection at λmax and 254 nm separation->detection integrate Integrate Peak Areas detection->integrate calculate Calculate % Purity integrate->calculate

Caption: Experimental workflow for the purity assessment of this compound.

cluster_impurities Potential Impurities DB165 Disperse Blue 165 synthesis Synthesis-Related (Starting Materials, Byproducts) DB165->synthesis from degradation Degradation Products (e.g., Aromatic Amines) DB165->degradation can form

Caption: Sources of impurities in commercial Disperse Blue 165.

References

Safety Operating Guide

Proper Disposal and Safe Handling of Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the handling and disposal of Disperse Blue 165:1, a synthetic dye used in various industrial and research applications. Adherence to these procedures is critical to mitigate risks and maintain a safe working environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2] This includes:

  • Eye/Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2]

  • Skin Protection: Use impervious gloves and wear protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a full-face respirator.[1] All respirator use must comply with OSHA regulations (29 CFR 1910.134).[2]

Safe Handling Practices:

  • Work in a well-ventilated area.[1][3]

  • Avoid the formation of dust and aerosols.[1][4]

  • Prevent contact with skin and eyes.[1][4]

  • Do not eat, drink, or smoke when handling the chemical.[3]

  • Keep containers tightly sealed when not in use.[2][3]

  • Wash hands thoroughly after handling.[2]

First Aid Measures

In the event of exposure to this compound, follow these immediate first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[1][2][3]
Eye Contact Rinse eyes with pure water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release and Spill Cleanup

In case of a spill, prompt and safe cleanup is crucial to prevent wider contamination and exposure.

Minor Spills:

  • Remove all sources of ignition.[1]

  • Dampen the solid spill material with 60-70% ethanol (B145695) to prevent dust formation.[5]

  • Transfer the dampened material to a suitable, closed container for disposal.[1][5]

  • Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material.[5]

  • Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.[5]

  • Wash the contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[5]

Major Spills:

  • Evacuate personnel from the area and move upwind.[1][3]

  • Alert emergency responders.[3]

  • Wear full-body protective clothing and a self-contained breathing apparatus.[3]

  • Prevent the spillage from entering drains or waterways.[1][3]

  • Contain the spill using sand, earth, or vermiculite.[3]

  • Collect the recoverable product into labeled containers for disposal.[3]

Proper Disposal Procedures

The disposal of this compound and its contaminated materials must be handled in accordance with local, state, and federal regulations.[3] Improper disposal can lead to environmental contamination.

Disposal Methods:

  • The material can be sent to a licensed chemical destruction plant.[1]

  • Controlled incineration with flue gas scrubbing is another acceptable method.[1]

  • Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Key Experimental and Safety Data

PropertyValue
Flash Point 376.5°C[1]
Density 1.37 g/cm³[1]
Solubility No data available[1]
Auto-ignition Temperature No data available[1]
Decomposition Temperature No data available[1]

Note: While Safety Data Sheets for this compound often state "no data available" for many toxicological endpoints, the broader class of disperse dyes has been associated with health concerns like skin sensitization and potential carcinogenicity, warranting a cautious approach.[6]

Visual Workflows

The following diagrams illustrate the procedural steps for handling spills and proper disposal of this compound.

Spill_Response_Workflow cluster_spill Spill Detected cluster_assessment Immediate Actions cluster_minor_spill Minor Spill Cleanup cluster_major_spill Major Spill Response cluster_disposal_spill Disposal spill Spill of this compound Occurs assess Assess Spill Size (Minor vs. Major) spill->assess ignite Remove Ignition Sources assess->ignite Minor evacuate Evacuate Area assess->evacuate Major dampen Dampen with 60-70% Ethanol ignite->dampen alert Alert Emergency Responders evacuate->alert collect_minor Collect Material into Sealed Container dampen->collect_minor clean_area Clean Area with Ethanol and Soap Solution collect_minor->clean_area dispose_spill Dispose of Waste via Approved Methods clean_area->dispose_spill ppe Don Full Protective Gear alert->ppe contain Contain Spill with Inert Material ppe->contain collect_major Collect Material for Disposal contain->collect_major collect_major->dispose_spill

Caption: Workflow for responding to a spill of this compound.

Disposal_Workflow cluster_waste Waste Generation cluster_collection Collection & Storage cluster_disposal_options Disposal Options cluster_final Final Steps waste This compound Waste (Solid or Contaminated Material) collect Collect in Suitable, Labeled, and Closed Containers waste->collect storage Store Securely Away from Incompatible Materials collect->storage options Select Disposal Method storage->options incineration Controlled Incineration with Flue Gas Scrubbing options->incineration Option 1 destruction Licensed Chemical Destruction Plant options->destruction Option 2 transport Transport via Licensed Waste Hauler incineration->transport destruction->transport documentation Maintain Disposal Records transport->documentation

Caption: Step-by-step procedure for the proper disposal of this compound waste.

References

Personal protective equipment for handling Disperse blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Disperse Blue 165:1 (CAS No. 86836-00-2) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. A significant lack of specific toxicological data for this compound necessitates a cautious approach, treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The primary defense against potential exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[1]
Face ShieldRecommended in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical Impermeable GlovesNitrile gloves are a suitable option. It is crucial to select gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] Double-gloving is recommended. Regularly inspect gloves for degradation or punctures.[1]
Respiratory Protection Full-Face RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]
Protective Clothing Laboratory CoatA full-length lab coat should be worn to prevent skin contact.[1]
Appropriate Protective ClothingWear suitable protective clothing to prevent skin exposure.[1][3] For procedures with a high risk of contamination, a disposable gown or chemical-resistant apron over the lab coat is advisable.[1]
Footwear Closed-toe ShoesRequired at all times within the laboratory.[1]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

Exposure RouteFirst-Aid Measures
Skin Contact Immediately remove contaminated clothing.[1][2] Wash the affected area with soap and plenty of water.[1][2] Seek medical consultation.[1][2]
Eye Contact Rinse the eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][4] Consult a doctor immediately.[1][2]
Inhalation Move the victim into fresh air.[2][3][5] If breathing is difficult, give oxygen.[2][3][5] If not breathing, give artificial respiration and consult a doctor immediately.[2][3][4]
Ingestion Rinse mouth with water.[2][4] Do not induce vomiting.[2][5] Never give anything by mouth to an unconscious person.[2][3][4][5] Call a doctor or Poison Control Center immediately.[2][5]

Handling and Storage Protocols

Safe Handling:

  • Ventilation: Handle in a well-ventilated place.[2] Provide appropriate exhaust ventilation where dust is formed.[4]

  • Avoid Contact: Avoid contact with skin and eyes.[1][2][4] Avoid formation and inhalation of dust and aerosols.[1][2][4]

  • Tools: Use non-sparking tools to prevent fire from electrostatic discharge.[1][2]

  • Hygiene: Wash hands thoroughly after handling.[3] Launder contaminated clothing before reuse.[3] Do not eat, drink, or smoke when handling.[6]

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]

  • Incompatibilities: Keep away from foodstuff containers and incompatible materials.[1][2][3]

Accidental Release and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2]

  • Ventilate: Ensure adequate ventilation.[2][4]

  • Ignition Sources: Remove all sources of ignition.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Clean-up:

    • Wear appropriate PPE.[2][4]

    • For minor spills, use dry clean-up procedures and avoid generating dust.[6] You can vacuum or sweep up the material.[6] Ensure the vacuum cleaner is fitted with a HEPA filter.[6]

    • For major spills, alert emergency responders.[6] Contain the spill with sand, earth, or vermiculite.[6]

    • Collect the spilled material and place it in suitable, closed containers for disposal.[2][4][6]

Disposal:

  • Waste Material: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge to sewer systems.[2]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[2]

Experimental Workflow: Safe Handling of this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。